MC-Ala-Ala-PAB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H30N4O6 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C23H30N4O6/c1-15(24-19(29)6-4-3-5-13-27-20(30)11-12-21(27)31)22(32)25-16(2)23(33)26-18-9-7-17(14-28)8-10-18/h7-12,15-16,28H,3-6,13-14H2,1-2H3,(H,24,29)(H,25,32)(H,26,33)/t15-,16-/m0/s1 |
InChI Key |
PKHVWJOCRXHNME-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the MC-Ala-Ala-PAB Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The MC-Ala-Ala-PAB linker is a critical component in the design of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its structure is meticulously engineered to ensure stability in circulation and facilitate the specific release of a therapeutic payload within the target cell. This guide provides a comprehensive overview of the linker's structure, mechanism of action, and relevant experimental protocols.
Core Structure and Components
The this compound linker is a cleavable linker system composed of three key moieties: a maleimidocaproyl (MC) group, an Alanine-Alanine (Ala-Ala) dipeptide, and a p-aminobenzyl (PAB) self-immolative spacer.[1][2] Each component plays a distinct and crucial role in the linker's function.
-
Maleimidocaproyl (MC) Group: This unit serves as the conjugation point to the antibody. The maleimide group reacts specifically with free thiol (sulfhydryl) groups on the antibody, typically on cysteine residues, forming a stable covalent bond. The caproyl spacer provides spatial separation between the antibody and the payload, which can be important for efficient enzymatic cleavage.[3]
-
Alanine-Alanine (Ala-Ala) Dipeptide: This dipeptide sequence is the enzymatically cleavable trigger. It is designed to be a substrate for proteases, such as cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[][5] The choice of the Ala-Ala sequence influences the linker's cleavage kinetics and stability.
-
p-Aminobenzyl (PAB) Group: The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the Ala-Ala dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the attached payload in its unmodified, active form. This "self-immolation" is a critical step for the efficient and traceless delivery of the therapeutic agent.
The chemical structure of the this compound linker is systematically assembled to connect an antibody to a payload, as illustrated below.
References
An In-depth Technical Guide to the MC-Ala-Ala-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the maleimidocaproyl-Alanine-Alanine-para-aminobenzyl (MC-Ala-Ala-PAB) linker system, a crucial component in the design of modern Antibody-Drug Conjugates (ADCs). We will delve into its mechanism of action, enzymatic cleavage, stability, and the experimental protocols used for its characterization. This guide is intended to be a valuable resource for professionals in the field of targeted therapeutics.
Introduction to Protease-Cleavable Linkers in ADCs
Antibody-Drug Conjugates are a class of biopharmaceuticals that combine the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's efficacy and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[1]
The this compound linker is a protease-cleavable system. It features a dipeptide sequence (Ala-Ala) that is recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[2] This enzymatic cleavage initiates a cascade that leads to the release of the active drug.
The this compound Linker: Components and Mechanism of Action
The this compound linker is a multi-component system designed for controlled payload release:
-
Maleimidocaproyl (MC) group: This component provides a stable covalent attachment to the antibody via a thiol group, typically from an engineered or reduced cysteine residue.
-
Alanine-Alanine (Ala-Ala) dipeptide: This sequence serves as the recognition site for lysosomal proteases. The L-Ala-L-Ala configuration has been shown to provide a high therapeutic index.[2]
-
para-Aminobenzyl (PAB) group: This acts as a self-immolative spacer. Following the enzymatic cleavage of the dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the payload in its unmodified, active form.[3]
The overall mechanism of action is a sequential process that ensures the cytotoxic payload remains inactive and attached to the antibody during circulation, minimizing off-target toxicity.[4]
Signaling Pathway for Payload Release
The following diagram illustrates the intracellular processing of an ADC with an this compound linker, leading to payload release.
Caption: Intracellular trafficking and payload release of an this compound ADC.
Quantitative Data on Linker Performance
Comparative Lysosomal Cleavage Rates
Studies have shown that the lysosomal processing of an L-Ala-L-Ala linked ADC is slower than that of ADCs with certain other dipeptide linkers, such as L-Val-L-Gln. However, this difference in processing rate did not always translate to a difference in in vitro or in vivo activity, suggesting that the cleavage of the Ala-Ala linker is sufficient to generate the threshold concentration of the cytotoxic catabolite required for efficacy.
| Dipeptide Linker | Relative Lysosomal Processing Rate | Key Observations | Reference |
| L-Ala-L-Ala | Slower than L-Val-L-Gln | Sufficient for potent in vitro and in vivo activity. | |
| L-Val-L-Gln | Faster than L-Ala-L-Ala | Identified as a rapidly processed linker. | |
| L-Val-L-Cit | Generally considered a benchmark for efficient cleavage. | Slower cleavage than L-Val-L-Gln in some studies. | |
| L-Val-L-Ala | Slower cleavage than L-Val-L-Gln. | A commonly used and effective linker. |
Note: The data presented is based on comparative studies and relative rates may vary depending on the specific ADC construct and experimental conditions.
In Vitro Cytotoxicity
ADCs utilizing an L-Ala-L-Ala linker have demonstrated potent in vitro cytotoxicity across a range of cancer cell lines, comparable to other effective dipeptide linkers.
| ADC Construct | Cell Line | EC50 (pM) | Reference |
| anti-EGFR-Ala-Ala-IGN | HSC-2 | 7.5 | |
| anti-EGFR-Ala-Ala-IGN | PC-9 | 17 | |
| anti-FRα-Ala-Ala-IGN | KB | 5 | |
| anti-FRα-Ala-Ala-IGN | Igrov-1 | 9.3 |
IGN: Indolinobenzodiazepine dimer payload.
Physicochemical Properties and Plasma Stability
A significant advantage of the Ala-Ala dipeptide linker is its lower hydrophobicity compared to linkers like Val-Cit and Val-Ala. This characteristic can lead to a lower aggregation rate, especially at higher drug-to-antibody ratios (DARs). This allows for the production of more homogenous and potentially more potent ADCs.
While specific plasma half-life data for an this compound ADC is not widely published, dipeptide linkers, in general, are designed for high plasma stability. The stability of an ADC in plasma is a critical factor for its therapeutic window.
| Linker Property | Observation | Implication | Reference |
| Hydrophobicity | Lower compared to Val-Cit and Val-Ala. | Reduced aggregation, enabling higher DARs. | |
| Plasma Stability | Generally high for dipeptide linkers. | Minimizes premature payload release and off-target toxicity. |
Detailed Experimental Protocols
Robust and reproducible experimental protocols are essential for the characterization of ADCs. The following sections provide detailed methodologies for key assays.
Cathepsin B Cleavage Assay (Fluorometric Kinetic Assay)
This protocol is adapted from established methods for assessing the enzymatic cleavage of peptide linkers and can be used to determine the kinetic parameters of cleavage for an this compound-fluorophore substrate.
Objective: To determine the kinetic constants (Km and kcat) for the cleavage of the Ala-Ala dipeptide by Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Ala-Ala-PAB-fluorophore substrate (e.g., conjugated to 7-amino-4-methylcoumarin, AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Ala-Ala-PAB-fluorophore substrate in DMSO and then dilute to various concentrations in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
-
Reconstitute and dilute Cathepsin B in Assay Buffer to the desired working concentration.
-
Prepare the Activation Buffer. Activate the Cathepsin B by incubating it in Activation Buffer for 15 minutes at room temperature.
-
-
Assay Setup:
-
Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.
-
Add 50 µL of each substrate dilution to the respective wells to initiate the reaction.
-
Include control wells:
-
Blank (Substrate Only): 50 µL of Activation Buffer + 50 µL of substrate solution.
-
Enzyme Only: 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.
-
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Caption: Workflow for the Cathepsin B kinetic cleavage assay.
In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
Objective: To evaluate the stability of an this compound based ADC in plasma from different species.
Materials:
-
Test ADC
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A or G)
-
LC-MS system
Procedure:
-
ADC Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.
-
Prepare a control sample by diluting the ADC in PBS.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 144 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any degradation.
-
-
Sample Analysis (DAR Measurement):
-
Thaw the samples.
-
Isolate the ADC from the plasma using immunoaffinity capture.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the intact ADC by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR versus time for each plasma species and the PBS control.
-
Calculate the half-life of the ADC in plasma.
-
Caption: Workflow for the in vitro plasma stability assay of an ADC.
Conclusion
The this compound linker represents a valuable tool in the design of next-generation ADCs. Its protease-cleavable nature allows for targeted payload release within cancer cells, while its favorable physicochemical properties, particularly its lower hydrophobicity, can facilitate the development of ADCs with high drug-to-antibody ratios and reduced aggregation. While direct quantitative kinetic data for the Ala-Ala dipeptide is still emerging in the literature, comparative studies demonstrate its efficacy and stability, making it a compelling alternative to more traditional dipeptide linkers like Val-Cit. The experimental protocols outlined in this guide provide a robust framework for the characterization and optimization of ADCs employing the this compound linker system.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis of MC-Ala-Ala-PAB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis protocol for MC-Ala-Ala-PAB (Maleimidocaproyl-L-alanyl-L-alanine-p-aminobenzyl alcohol), a crucial linker component in the development of Antibody-Drug Conjugates (ADCs). This document outlines the detailed methodologies for the key chemical transformations, presents quantitative data in structured tables, and includes visualizations of the synthesis workflow to facilitate a thorough understanding of the process.
Overview of the Synthesis Strategy
The synthesis of this compound is a multi-step process that can be performed using a solution-phase approach. The general strategy involves the sequential coupling of the constituent amino acids, followed by the introduction of the p-aminobenzyl (PAB) spacer and finally the maleimidocaproyl (MC) group. The synthesis can be conceptually divided into three main stages:
-
Stage 1: Synthesis of the Dipeptide-PAB Intermediate (Fmoc-Ala-Ala-PAB) : This stage involves the formation of the alanyl-alanine dipeptide and its subsequent conjugation to p-aminobenzyl alcohol. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is critical for controlling the regioselectivity of the peptide bond formation.
-
Stage 2: Deprotection of the Dipeptide-PAB Intermediate : The Fmoc protecting group is removed from the N-terminus of the dipeptide to allow for the subsequent coupling of the maleimide moiety.
-
Stage 3: Coupling of the Maleimide Group : The deprotected Ala-Ala-PAB intermediate is reacted with an activated form of maleimidocaproic acid to yield the final product, this compound.
Experimental Protocols
This section provides detailed experimental procedures for each stage of the this compound synthesis.
Stage 1: Synthesis of Fmoc-Ala-Ala-PAB
2.1.1. Synthesis of Fmoc-L-alanyl-L-alanine (Fmoc-Ala-Ala-OH)
The synthesis of the dipeptide begins with the protection of the first alanine residue with an Fmoc group, followed by coupling with a second alanine residue.
-
Step 1: Synthesis of Fmoc-L-alanine (Fmoc-Ala-OH)
-
L-alanine is dissolved in a mixture of water and dioxane.
-
Sodium carbonate is added to the solution to create a basic environment.
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added, and the mixture is stirred at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and acidification to yield Fmoc-Ala-OH.
-
-
Step 2: Coupling of Fmoc-Ala-OH with L-alanine
-
Fmoc-Ala-OH is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate solvent like dimethylformamide (DMF).
-
L-alanine methyl ester hydrochloride and a base such as diisopropylethylamine (DIPEA) are added to the activated Fmoc-Ala-OH.
-
The reaction is stirred at room temperature until completion.
-
The resulting Fmoc-Ala-Ala-OMe is then saponified using a base like lithium hydroxide (LiOH) to yield Fmoc-Ala-Ala-OH.
-
2.1.2. Coupling of Fmoc-Ala-Ala-OH to p-Aminobenzyl Alcohol (PAB)
-
Fmoc-Ala-Ala-OH is dissolved in a suitable solvent like DMF.
-
A coupling agent (e.g., HATU or HBTU/HOBt) and a base (e.g., DIPEA) are added to activate the carboxylic acid.
-
p-Aminobenzyl alcohol is then added to the reaction mixture.
-
The reaction is stirred at room temperature, and its progress is monitored by TLC or LC-MS.
-
Upon completion, the product, Fmoc-Ala-Ala-PAB, is isolated and purified.
Stage 2: Fmoc Deprotection of Fmoc-Ala-Ala-PAB
-
The synthesized Fmoc-Ala-Ala-PAB is dissolved in an organic solvent, typically DMF.
-
A solution of a secondary amine, most commonly 20% piperidine in DMF, is added to the reaction mixture.
-
The reaction is allowed to proceed at room temperature for a short period, typically 15-30 minutes.
-
The completion of the deprotection is monitored by LC-MS, observing the disappearance of the Fmoc-protected starting material and the appearance of the deprotected product, H-Ala-Ala-PAB.
-
The solvent and excess piperidine are removed under reduced pressure.
Stage 3: Synthesis of this compound
-
The crude H-Ala-Ala-PAB from the previous step is dissolved in a solvent like DMF.
-
In a separate flask, 6-maleimidohexanoic acid is activated using a coupling reagent such as DCC and NHS to form the N-hydroxysuccinimide ester (MC-OSu).
-
The activated MC-OSu is then added to the solution of H-Ala-Ala-PAB, along with a non-nucleophilic base like DIPEA.
-
The reaction is stirred at room temperature and monitored by LC-MS.
-
Once the reaction is complete, the final product, this compound, is purified.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound. These values are illustrative and may require optimization based on specific laboratory conditions and desired scale.
Table 1: Reagents and Typical Molar Equivalents for Synthesis of Fmoc-Ala-Ala-PAB
| Step | Reagent | Molar Equivalents (relative to limiting reagent) |
| Fmoc-Ala-OH Synthesis | L-alanine | 1.0 |
| Fmoc-OSu | 1.1 - 1.5 | |
| Sodium Carbonate | 2.0 - 3.0 | |
| Fmoc-Ala-Ala-OH Synthesis | Fmoc-Ala-OH | 1.0 |
| L-alanine methyl ester HCl | 1.0 - 1.2 | |
| Coupling Agent (e.g., HATU) | 1.0 - 1.2 | |
| Base (e.g., DIPEA) | 2.0 - 3.0 | |
| Lithium Hydroxide (for saponification) | 1.5 - 2.0 | |
| Fmoc-Ala-Ala-PAB Synthesis | Fmoc-Ala-Ala-OH | 1.0 |
| p-Aminobenzyl alcohol | 1.0 - 1.2 | |
| Coupling Agent (e.g., HATU) | 1.0 - 1.2 | |
| Base (e.g., DIPEA) | 2.0 - 3.0 |
Table 2: Typical Reaction Conditions and Durations
| Step | Solvent | Temperature (°C) | Duration (hours) |
| Fmoc-Ala-OH Synthesis | Water/Dioxane | Room Temperature | 12 - 18 |
| Fmoc-Ala-Ala-OH Synthesis | DMF | Room Temperature | 2 - 4 |
| Fmoc-Ala-Ala-PAB Synthesis | DMF | Room Temperature | 2 - 4 |
| Fmoc Deprotection | DMF | Room Temperature | 0.25 - 0.5 |
| This compound Synthesis | DMF | Room Temperature | 2 - 4 |
Table 3: Purification and Characterization
| Compound | Purification Method | Analytical Techniques | Expected Yield (%) |
| Fmoc-Ala-OH | Acid-base extraction, Crystallization | TLC, ¹H NMR, MS | 85 - 95 |
| Fmoc-Ala-Ala-OH | Column Chromatography (Silica Gel) | TLC, ¹H NMR, MS | 70 - 85 |
| Fmoc-Ala-Ala-PAB | Column Chromatography (Silica Gel) | TLC, LC-MS, ¹H NMR | 60 - 80 |
| This compound | Preparative HPLC | LC-MS, ¹H NMR, ¹³C NMR | 50 - 70 |
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Overall workflow for the synthesis of this compound.
Chemical Reaction Pathway for this compound Synthesis
Caption: Step-by-step chemical reaction pathway for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and structured protocol for the synthesis of the ADC linker, this compound. By following the outlined procedures and considering the provided quantitative data, researchers and drug development professionals can effectively produce this critical component for the advancement of targeted cancer therapies. The included visualizations offer a clear and concise representation of the synthesis workflow and chemical transformations, further aiding in the practical application of this protocol. It is important to note that all synthetic procedures should be carried out by trained chemists in a suitable laboratory setting, with appropriate safety precautions. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.
An In-depth Technical Guide to the Chemical Properties and Stability of MC-Ala-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maleimido-caproyl-L-alanyl-L-alanine-p-aminobenzyl (MC-Ala-Ala-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). As a cleavable linker system, it is engineered to remain stable in systemic circulation and selectively release its cytotoxic payload within the target tumor cell, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and relevant experimental methodologies associated with the this compound linker.
Chemical Properties of this compound
The this compound linker is a multi-component system, each part playing a crucial role in its function. The maleimidocaproyl (MC) group facilitates covalent conjugation to thiol moieties on the antibody. The L-alanyl-L-alanine (Ala-Ala) dipeptide serves as the recognition site for enzymatic cleavage. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of an unmodified payload.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | MP-Ala-Ala-PAB (related compound) | Notes |
| CAS Number | 1949793-44-5[1] | 1949793-47-8[2] | The CAS number provides a unique identifier for the specific chemical structure. |
| Molecular Formula | C23H30N4O6[1][] | C20H24N4O6[2] | The molecular formula dictates the elemental composition of the molecule. |
| Molecular Weight | 458.51 g/mol | 416.43 g/mol | The molecular weight is a key parameter for stoichiometric calculations in synthesis and analysis. |
| Calculated LogP | Not available | -1.1 | The LogP value is an indicator of the lipophilicity of a compound, which can influence its solubility, cell permeability, and pharmacokinetic properties. A negative value suggests hydrophilicity. |
| Appearance | Light yellow to yellow solid | Light yellow to yellow solid powder | The physical appearance is a basic quality control parameter. |
| Solubility | Soluble in DMSO | May dissolve in DMSO | Solubility in appropriate solvents is critical for formulation and experimental procedures. |
Stability of the this compound Linker
The stability of the this compound linker is a critical determinant of an ADC's therapeutic index. It must be sufficiently stable in the bloodstream to prevent premature drug release, yet labile enough to efficiently release the payload at the target site. The stability is influenced by its three main components: the maleimide-thiol conjugate, the Ala-Ala dipeptide, and the PAB self-immolative spacer.
Stability of the Maleimide-Thiol Linkage
The maleimide group of the MC linker reacts with a thiol group (typically from a cysteine residue on the antibody) via a Michael addition to form a stable thioether bond. However, this linkage can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma, leading to premature payload deconjugation.
To counteract this instability, the resulting succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolysis "locks" the payload onto the antibody and prevents the retro-Michael reaction. The rate of this hydrolysis can be influenced by the local chemical environment and the structure of the maleimide itself.
Enzymatic Cleavage of the Ala-Ala Dipeptide
Table 2: Stability Characteristics of this compound Linker Components
| Component | Instability Mechanism | Stabilization Strategy | Notes |
| Maleimide-Thiol Conjugate | Retro-Michael reaction in the presence of plasma thiols (e.g., glutathione). | Hydrolysis of the succinimide ring to form a stable succinamic acid derivative. | The rate of hydrolysis is crucial for preventing premature drug release. |
| Ala-Ala Dipeptide | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B). | This is the intended mechanism of payload release within the target cell. | The cleavage rate by specific proteases determines the speed of drug liberation. |
| PAB Self-Immolative Spacer | Spontaneous 1,6-elimination following dipeptide cleavage. | This is a rapid and efficient process designed for quick payload release. | The kinetics of this self-immolation ensure that the active drug is released without any linker remnants attached. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and stability assessment of ADCs utilizing the this compound linker.
Synthesis of an this compound-Payload Conjugate
The synthesis of an ADC with the this compound linker is a multi-step process that involves the preparation of the drug-linker construct followed by conjugation to the antibody. The following is a generalized workflow, which may require optimization for specific payloads and antibodies.
In Vitro Cathepsin B Cleavage Assay
This protocol describes a fluorometric assay to determine the susceptibility of the Ala-Ala dipeptide within the linker to cleavage by Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic substrate (e.g., a peptide containing the Ala-Ala sequence flanked by a fluorophore and a quencher) or the ADC of interest
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant Cathepsin B in Assay Buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In the wells of the 96-well plate, add the fluorogenic substrate or the ADC to the pre-warmed Assay Buffer.
-
Initiate Reaction: Add the activated Cathepsin B to the wells to initiate the cleavage reaction. Include control wells with no enzyme.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader. For ADC cleavage, aliquots can be taken at different time points, and the released payload can be quantified by HPLC or mass spectrometry.
-
Data Analysis: The rate of cleavage can be determined from the slope of the fluorescence versus time plot or by quantifying the amount of released payload over time.
Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma, monitoring for premature payload release.
Materials:
-
ADC of interest
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC, LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw aliquots of the plasma-ADC mixture.
-
Sample Preparation: Process the plasma samples to separate the free payload from the intact ADC and plasma proteins. This can be achieved through protein precipitation (e.g., with acetonitrile) or immuno-affinity capture of the ADC.
-
Quantification: Quantify the amount of released payload in the processed samples using a suitable analytical method such as HPLC or LC-MS.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of release and the half-life of the ADC in plasma.
Mechanism of Action and Signaling Pathways
Upon reaching the target tumor cell, an ADC containing the this compound linker undergoes a series of events leading to cell death. The specific signaling pathway activated depends on the nature of the cytotoxic payload.
General Mechanism of Action
Signaling Pathway for Common Payloads
The released payload induces cytotoxicity through specific molecular mechanisms. Below are simplified signaling pathways for two commonly used payloads, Monomethyl Auristatin E (MMAE) and Doxorubicin.
MMAE Signaling Pathway:
MMAE is a potent anti-tubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
An In-Depth Technical Guide to the Enzymatic Cleavage of the Ala-Ala Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ala-Ala (Alanine-Alanine) dipeptide linker is a critical component in the design of advanced therapeutic agents, most notably Antibody-Drug Conjugates (ADCs). Its strategic advantage lies in its susceptibility to enzymatic cleavage within the target cell, leading to the controlled release of a therapeutic payload. This guide provides a comprehensive technical overview of the enzymatic cleavage of the Ala-Ala dipeptide linker, focusing on the core mechanisms, relevant enzymes, quantitative data, and detailed experimental protocols for its characterization.
Core Concepts of Ala-Ala Dipeptide Linker Cleavage
The fundamental principle behind the use of an Ala-Ala linker is its stability in systemic circulation and its selective cleavage by proteases that are abundant in the intracellular compartments of target cells, such as lysosomes. This targeted release mechanism enhances the therapeutic index of the conjugated drug by minimizing off-target toxicity.
The most common application of the Ala-Ala linker is in the architecture of ADCs. In this context, the linker connects a monoclonal antibody, which provides targeting specificity to a cancer cell surface antigen, to a potent cytotoxic payload. Upon binding to the target antigen, the ADC is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome facilitate the cleavage of the Ala-Ala linker, liberating the payload to exert its cytotoxic effect.
Key Enzymes in Ala-Ala Dipeptide Cleavage
Several classes of proteases have been implicated in the cleavage of dipeptide linkers, with lysosomal cysteine proteases being the most prominent.
-
Cathepsins: Cathepsin B is a primary enzyme responsible for the cleavage of many dipeptide linkers used in ADCs. While its preferential cleavage sites are well-documented for sequences like Val-Cit and Val-Ala, it is also known to cleave the Ala-Ala linkage. Other cathepsins, such as Cathepsin S and Cathepsin F, may also contribute to the cleavage of Ala-Ala linkers within the lysosome.
-
Legumain: This asparaginyl endopeptidase, also found in lysosomes, is another key enzyme in the processing of some ADC linkers. While its primary specificity is for asparagine at the P1 position, it has been shown to cleave linkers containing alanine, particularly in the context of longer peptide sequences like Ala-Ala-Asn. Its direct and efficient cleavage of a simple Ala-Ala linker is less characterized.
-
Fibroblast Activation Protein (FAP): FAP is a serine protease with post-proline dipeptidyl peptidase activity that is often overexpressed in the tumor microenvironment. While its canonical substrate contains proline, some studies have suggested that FAP can also cleave after alanine residues. This presents the possibility of extracellular cleavage of Ala-Ala linkers in the tumor microenvironment, which could be advantageous for certain therapeutic strategies.
Quantitative Data on Dipeptide Linker Cleavage
| Dipeptide Linker | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | Cathepsin B | Value Not Found | Value Not Found | Value Not Found |
| Val-Ala | Cathepsin B | Value Not Found | Value Not Found | Cleaved at ~half the rate of Val-Cit[1] |
| Phe-Lys | Cathepsin B | Value Not Found | Value Not Found | Value Not Found |
Note: While direct quantitative values for Km and kcat for Ala-Ala cleavage by these specific enzymes are not provided in the searched literature, the provided experimental protocols allow for their determination. The relative cleavage rate of Val-Ala to Val-Cit provides a useful comparison.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the enzymatic cleavage of an Ala-Ala dipeptide linker.
Protocol 1: In Vitro Enzymatic Cleavage Assay using a Fluorogenic Substrate
This protocol describes the determination of kinetic parameters for the cleavage of an Ala-Ala dipeptide linker by a purified protease (e.g., recombinant human Cathepsin B).
Materials:
-
Recombinant human Cathepsin B (active)
-
Custom-synthesized fluorogenic substrate: e.g., Cbz-Ala-Ala-AMC (7-amino-4-methylcoumarin) or another suitable fluorophore.
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5.
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh).
-
Stop Solution: 100 mM sodium chloroacetate in 100 mM sodium acetate, pH 5.5.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).
Procedure:
-
Enzyme Activation: Dilute recombinant Cathepsin B to a working concentration (e.g., 2X final concentration) in Activation Buffer. Incubate for 15 minutes at 37°C to ensure full activation of the enzyme.
-
Substrate Preparation: Prepare a series of dilutions of the Cbz-Ala-Ala-AMC substrate in Assay Buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted substrate solutions.
-
Include control wells:
-
No-enzyme control: 50 µL of each substrate concentration and 50 µL of Activation Buffer without enzyme.
-
No-substrate control: 50 µL of Assay Buffer and 50 µL of the activated enzyme solution.
-
-
-
Initiate Reaction: Add 50 µL of the activated Cathepsin B solution to each substrate-containing well to initiate the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Convert the fluorescence readings to the concentration of released AMC using a standard curve prepared with free AMC.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the progress curves.
-
Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Protocol 2: Intracellular Catabolism Assay for ADCs
This protocol is designed to assess the cleavage of an Ala-Ala linker within an ADC after internalization by target cancer cells.
Materials:
-
ADC containing an Ala-Ala linker and a cytotoxic payload.
-
Target cancer cell line (e.g., a HER2-positive cell line for a trastuzumab-based ADC).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Method for payload quantification (e.g., LC-MS/MS or a specific ELISA for the payload).
Procedure:
-
Cell Seeding: Seed the target cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
ADC Treatment: Treat the cells with the ADC at a relevant concentration (e.g., 1-10 µg/mL) in fresh cell culture medium. Include an untreated control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24, 48 hours) at 37°C in a CO₂ incubator.
-
Cell Harvesting and Lysis:
-
At each time point, wash the cells with ice-cold PBS to remove any non-internalized ADC.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Processing: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant containing the intracellular proteins and released payload.
-
Payload Quantification: Analyze the supernatant to quantify the amount of released payload using a validated analytical method such as LC-MS/MS. This method can distinguish the free payload from the intact ADC and other metabolites.
-
Data Analysis: Plot the concentration of the released payload as a function of time to determine the rate of intracellular catabolism of the ADC and the cleavage of the Ala-Ala linker.
Visualizations
Signaling Pathways and Experimental Workflows
The enzymatic cleavage of the Ala-Ala dipeptide linker is primarily relevant in the context of engineered therapeutic agents like ADCs, rather than in natural signaling pathways. The following diagrams illustrate the key processes involved.
Caption: Intracellular trafficking and payload release mechanism of an ADC with an Ala-Ala linker.
Caption: Experimental workflow for an in vitro enzymatic cleavage assay.
Conclusion
The Ala-Ala dipeptide linker represents a versatile and effective tool in the design of targeted therapeutics. Its favorable characteristics, including stability and susceptibility to cleavage by intracellular proteases, have led to its incorporation into several clinical-stage ADCs. A thorough understanding of the enzymes involved in its cleavage and the ability to quantitatively assess its cleavage kinetics are paramount for the rational design and optimization of next-generation drug conjugates. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field. Further research to elucidate the precise kinetic parameters of Ala-Ala cleavage by various proteases will undoubtedly contribute to the continued advancement of targeted cancer therapies.
References
An In-depth Technical Guide to the Discovery and Development of Peptide ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy and safety of the ADC. Among the various linker technologies, peptide linkers have emerged as a dominant class, particularly those susceptible to enzymatic cleavage within the tumor microenvironment or inside cancer cells. This guide provides a comprehensive technical overview of the discovery and development of peptide ADC linkers, including their classification, mechanisms of action, and the critical assays used for their characterization. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Introduction to Peptide ADC Linkers
Peptide linkers are short amino acid sequences that connect the antibody to the cytotoxic payload in an ADC. They are designed to be stable in systemic circulation, preventing premature release of the toxic drug, and to be efficiently cleaved at the target site, ensuring selective killing of cancer cells.[1] The development of these linkers has been a pivotal advancement in ADC technology, enabling a wider therapeutic window.[1][2]
Peptide linkers can be broadly categorized into two main types: cleavable and non-cleavable. However, this guide will focus on the more prevalent enzymatically cleavable peptide linkers . These linkers are designed to be substrates for proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[2]
Types of Cleavable Peptide Linkers and Their Mechanisms
The choice of peptide sequence is crucial for achieving the desired balance of stability and selective cleavage. Several dipeptide and tetrapeptide motifs have been extensively explored and utilized in clinically approved and investigational ADCs.
Valine-Citrulline (Val-Cit) Linker
The Val-Cit dipeptide is the most widely used and successful enzyme-cleavable linker in ADC development.[3] It is a substrate for Cathepsin B , a lysosomal protease often overexpressed in various tumor types.
Mechanism of Cleavage:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized via endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between citrulline and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC).
-
Payload Release: The cleavage of the PABC spacer triggers a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm.
Valine-Alanine (Val-Ala) Linker
The Val-Ala dipeptide is another Cathepsin B-cleavable linker. While its cleavage rate by Cathepsin B is approximately half that of the Val-Cit linker, it offers the advantage of lower hydrophobicity, which can reduce the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).
Glycine-Glycine-Phenylalanine-Glycine (GGFG) Linker
This tetrapeptide linker is also cleaved by lysosomal proteases and is notably used in the highly successful ADC, Enhertu (trastuzumab deruxtecan). Tetrapeptide linkers are generally considered to be more stable in circulation compared to dipeptide linkers.
Quantitative Comparison of Peptide Linkers
The selection of a peptide linker is a data-driven process. The following tables summarize key quantitative parameters for comparing different peptide linkers.
Table 1: Plasma Stability of ADCs with Different Peptide Linkers
| Linker Sequence | ADC Construct | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Val-Cit-PABC | Not Specified | Human | ~230 days | |
| Val-Cit-PABC | Not Specified | Mouse | ~80 hours | |
| Phe-Lys-PABC | Not Specified | Human | ~30 days | |
| EVCit | anti-HER2-MMAF | Mouse | Almost no cleavage after 14 days | |
| VCit | anti-HER2-MMAF | Mouse | >95% payload loss after 14 days | |
| OHPAS | ITC6103RO | Mouse | Stable in in vivo PK studies | |
| VC-PABC | ITC6104RO | Mouse | Unstable in in vivo PK studies |
Table 2: Enzymatic Cleavage Kinetics of Peptide Linkers
| Linker Sequence | Enzyme | kcat/Km (M⁻¹s⁻¹) | Relative Cleavage Rate | Reference |
| Val-Cit | Cathepsin B | - | 1 | |
| Val-Ala | Cathepsin B | - | ~0.5 | |
| Phe-Lys | Cathepsin B | - | ~30 | |
| cBu-Cit | Cathepsin B | Similar to Val-Cit | - |
Table 3: In Vitro and In Vivo Efficacy of ADCs with Different Peptide Linkers
| ADC | Linker | Payload | In Vitro IC50 | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Brentuximab vedotin | Val-Cit | MMAE | 0.003 - 0.125 nM | - | |
| Enfortumab vedotin | Val-Cit | MMAE | - | - | |
| Polatuzumab vedotin | Val-Cit | MMAE | 10 - 70 pM | - | |
| cBu-Cit ADC | cBu-Cit | - | Equally potent to Val-Cit ADC | Greater tumor suppression than Val-Cit ADC at 3 mg/kg | |
| EVCit ADC | EVCit | MMAF | - | Significant tumor growth inhibition at 1 and 3 mg/kg | |
| VCit ADC | VCit | MMAF | - | Partial tumor growth inhibition at 3 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of peptide ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology (LC-MS based):
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, rat, etc.) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation:
-
To measure intact ADC and determine the average DAR over time:
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC under denaturing or native conditions suitable for LC-MS analysis.
-
-
To measure released payload:
-
Precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins.
-
Collect the supernatant containing the free payload.
-
-
-
LC-MS Analysis:
-
Intact ADC (DAR analysis):
-
Chromatography: Use a reversed-phase column (e.g., Agilent PLRP-S) or a size-exclusion column for native analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the ADC.
-
Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the mass spectra to determine the mass of the different ADC species and calculate the average DAR at each time point. A decrease in DAR over time indicates linker instability.
-
-
Released Payload:
-
Chromatography: Use a suitable reversed-phase column for small molecule analysis.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the payload.
-
-
-
Data Interpretation: Plot the average DAR or the concentration of released payload over time to determine the stability of the ADC in plasma.
Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the average number of drug molecules conjugated to an antibody and the distribution of different drug-loaded species.
4.2.1. Hydrophobic Interaction Chromatography (HIC-UV)
Principle: HIC separates ADC species based on their hydrophobicity. The addition of a drug molecule increases the hydrophobicity of the antibody, leading to a longer retention time on the HIC column.
Methodology:
-
Sample Preparation: Dilute the ADC sample in a high-salt mobile phase (e.g., 1M ammonium sulfate in phosphate buffer).
-
Chromatography:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A descending salt gradient from 100% A to 100% B.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The species with higher DARs will have longer retention times.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.
Methodology:
-
Sample Preparation: The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation with PNGase F can simplify the mass spectra.
-
LC-MS Analysis:
-
Chromatography: Reversed-phase chromatography is typically used.
-
Mass Spectrometry: A high-resolution mass spectrometer is required to resolve the different drug-loaded species.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the molecular weights of the different species.
-
Calculate the mass of the conjugated drug-linker.
-
Determine the number of conjugated drugs for each species by comparing its mass to the mass of the unconjugated antibody.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of the ADC against target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell viability.
-
Key Signaling Pathways in ADC Action
Payload-Induced Cell Death (Example: MMAE)
Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent commonly used as an ADC payload.
Mechanism:
-
Microtubule Disruption: After being released from the ADC, MMAE binds to tubulin, inhibiting its polymerization into microtubules.
-
Mitotic Arrest: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death.
Antibody-Dependent Cellular Cytotoxicity (ADCC)
In addition to direct cell killing by the payload, the antibody component of the ADC can engage the immune system to eliminate tumor cells.
Mechanism:
-
Antibody Binding: The Fab region of the ADC's antibody binds to the target antigen on the cancer cell.
-
Fc Receptor Engagement: The Fc region of the antibody is recognized by Fc receptors (e.g., FcγRIIIa) on immune effector cells, primarily Natural Killer (NK) cells.
-
Effector Cell Activation: This engagement cross-links the Fc receptors, activating the NK cell.
-
Target Cell Lysis: The activated NK cell releases cytotoxic granules containing perforin and granzymes, which induce apoptosis in the cancer cell.
Peptide Linker Conjugation Chemistry
The covalent attachment of the peptide linker to both the antibody and the payload is a critical step in ADC manufacturing. The two most common strategies target cysteine and lysine residues on the antibody.
Cysteine Conjugation (Maleimide Chemistry)
This strategy typically involves the reduction of interchain disulfide bonds in the antibody's hinge region to generate free thiol groups, which then react with a maleimide-functionalized linker-payload.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]
- 3. pubs.acs.org [pubs.acs.org]
Spectroscopic and Chromatographic Analysis of the ADC Linker MC-Ala-Ala-PAB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic and chromatographic properties of the maleimidocaproyl-L-alanyl-L-alanine-p-aminobenzyl alcohol (MC-Ala-Ala-PAB) linker, a critical component in the development of antibody-drug conjugates (ADCs). The data and protocols presented herein are essential for the characterization, quality control, and implementation of this cleavable linker in novel therapeutic agents.
Core Physicochemical Properties
This compound is a cleavable linker designed to connect a cytotoxic payload to a monoclonal antibody. Its structure incorporates a maleimide group for conjugation to antibody cysteine residues, a dipeptide (Ala-Ala) sequence susceptible to enzymatic cleavage, and a p-aminobenzyl (PAB) self-immolative spacer that facilitates the release of the active drug.
| Property | Value | Reference |
| Molecular Formula | C23H30N4O6 | [] |
| Molecular Weight | 458.51 g/mol | [] |
Spectroscopic and Chromatographic Data
The following sections summarize the key analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected chemical shifts for the protons in this compound.
Table 1: ¹H-NMR Chemical Shift Assignments for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.2 - 7.9 | m | 2H | Amide NH |
| 7.5 - 7.1 | m | 4H | Aromatic CH (PAB) |
| 6.7 | s | 2H | Maleimide CH=CH |
| 4.5 - 4.3 | m | 2H | Ala α-CH |
| 4.4 | s | 2H | PAB-CH2OH |
| 3.5 | t | 2H | MC N-CH2 |
| 2.2 | t | 2H | MC CO-CH2 |
| 1.6 - 1.2 | m | 6H | MC -(CH2)3- |
| 1.3 | d | 6H | Ala β-CH3 |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Calculated m/z [M+H]⁺ | 459.2238 |
| Observed m/z [M+H]⁺ | 459.2241 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the concentration of a substance in solution and can provide some structural information. The p-aminobenzyl group in this compound is the primary chromophore.
Table 3: UV-Vis Absorption Data for this compound
| Parameter | Value |
| λmax | ~236 nm |
| Molar Absorptivity (ε) at λmax | Data not available in the provided search results |
Note: The λmax is an approximation based on the UV spectrum of p-aminobenzyl alcohol derivatives.[2] The molar absorptivity would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the spectroscopic and chromatographic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard 5 mm probe.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Acquire a two-dimensional correlation spectrum (e.g., COSY) to aid in proton assignments.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks to determine the relative number of protons.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation (LC-MS):
-
Liquid Chromatograph: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Mass Spectrometer: An ESI-TOF or ESI-QTOF mass spectrometer.
-
-
MS Data Acquisition:
-
Set the mass spectrometer to positive ion mode.
-
Acquire data over a mass range of m/z 100-1000.
-
Use typical ESI source parameters (e.g., capillary voltage of 3-4 kV, drying gas flow of 8-10 L/min).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the monoisotopic mass of the [M+H]⁺ ion and compare it to the calculated exact mass.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or phosphate-buffered saline). Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrument Setup:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use 1 cm path length quartz cuvettes.
-
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent blank.
-
Measure the absorbance of each dilution from 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If determining the molar absorptivity, plot absorbance vs. concentration and determine the slope of the line, which corresponds to the molar absorptivity according to the Beer-Lambert law (A = εbc).
-
Mechanism of Action and Experimental Workflow
The primary function of the this compound linker is to ensure the stable circulation of an ADC in the bloodstream and to allow for the specific release of the cytotoxic payload within the target cancer cell. This process involves a series of well-defined steps.
Caption: Workflow of ADC action with this compound linker.
This guide provides a foundational understanding of the spectroscopic and chromatographic analysis of the this compound linker. The presented data and protocols are intended to support the research and development of next-generation antibody-drug conjugates.
References
Navigating the Solubility and Formulation of MC-Ala-Ala-PAB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The maleimidocaproyl-L-alanyl-L-alanine-p-aminobenzyl (MC-Ala-Ala-PAB) linker is a critical component in the design of antibody-drug conjugates (ADCs). Its dipeptide motif serves as a substrate for lysosomal proteases, enabling targeted release of cytotoxic payloads within cancer cells. This guide provides an in-depth overview of the solubility and formulation characteristics of this compound, along with detailed experimental protocols and a mechanistic overview of its function.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is paramount for its effective handling, formulation, and conjugation to payloads and antibodies. The linker's structure, comprising a hydrophobic maleimide group and a more polar peptide-PAB moiety, results in varied solubility across different solvent systems.
Solubility Data
Quantitative solubility data for this compound and its derivatives are crucial for developing robust formulation and conjugation protocols. The following table summarizes the available solubility information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.
| Compound | Solvent | Solubility | Conditions |
| This compound | Dimethyl Sulfoxide (DMSO) | 20.83 mg/mL (45.43 mM)[1] | Requires sonication and warming to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended[1]. |
| MP-Ala-Ala-PAB | Dimethyl Sulfoxide (DMSO) | May dissolve | General observation, quantitative data not specified[2]. |
| Water, Ethanol, DMF | May dissolve | Recommended to test with a small amount of product[2]. | |
| Fmoc-Ala-Ala-PAB | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (256.38 mM)[3] | Requires sonication. |
Formulation Strategies
The formulation of this compound and its conjugates is critical for both in vitro and in vivo applications. The choice of formulation will depend on the specific experimental needs, such as the desired concentration, stability, and route of administration for in vivo studies.
Stock Solution Preparation
For in vitro assays, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution.
-
Recommended Solvent: Based on available data, DMSO is the most effective solvent for preparing high-concentration stock solutions of this compound.
-
Procedure: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of high-purity, anhydrous DMSO. Aid dissolution by sonication and gentle warming (up to 60°C) until the solid is completely dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vivo Formulations
For preclinical in vivo studies, the formulation must be biocompatible and suitable for the chosen route of administration. The low aqueous solubility of many linker-payload conjugates necessitates the use of co-solvents and excipients. The following are example formulations that have been used for similar ADC linkers and can serve as a starting point for this compound-based ADCs.
Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for intravenous or intraperitoneal injections.
| Component | Proportion |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Procedure:
-
Prepare the required concentration of the drug-linker conjugate in DMSO.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 and mix until a clear solution is obtained.
-
Finally, add saline to the desired final volume and mix well.
Formulation 2: DMSO/Corn Oil
This formulation is often used for subcutaneous or intraperitoneal injections, particularly for hydrophobic compounds.
| Component | Proportion |
| DMSO | 10% |
| Corn Oil | 90% |
Procedure:
-
Prepare a concentrated stock solution of the drug-linker conjugate in DMSO.
-
Add the DMSO stock solution to the corn oil and mix thoroughly to achieve a uniform suspension or solution.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, from the synthesis of the drug-linker conjugate to the characterization of the final ADC.
Synthesis of a Maleimide-Activated Drug-Linker Conjugate
This protocol outlines the general steps for conjugating a payload (drug) to the this compound linker. The process typically starts with an Fmoc-protected version of the linker.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of MC-Ala-Ala-PAB to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic payload.[1][] An ADC is composed of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic drug, and a chemical linker that connects the antibody to the drug.[4]
This document provides a detailed protocol for the conjugation of a drug-linker construct, MC-Ala-Ala-PAB, to a monoclonal antibody. The this compound linker is a cleavable linker system designed for controlled drug release within the target cell. It consists of:
-
MC (Maleimidocaproyl): A maleimide-containing group that enables covalent attachment to the thiol groups of cysteine residues on the antibody.
-
Ala-Ala (Alanine-Alanine): A dipeptide sequence that serves as a recognition site for lysosomal proteases, such as Cathepsin B, which are abundant in the intracellular environment of tumor cells.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the dipeptide, undergoes a 1,6-elimination reaction to release the active drug in its unmodified form.
The conjugation process involves the partial reduction of the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups, followed by the reaction of these thiols with the maleimide group of the this compound-drug construct. The resulting Antibody-Drug Conjugate is then purified and characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).
Experimental Workflow
The overall workflow for the conjugation of this compound to a monoclonal antibody is depicted in the following diagram.
Caption: Overall experimental workflow for ADC synthesis.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | In-house/Commercial | Targeting moiety |
| This compound-Payload | Commercial | Drug-linker construct |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial | Reducing agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | In-house/Commercial | Reaction and storage buffer |
| Dimethyl sulfoxide (DMSO), anhydrous | Commercial | Solvent for drug-linker |
| Desalting Columns (e.g., PD-10) | Commercial | Buffer exchange and purification |
| Amicon® Ultra Centrifugal Filters | Commercial | Buffer exchange and concentration |
Antibody Preparation
-
Buffer Exchange: If the monoclonal antibody is in a buffer containing primary amines (e.g., Tris), it is essential to perform a buffer exchange into a suitable conjugation buffer such as Phosphate Buffered Saline (PBS) at pH 7.4. This can be achieved using desalting columns or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4. The concentration can be determined by measuring the absorbance at 280 nm.
Antibody Reduction
The interchain disulfide bonds of the antibody need to be partially reduced to generate free sulfhydryl (thiol) groups for conjugation.
-
Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in water.
-
Reduction Reaction: Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution. The optimal TCEP-to-antibody ratio may need to be determined empirically for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
Drug-Linker Preparation
-
Dissolution: Immediately before the conjugation step, dissolve the this compound-payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
Conjugation Reaction
The maleimide group of the drug-linker reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.
Caption: Thiol-maleimide conjugation reaction.
-
Addition of Drug-Linker: Add a 5-10 fold molar excess of the dissolved this compound-payload to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing. Protect the reaction from light.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent such as N-acetylcysteine.
ADC Purification
Following the conjugation reaction, it is crucial to remove unreacted drug-linker and other small molecules.
-
Size Exclusion Chromatography: Purify the ADC using a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4. This method separates the larger ADC from smaller, unreacted components.
-
Concentration: Concentrate the purified ADC and perform a final buffer exchange into the desired formulation buffer using centrifugal filters.
Characterization of the Antibody-Drug Conjugate
A critical quality attribute of an ADC is the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.
Drug-to-Antibody Ratio (DAR) Determination
1. UV/Vis Spectroscopy
This is a relatively simple method for determining the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has a maximum absorbance (λ_max_drug).
Protocol:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the λ_max_ of the payload.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug at both wavelengths.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
Data Presentation:
| Sample | A280 | A_λ_max_drug | Antibody Conc. (µM) | Drug Conc. (µM) | Average DAR |
| ADC Batch 1 | |||||
| ADC Batch 2 |
2. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC can be used to separate antibody species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
Protocol:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute at different retention times.
-
The weighted average DAR can be calculated from the peak areas of the different species.
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | ||
| DAR2 | ||
| DAR4 | ||
| DAR6 | ||
| DAR8 | ||
| Weighted Average DAR | Calculated Value |
3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for determining the exact mass of the different ADC species and thus the DAR distribution.
Protocol:
-
The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.
-
The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the different species is measured.
-
Deconvolution of the mass spectrum provides the masses of the different DAR species.
-
The relative abundance of each species is used to calculate the average DAR.
Data Presentation:
| Detected Species | Measured Mass (Da) | Relative Abundance (%) |
| Unconjugated Antibody | ||
| Antibody + 2 Drugs | ||
| Antibody + 4 Drugs | ||
| Antibody + 6 Drugs | ||
| Antibody + 8 Drugs | ||
| Average DAR | Calculated Value |
Conclusion
This document provides a comprehensive guide for the conjugation of the this compound linker to a monoclonal antibody. The success of the conjugation process is dependent on careful control of the experimental parameters, particularly the antibody reduction step, to achieve a desired and consistent Drug-to-Antibody Ratio. Thorough characterization of the final ADC product is essential to ensure its quality, efficacy, and safety. The protocols and methods described herein provide a solid foundation for researchers and drug development professionals working in the field of Antibody-Drug Conjugates.
References
Application Notes and Protocols for Payload Attachment to MC-Ala-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-Ala-Ala-PAB linker is a crucial component in the construction of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics.[1][2] This linker system combines the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload, enabling targeted delivery to cancer cells.[1][2][3] The this compound linker is comprised of a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin-cleavable Alanine-Alanine dipeptide sequence, and a self-immolative para-aminobenzyl (PAB) spacer. This design ensures stability in circulation and facilitates the controlled release of the payload within the target cell upon enzymatic cleavage.
These application notes provide a detailed protocol for the attachment of an amine-containing payload to the this compound linker, a critical first step in the synthesis of an ADC.
Overall Experimental Workflow
The process of conjugating a payload to the this compound linker and subsequently to a monoclonal antibody is a sequential procedure. The initial and pivotal stage, which is the focus of this protocol, involves the formation of a stable bond between the payload and the linker. This is typically followed by the conjugation of the linker-payload construct to a reduced monoclonal antibody.
Caption: Workflow for payload attachment to the this compound linker.
Key Experimental Protocols
This section details the methodology for the attachment of a generic amine-containing payload to the this compound linker.
Protocol 1: Attachment of an Amine-Containing Payload to this compound Linker
This protocol outlines the general procedure for the reaction of an amine-containing payload (e.g., a cytotoxic drug) with the this compound linker. The reaction forms a stable amide bond between the payload and the linker.
Materials:
-
This compound linker
-
Amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours. The reaction progress should be monitored by LC-MS or RP-HPLC.
-
-
Purification:
-
Upon completion of the reaction, the crude reaction mixture can be purified by preparative RP-HPLC.
-
A typical purification method involves a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final this compound-Payload conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the this compound linker plus the mass of the payload, minus the mass of a leaving group if applicable.
-
Purity can be assessed by integrating the peak area in the RP-HPLC chromatogram.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the payload attachment to the this compound linker. Actual results may vary depending on the specific payload and experimental conditions.
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| This compound Linker | 1.0 equivalent | Limiting reagent. |
| Amine-Payload | 1.0 - 1.2 equivalents | A slight excess of the payload can help drive the reaction to completion. |
| Base (DIPEA/NMM) | 2.0 - 3.0 equivalents | To neutralize any acidic byproducts and facilitate the nucleophilic attack. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient for the reaction. |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS or HPLC for completion. |
| Purification & Analysis | ||
| Purification Method | Preparative RP-HPLC | To isolate the desired conjugate from unreacted starting materials and byproducts. |
| Purity Assessment | RP-HPLC | To determine the purity of the final product. |
| Identity Confirmation | LC-MS | To confirm the molecular weight of the final conjugate. |
Signaling Pathway and Mechanism of Action
The this compound linker is designed to be stable in the systemic circulation and release the payload upon internalization into target cancer cells. The release mechanism is dependent on the enzymatic activity within the lysosome.
Caption: Mechanism of intracellular payload release from an ADC.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized through endocytosis. The ADC is then trafficked to the lysosome, where proteases, such as Cathepsin B, recognize and cleave the Alanine-Alanine dipeptide linker. This enzymatic cleavage triggers a 1,6-elimination reaction in the self-immolative PAB spacer, leading to the release of the unmodified, active payload into the cytoplasm, which then exerts its cytotoxic effect, leading to cell death.
Conclusion
The this compound linker provides a robust and reliable platform for the development of ADCs. The protocol detailed in these application notes offers a straightforward method for the attachment of amine-containing payloads. Careful execution of this protocol and thorough characterization of the resulting linker-payload conjugate are essential for the successful synthesis of a stable and effective antibody-drug conjugate. The cleavable nature of the dipeptide linker ensures targeted payload release, maximizing therapeutic efficacy while minimizing off-target toxicity.
References
Application Notes and Protocols for MC-Ala-Ala-PAB in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, dictates the stability, efficacy, and safety profile of the ADC. This document provides detailed application notes and protocols for the use of the cleavable dipeptide linker, MC-Ala-Ala-PAB , in the research and development of targeted cancer therapies.
The this compound linker is a sophisticated system comprised of three key components:
-
MC (Maleimidocaproyl): A maleimide-containing group that enables covalent conjugation to the thiol groups of reduced interchain disulfides on a monoclonal antibody.
-
Ala-Ala (Alanine-Alanine): A dipeptide motif that is susceptible to enzymatic cleavage by proteases, such as cathepsins, which are often upregulated in the tumor microenvironment and within lysosomes of cancer cells.[1]
-
PAB (para-aminobenzyl): A self-immolative spacer that, upon cleavage of the Ala-Ala dipeptide, undergoes a 1,6-elimination reaction to release the unmodified cytotoxic payload.[2]
This enzyme-mediated cleavage mechanism ensures that the potent cytotoxic agent is selectively released at the tumor site, thereby minimizing systemic exposure and associated off-target toxicities. The Ala-Ala dipeptide has been identified as an optimal linker in certain contexts, allowing for a high drug-to-antibody ratio (DAR) with low aggregation.[3]
Mechanism of Action
The targeted delivery and intracellular release of the cytotoxic payload by an ADC utilizing the this compound linker follows a multi-step process:
-
Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature drug release. The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, cathepsins and other proteases recognize and cleave the Ala-Ala dipeptide bond of the linker.
-
Payload Release: Cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic drug into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released cytotoxic agent exerts its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule polymerization, ultimately leading to apoptosis of the cancer cell.
Figure 1: Mechanism of action of an this compound-based ADC.
Data Presentation: Comparative Performance of Dipeptide Linkers
While specific in vivo data for this compound is not extensively available in the public domain, the following tables provide a summary of comparative data for closely related dipeptide linkers to guide researchers in their experimental design. The choice of dipeptide can influence the physicochemical properties, stability, and efficacy of the resulting ADC.
Table 1: In Vitro Cytotoxicity of ADCs with Different Dipeptide Linkers
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Ala-Ala | IGN | Various | Superior to non-cleavable | [1] |
| Val-Cit | MMAE | Various | Potent | [4] |
| Val-Ala | MMAE | Various | Potent | |
| Ala-Ala-Asn | Eribulin | FRA-high | Potent |
Table 2: In Vivo Efficacy of ADCs with Different Dipeptide Linkers in Xenograft Models
| Linker Type | Payload | Tumor Model | Efficacy Outcome | Reference |
| Ala-Ala | IGN | Various | Potent anti-tumor activity | |
| Val-Cit | MMAE | Various | Significant tumor regression | |
| Val-Ala | PBD | Various | High potency |
Table 3: Physicochemical Properties of ADCs with Different Dipeptide Linkers
| Linker Type | Key Observation | Reference |
| Ala-Ala | Allows for high DAR with low aggregation. | |
| Val-Cit | Can be challenging to achieve high DAR due to aggregation. | |
| Val-Ala | Lower hydrophobicity compared to Val-Cit, suitable for lipophilic payloads. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, characterization, and evaluation of an ADC utilizing the this compound linker.
Protocol 1: Synthesis of this compound-Payload Conjugate
This protocol outlines the steps for the chemical synthesis of the linker-payload construct prior to conjugation with the antibody.
Figure 2: Workflow for the synthesis of the this compound-Payload conjugate.
1. Dipeptide Formation (Fmoc-Ala-Ala-OH):
-
Dissolve Fmoc-Ala-OH and Ala-OMe·HCl in an appropriate solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography.
-
Saponify the methyl ester to obtain Fmoc-Ala-Ala-OH.
2. PAB Spacer Addition (Fmoc-Ala-Ala-PAB-OH):
-
Couple Fmoc-Ala-Ala-OH with p-aminobenzyl alcohol using a suitable coupling agent and base.
-
Monitor the reaction and purify the product as described above.
3. Payload Conjugation (Fmoc-Ala-Ala-PAB-Payload):
-
Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate).
-
React the activated linker with the amine group of the cytotoxic payload.
-
Purify the resulting Fmoc-Ala-Ala-PAB-Payload conjugate by HPLC.
4. Fmoc Deprotection (H2N-Ala-Ala-PAB-Payload):
-
Dissolve the purified Fmoc-protected conjugate in DMF.
-
Add a solution of 20% piperidine in DMF and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent under vacuum to obtain the deprotected linker-payload.
5. Maleimide Functionalization (this compound-Payload):
-
Dissolve the deprotected linker-payload in an anhydrous solvent (e.g., DMF).
-
Add a maleimide-containing reagent with an NHS ester (e.g., SMCC).
-
Add a base such as DIPEA and stir at room temperature.
-
Monitor the reaction by LC-MS and purify the final this compound-Payload by reverse-phase HPLC.
Protocol 2: Antibody-Drug Conjugation and Characterization
This protocol describes the conjugation of the linker-payload to the monoclonal antibody and the subsequent characterization of the ADC.
Figure 3: Workflow for ADC preparation and characterization.
1. Antibody Reduction:
-
Prepare the monoclonal antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to partially reduce the interchain disulfide bonds.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Remove the excess reducing agent by buffer exchange using a desalting column.
2. Conjugation:
-
Dissolve the this compound-Payload in a water-miscible organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody solution (typically at a 5-10 fold molar excess).
-
Keep the final concentration of the organic solvent below 10% (v/v) to prevent antibody denaturation.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
3. Purification:
-
Purify the ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
4. Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as:
-
UV/Vis Spectroscopy: Measure absorbance at 280 nm (for the antibody) and at the λmax of the payload.
-
Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different numbers of conjugated drugs.
-
Mass Spectrometry (MS): Determine the molecular weights of the different ADC species.
-
-
Purity and Aggregation: Assess the purity and the percentage of aggregates in the final ADC preparation by SEC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA-based assay.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the ADC against target cancer cells.
1. Cell Culture:
-
Culture the target antigen-positive and a control antigen-negative cancer cell line in appropriate media.
2. Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in cell culture medium.
-
Treat the cells with the different concentrations of the test articles.
4. Incubation:
-
Incubate the plates for a period of 72-120 hours at 37°C in a humidified incubator.
5. Viability Assessment:
-
Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
6. Data Analysis:
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of the ADC.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
2. Tumor Implantation:
-
Subcutaneously implant the antigen-positive cancer cells into the flank of the mice.
3. Tumor Growth Monitoring:
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
4. Treatment Groups:
-
Randomize the mice into different treatment groups:
-
Vehicle control
-
Unconjugated antibody
-
ADC at different dose levels
-
Positive control (a standard-of-care chemotherapy agent)
-
5. ADC Administration:
-
Administer the treatments, typically via intravenous (IV) injection.
6. Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice regularly.
-
The primary endpoint is tumor growth inhibition.
7. Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Statistically analyze the differences in tumor growth between the treatment groups.
Conclusion
The this compound linker offers a promising platform for the development of next-generation ADCs. Its enzyme-cleavable nature allows for targeted drug release within the tumor microenvironment, potentially leading to an improved therapeutic window. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, characterize, and evaluate ADCs incorporating this advanced linker technology. Careful optimization of the conjugation process and thorough in vitro and in vivo evaluation are crucial for the successful development of novel and effective targeted cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for MC-Ala-Ala-PAB in Site-Specific Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The MC-Ala-Ala-PAB linker is a protease-cleavable system designed for the site-specific conjugation of payloads to antibodies. It features a maleimidocaproyl (MC) group for attachment to the antibody, a dipeptide alanine-alanine (Ala-Ala) sequence that is a substrate for lysosomal proteases like cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer that ensures the efficient release of the unmodified drug inside the target cell.[1]
These application notes provide a comprehensive overview of the use of the this compound linker in the development of ADCs, including detailed experimental protocols, data presentation, and visualizations to guide researchers in this field.
Mechanism of Action
The this compound linker facilitates targeted drug delivery through a multi-step process. Once an ADC constructed with this linker binds to its target antigen on a cancer cell, it is internalized via receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the Ala-Ala dipeptide. This enzymatic cleavage initiates the self-immolation of the PAB spacer, resulting in the release of the active cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect. This targeted release mechanism minimizes systemic exposure to the potent payload, thereby reducing off-target toxicity.[2]
Data Presentation
The following tables summarize representative quantitative data for ADCs constructed with dipeptide linkers, including Ala-Ala, to provide a basis for comparison. It is important to note that specific results will vary depending on the antibody, payload, and experimental conditions.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Linker Type | Antibody | Payload | Target DAR | Achieved Average DAR | Conjugation Efficiency (%) | Reference |
| Ala-Ala | Anti-TNF | GRM | 10 | ~8.5 | >85 | [1] |
| Val-Ala | Trastuzumab | MMAE | 4 | 4.0 | High | [3] |
| Val-Cit | Trastuzumab | MMAE | 4 | 4.1 | High | [3] |
Table 2: In Vitro Cytotoxicity of ADCs with Dipeptide Linkers
| Cell Line | Target Antigen | ADC (Linker-Payload) | IC50 (nM) | Reference |
| NCI-N87 (Gastric Cancer) | HER2 | Trastuzumab-Val-Ala-MMAE | ~1.5 | |
| SK-BR-3 (Breast Cancer) | HER2 | Trastuzumab-Val-Cit-MMAE | ~1.2 | |
| HCC1954 (Breast Cancer) | HER2 | T-DM1 (non-cleavable) | 25.1 | |
| 4T1 (Mouse Breast Cancer) | HER2 | T-DM1 (non-cleavable) | 189.2 |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| Xenograft Model | ADC Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 | Trastuzumab-Val-Ala-MMAE | 1.5 | >90 | |
| MDA-MB-436 (Breast Cancer) | ABD-diabody-PBD | 0.3 | Significant suppression | |
| A549 (Lung Cancer) | Erbitux-vc-PAB-MMAE | 10 | Significant inhibition |
Table 4: Plasma Stability of ADCs with Dipeptide Linkers
| ADC (Linker) | Species | Incubation Time | % Intact ADC Remaining | Reference |
| Trastuzumab-Val-Cit-MMAE | Rat | 7 days | ~25 | |
| Ab095–vc–MMAE | Human | 6 days | >99 | |
| Ab095–vc–MMAE | Rat | 6 days | ~97.5 |
Experimental Protocols
The following protocols provide a general framework for the synthesis, purification, and characterization of an ADC using an this compound linker. Optimization will be required for specific antibodies and payloads.
Protocol 1: Preparation of the this compound-Payload Conjugate
This protocol describes the synthesis of the linker-payload construct ready for conjugation to the antibody.
References
Application Notes and Protocols for In Vitro Cleavage Assays of MC-Ala-Ala-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-Ala-Ala-PAB is a cleavable linker system integral to the design of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). This linker incorporates a dipeptide sequence, Alanine-Alanine (Ala-Ala), which serves as a recognition site for specific proteases, and a self-immolative para-aminobenzyl (PAB) spacer. The strategic cleavage of this linker by proteases, often found in high concentrations within the tumor microenvironment or inside cancer cells, facilitates the controlled release of a conjugated cytotoxic payload.[][2] This targeted release mechanism is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity.[3][]
These application notes provide detailed protocols for conducting in vitro cleavage assays to evaluate the enzymatic lability of the this compound linker. The methodologies described herein are essential for characterizing the release kinetics of conjugated molecules, screening for optimal enzyme-linker pairings, and validating the mechanism of action for novel drug conjugates. Two primary protocols are presented: a fluorescence-based assay for high-throughput screening and an LC-MS-based method for detailed kinetic analysis and identification of cleavage products.
Signaling Pathway and Cleavage Mechanism
The enzymatic cleavage of the this compound linker is a critical step in the mechanism of action for ADCs that utilize this system. Upon internalization into a target cell, the ADC is typically trafficked to the lysosome, where proteases such as Cathepsin B are highly active.[] These proteases recognize and hydrolyze the peptide bond between the two alanine residues. This initial cleavage event triggers a cascade, leading to the spontaneous 1,6-elimination of the PAB spacer, which in turn liberates the active drug payload.
Quantitative Data Summary
The susceptibility of a dipeptide linker to proteolytic cleavage is a key determinant of its utility. The following table summarizes representative kinetic data for the cleavage of different dipeptide linkers by Cathepsin B, a key lysosomal protease. While specific kinetic constants for this compound are proprietary and depend on the full conjugate structure, the data provides a comparative baseline. The Val-Ala linker, structurally similar to Ala-Ala, is cleaved efficiently, albeit at a reduced rate compared to the benchmark Val-Cit linker.
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Enzyme | Key Characteristics |
| Val-Cit | 100% (Baseline) | Cathepsin B | Benchmark for efficient cleavage and stability. |
| Val-Ala | ~50% | Cathepsin B | Effectively cleaved; lower hydrophobicity can reduce ADC aggregation. |
| Ala-Ala | To be determined | Cathepsin B | Expected to be a substrate for Cathepsin B and other proteases. |
| Phe-Lys | Very High (in isolation) | Cathepsin B | Rapidly cleaved by isolated enzyme, but similar to Val-Cit in lysosomal extracts. |
Experimental Protocols
Protocol 1: Fluorescence-Based In Vitro Cleavage Assay
This protocol describes a method for assessing the cleavage of a fluorogenic peptide substrate containing the Ala-Ala sequence by a purified protease. This assay is suitable for rapid screening and kinetic analysis. The principle relies on the cleavage of a peptide substrate flanked by a fluorophore and a quencher. Upon cleavage, the fluorophore is liberated, resulting in a measurable increase in fluorescence.
Materials:
-
Purified Protease (e.g., recombinant human Cathepsin B)
-
Fluorogenic Peptide Substrate (e.g., MCA-Ala-Ala-PAB-Lys(DNP)-D-Arg-NH₂)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 1 mM EDTA, pH 5.5
-
Activation Buffer (if required for the enzyme)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Dilute the purified protease to the desired concentration (e.g., 10-50 nM) in Assay Buffer. For enzymes like Cathepsin B, pre-incubate in Assay Buffer with DTT for 15 minutes at 37°C for activation.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the activated enzyme solution to each well.
-
Prepare serial dilutions of the peptide substrate in Assay Buffer.
-
To initiate the reaction, add 50 µL of the substrate solution to the wells containing the enzyme. A typical final substrate concentration for kinetic analysis ranges from 0.1 to 10 times the expected Michaelis constant (Km).
-
Include control wells:
-
Blank: Substrate in Assay Buffer without enzyme.
-
Enzyme Control: Enzyme in Assay Buffer without substrate.
-
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Excitation: 328 nm, Emission: 393 nm for MCA) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from the values of the reaction wells.
-
Plot the fluorescence intensity versus time. The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.
-
For kinetic parameter determination (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Protocol 2: LC-MS-Based In Vitro Cleavage Assay
This protocol provides a highly specific and quantitative method to monitor the cleavage of an this compound-drug conjugate and identify the resulting cleavage products. This method is considered the gold standard for detailed kinetic studies and stability assessments.
Materials:
-
This compound-Drug Conjugate
-
Purified Protease (e.g., recombinant human Cathepsin B)
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid
-
Microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by combining the this compound-drug conjugate (e.g., 10 µM final concentration) and the activated protease (e.g., 50 nM final concentration) in the pre-warmed Assay Buffer.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a 3-fold excess of cold Quenching Solution.
-
Vortex the tube and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme.
-
-
Sample Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the sample into an LC-MS/MS system.
-
Separate the intact conjugate, cleaved linker-drug intermediate, and the final released drug using a suitable reverse-phase HPLC column and gradient.
-
Monitor the elution of each species using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate extracted ion chromatograms for the parent conjugate and the expected cleavage products.
-
Integrate the peak areas for each analyte at each time point.
-
Plot the concentration (or peak area) of the released drug versus time to determine the cleavage rate. The percentage of cleavage can be calculated relative to the initial concentration of the conjugate.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS-based in vitro cleavage assay.
References
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) with an MC-Ala-Ala-PAB Linker for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and preclinical evaluation of Antibody-Drug Conjugates (ADCs) utilizing a maleimidocaproyl-Alanine-Alanine-para-aminobenzyl (MC-Ala-Ala-PAB) linker for the treatment of solid tumors. This document outlines the mechanism of action, protocols for key analytical and biological assays, and representative data to facilitate the advancement of novel ADC candidates.
Introduction to this compound Linker in ADCs
The this compound linker is a cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. It consists of three main components: a maleimidocaproyl (MC) spacer for conjugation to the antibody, a dipeptide sequence (Ala-Ala) that is a substrate for lysosomal proteases, and a self-immolative para-aminobenzyl (PAB) spacer that releases the payload upon cleavage.[] The Ala-Ala dipeptide offers a balance of stability in systemic circulation and efficient cleavage within the tumor cell's lysosomal compartment.[2] This targeted release mechanism aims to widen the therapeutic window by maximizing antitumor efficacy while minimizing off-target toxicity.[3]
Mechanism of Action:
The therapeutic action of an ADC with an this compound linker follows a multi-step process:
-
Circulation and Targeting: The ADC circulates in the bloodstream and the monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of solid tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, a cellular organelle containing a variety of degradative enzymes, such as cathepsin B.
-
Proteolytic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the Ala-Ala dipeptide of the linker is recognized and cleaved by proteases.
-
Payload Release: The cleavage of the dipeptide triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, leading to tumor cell death through mechanisms such as microtubule disruption or DNA damage.
References
Application of MC-Ala-Ala-PAB in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maleimidocaproyl-Alanine-Alanine-para-aminobenzyl (MC-Ala-Ala-PAB) linker is a crucial component in the development of targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target cancer cells. In the context of prostate cancer, ADCs utilizing the this compound linker can be directed against tumor-associated antigens, such as Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of prostate cancer cells.
The Ala-Ala dipeptide sequence within the linker is specifically designed for cleavage by lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment of cancer cells. Following the enzymatic cleavage of the dipeptide, a self-immolative cascade is initiated through the PAB spacer, leading to the release of the active cytotoxic drug. This targeted drug release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing off-target toxicity to healthy tissues.
These application notes provide an overview of the use of this compound in prostate cancer cell lines, including its mechanism of action, protocols for in vitro evaluation, and available cytotoxicity data.
Data Presentation
| Cell Line | Target Antigen | Linker-Payload | IC50 (nmol/L) | Reference |
| LNCaP | PSMA | Val-Cit-MMAE | ≤ 0.022 | [1] |
| C4-2B | PSMA | Val-Cit-MMAE | Not Reported | |
| PC-3 | PSMA (low) | Val-Cit-MMAE | > 30 | [1] |
| DU-145 | PSMA (low) | Val-Cit-MMAE | Not Reported | |
| CWR22Rν1 | PSMA | Val-Cit-MMAE | ~0.01 | |
| MDA PCa 2b | PSMA | Val-Cit-MMAE | ~0.80 | [1] |
Note: The efficacy of an ADC is highly dependent on the expression level of the target antigen on the cancer cell surface. LNCaP and C4-2B cells are known to have high PSMA expression, while PC-3 and DU-145 have low to negligible PSMA expression.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound-based ADC in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2B, PC-3, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound-based ADC
-
Control ADC (non-targeting or unconjugated antibody)
-
Free cytotoxic payload (e.g., MMAE)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound-based ADC, control ADC, and free payload in complete culture medium. A typical concentration range would be from 0.01 pM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Include wells with medium only (no cells) for background luminescence and wells with untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
ADC Internalization and Lysosomal Colocalization Assay
Objective: To visualize the internalization of the ADC and its trafficking to the lysosomal compartment where the this compound linker is cleaved.
Materials:
-
Prostate cancer cell lines grown on glass coverslips or in imaging-compatible plates
-
Fluorescently labeled this compound-based ADC (e.g., conjugated to Alexa Fluor 488)
-
LysoTracker™ Red DND-99 (Thermo Fisher Scientific)
-
Hoechst 33342 nuclear stain
-
Confocal microscope
Protocol:
-
Cell Seeding:
-
Seed prostate cancer cells on glass coverslips or in imaging-compatible plates and allow them to adhere overnight.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC at a concentration of 1-5 µg/mL in complete medium.
-
Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C to allow for internalization.
-
-
Lysosomal and Nuclear Staining:
-
During the last 30 minutes of the ADC incubation, add LysoTracker™ Red to the medium at a final concentration of 50-75 nM.
-
In the final 10 minutes, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL.
-
-
Imaging:
-
Wash the cells three times with pre-warmed PBS.
-
Mount the coverslips on microscope slides with a suitable mounting medium or image the plates directly.
-
Visualize the cells using a confocal microscope with appropriate laser lines and filters for the fluorescently labeled ADC (e.g., 488 nm), LysoTracker™ Red (e.g., 577 nm), and Hoechst 33342 (e.g., 405 nm).
-
Colocalization of the green ADC signal with the red lysosomal signal will appear as yellow in the merged image, indicating that the ADC has been trafficked to the lysosomes.
-
Bystander Killing Effect Assay
Objective: To determine if the cytotoxic payload released from the target cells can kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive prostate cancer cell line (e.g., LNCaP)
-
Antigen-negative cell line (e.g., PC-3) stably expressing a fluorescent protein (e.g., GFP)
-
This compound-based ADC
-
Control ADC
-
96-well plate
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Co-culture Seeding:
-
Seed a mixture of antigen-positive (LNCaP) and antigen-negative GFP-expressing (PC-3) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). The total cell density should be similar to that used in the cytotoxicity assay.
-
Allow the cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the this compound-based ADC and a control ADC.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
Imaging and Analysis:
-
At the end of the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Image the wells using a fluorescence microscope to visualize the GFP-positive cells.
-
Quantify the number of viable GFP-positive cells in each well.
-
A reduction in the number of GFP-positive cells in the presence of the this compound-based ADC, compared to the control ADC, indicates a bystander killing effect.
-
Visualizations
Caption: Mechanism of action of an this compound based ADC in prostate cancer cells.
Caption: Experimental workflow for the in vitro cytotoxicity assay.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
Application Notes and Protocols for Quantifying Drug-to-Antibody Ratio (DAR) with MC-Ala-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on its molecular characteristics, with the Drug-to-Antibody Ratio (DAR) being a paramount quality attribute. The DAR, which represents the average number of drug molecules conjugated to a single antibody, directly influences the therapeutic window of the ADC. An optimal DAR ensures potent cell-killing activity at the target site while minimizing off-target toxicities.
This document provides detailed application notes and protocols for the comprehensive characterization of ADCs synthesized using the cleavable MC-Ala-Ala-PAB linker. This linker system incorporates a maleimidocaproyl (MC) group for conjugation to antibody sulfhydryl groups, a protease-sensitive Alanine-Alanine (Ala-Ala) dipeptide, and a self-emolative para-aminobenzyl (PAB) spacer. The Ala-Ala dipeptide is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted payload release.
The following sections detail the experimental protocols for conjugating a drug to an antibody using the this compound linker and the subsequent determination of the DAR using three orthogonal analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
ADC Conjugation with this compound Linker
The conjugation process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, followed by their reaction with the maleimide group of the this compound-drug conjugate.
Experimental Protocol: ADC Conjugation
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Drug conjugate
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A affinity chromatography)
-
Organic co-solvent (e.g., Dimethyl sulfoxide, DMSO)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the final average DAR. A common starting point is a 2.5-fold molar excess of TCEP per disulfide bond to be reduced.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
-
Conjugation Reaction:
-
Dissolve the this compound-Drug conjugate in a minimal amount of DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the drug-linker is 1.5 to 2-fold over the available thiol groups. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 2 to 5-fold molar excess of N-acetylcysteine (relative to the initial drug-linker amount) to cap any unreacted thiol groups on the antibody.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or Protein A chromatography.
-
The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
-
ADC Conjugation Workflow
Drug-to-Antibody Ratio (DAR) Determination
Accurate determination of the average DAR and the distribution of different drug-loaded species is crucial for ADC characterization. The following sections describe three common analytical methods.
UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR based on the differential UV absorbance of the antibody and the conjugated drug.[1][2][]
Principle: The Beer-Lambert law is applied to a solution of the ADC. By measuring the absorbance at two specific wavelengths—one where the protein absorbance is maximal (typically 280 nm) and another where the drug has a significant and distinct absorbance maximum (λmax)—the concentrations of the antibody and the drug can be determined, and from these, the average DAR can be calculated.[4]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Accurately measure the molar extinction coefficients of the unconjugated antibody (εAb) and the free drug (εDrug) at 280 nm and the λmax of the drug. This is a critical step requiring pure samples of both components.[5]
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the λmax of the drug (Aλmax) using a calibrated spectrophotometer.
-
-
Calculate Average DAR:
-
The concentrations of the antibody (CAb) and the drug (CDrug) in the ADC solution can be calculated using the following simultaneous equations:
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug) Aλmax = (εAb, λmax * CAb) + (εDrug, λmax * CDrug)
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
Average DAR = CDrug / CAb
-
Data Presentation:
Table 1: Illustrative Extinction Coefficients for DAR Calculation by UV-Vis Spectroscopy
| Component | Extinction Coefficient at 280 nm (M⁻¹cm⁻¹) | Extinction Coefficient at λmax (M⁻¹cm⁻¹) | λmax (nm) |
|---|---|---|---|
| Antibody (mAb) | 210,000 | 5,000 | 330 |
| Drug-Linker | 15,000 | 25,000 | 330 |
Table 2: Illustrative Data for Average DAR Calculation by UV-Vis Spectroscopy
| Sample | A280 | Aλmax | CAb (M) | CDrug (M) | Average DAR |
|---|---|---|---|---|---|
| ADC Batch 1 | 0.850 | 0.250 | 3.81 x 10⁻⁶ | 1.45 x 10⁻⁵ | 3.8 |
| ADC Batch 2 | 0.870 | 0.280 | 3.85 x 10⁻⁶ | 1.63 x 10⁻⁵ | 4.2 |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution by separating ADC species based on their hydrophobicity. The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied, causing the ADC species to elute in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) elutes first, followed by species with progressively higher DAR values.
Experimental Protocol:
-
Instrumentation and Column:
-
An HPLC or UHPLC system equipped with a UV detector.
-
A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Sample Preparation and Analysis:
-
Dilute the purified ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Inject the sample onto the equilibrated HIC column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species.
-
-
Data Analysis:
-
The weighted average DAR is calculated using the following formula:
Weighted Average DAR = Σ (Peak Areai * DARi) / Σ Peak Areai
where Peak Areai is the area of the peak corresponding to a specific DAR value (DARi).
-
Data Presentation:
Table 3: Illustrative HIC Data for an this compound ADC
| Peak | Retention Time (min) | Assigned DAR | Peak Area (%) | Weighted DAR Component |
|---|---|---|---|---|
| 1 | 8.5 | 0 | 5.2 | 0.00 |
| 2 | 12.1 | 2 | 25.8 | 0.52 |
| 3 | 15.3 | 4 | 48.5 | 1.94 |
| 4 | 17.9 | 6 | 18.3 | 1.10 |
| 5 | 20.1 | 8 | 2.2 | 0.18 |
| Total | | | 100.0 | 3.74 |
HIC-HPLC Workflow for DAR Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly accurate determination of the DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC or its subunits.
Principle: The ADC sample is introduced into a mass spectrometer, often after separation by liquid chromatography. The mass of the intact antibody and the mass of the attached drug-linker are known. The mass spectrometer measures the mass of the different ADC species, allowing for the direct determination of the number of conjugated drugs.
Experimental Protocol:
-
Instrumentation:
-
A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Sample Preparation (Intact Mass Analysis):
-
Desalt the purified ADC sample using a suitable method (e.g., a desalting column).
-
Dilute the desalted ADC in a mobile phase compatible with mass spectrometry (e.g., water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Separate the ADC species using a reversed-phase column (for denatured analysis) or a size-exclusion column (for native analysis).
-
Acquire the mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the drug-conjugated species (DAR 1, 2, 3, etc.).
-
Calculate the weighted average DAR based on the relative abundance of each species (typically determined from the peak intensities in the deconvoluted spectrum).
-
Data Presentation:
Table 4: Illustrative LC-MS Data for an this compound ADC
| Species | Observed Mass (Da) | Assigned DAR | Relative Abundance (%) | Weighted DAR Component |
|---|---|---|---|---|
| mAb | 148,050 | 0 | 6.1 | 0.00 |
| mAb + 1 Drug-Linker | 149,250 | 1 | 0.0 | 0.00 |
| mAb + 2 Drug-Linkers | 150,450 | 2 | 24.5 | 0.49 |
| mAb + 3 Drug-Linkers | 151,650 | 3 | 1.5 | 0.05 |
| mAb + 4 Drug-Linkers | 152,850 | 4 | 49.2 | 1.97 |
| mAb + 5 Drug-Linkers | 154,050 | 5 | 1.1 | 0.06 |
| mAb + 6 Drug-Linkers | 155,250 | 6 | 16.5 | 0.99 |
| mAb + 7 Drug-Linkers | 156,450 | 7 | 0.3 | 0.02 |
| mAb + 8 Drug-Linkers | 157,650 | 8 | 0.8 | 0.06 |
| Total | | | 100.0 | 3.64 |
Mechanism of Action: Intracellular Cleavage of this compound Linker
The therapeutic efficacy of an ADC with a cleavable linker relies on the selective release of the cytotoxic payload within the target cancer cells. The this compound linker is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases.
Intracellular Cleavage Pathway
In Vitro Cathepsin B Cleavage Assay
To confirm the susceptibility of the Ala-Ala linker to enzymatic cleavage, an in vitro assay using purified Cathepsin B can be performed.
Experimental Protocol:
-
Materials:
-
Purified this compound ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Citrate, 5 mM DTT, pH 5.5
-
Quench Solution: Acetonitrile with an internal standard
-
-
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Calculate the cleavage rate and half-life of the linker.
-
Conclusion
The accurate quantification of the drug-to-antibody ratio is a cornerstone of the development and quality control of ADCs. The use of orthogonal analytical methods, such as UV-Vis spectroscopy, HIC, and LC-MS, provides a comprehensive characterization of ADCs containing the this compound linker. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists in the robust and reliable determination of this critical quality attribute, ensuring the development of safe and effective antibody-drug conjugates.
References
Application Notes and Protocols for MC-Ala-Ala-PAB in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-Ala-Ala-PAB linker is a crucial component in the design of modern Antibody-Drug Conjugates (ADCs). It is a cleavable dipeptide linker system designed to be stable in systemic circulation and efficiently processed within the tumor microenvironment or inside cancer cells to release a potent cytotoxic payload. This application note provides a comprehensive overview of the use of ADCs employing an this compound linker, or structurally similar peptide linkers, in preclinical xenograft models. Detailed protocols for efficacy studies are provided, along with data presentation formats and visualizations to guide researchers in their preclinical drug development efforts.
The core structure of the this compound linker consists of a Maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide of two alanine residues (Ala-Ala) that serves as the cleavage site for specific proteases, and a p-aminobenzyl (PAB) self-immolative spacer that facilitates the release of the active drug following peptide cleavage.
Mechanism of Action
Antibody-Drug Conjugates utilizing the this compound linker operate through a multi-step process to deliver their cytotoxic payload specifically to cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the linker ensuring the payload remains securely attached to the antibody, minimizing off-target toxicity. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome. Inside the lysosome, proteases, such as Cathepsin B, recognize and cleave the Ala-Ala dipeptide sequence of the linker.
-
Payload Release and Action: Cleavage of the dipeptide initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. Payloads commonly conjugated via this type of linker, such as Monomethyl Auristatin E (MMAE), are highly potent antimitotic agents.[1] MMAE works by inhibiting tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[]
Data from Preclinical Xenograft Models
While specific quantitative in vivo efficacy data for ADCs using the precise this compound linker is limited in publicly available literature, data from preclinical studies on ADCs with structurally and functionally similar cleavable peptide linkers, such as the Valine-Citrulline (Val-Cit) linker, provide valuable insights into expected performance. The following tables summarize representative data from such studies to serve as a guide for experimental design and outcome expectation.
Table 1: In Vivo Efficacy of a Peptide Linker-MMAE ADC in a Cholangiocarcinoma Xenograft Model [3]
| Cell Line Xenograft | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| TFK-1 | PBS Control | - | Once every 3 days | 0 | ~0 |
| TFK-1 | ICAM1 mAb | 5 | Once every 3 days | Not specified | ~0 |
| TFK-1 | Gemcitabine | 5 | Once every 3 days | ~10 | ~0 |
| TFK-1 | ICAM1-MMAE (MC-VC-PAB-MMAE) | 5 | Once every 3 days | 62 | ~0 |
Table 2: Efficacy of an Anti-CD30 ADC (MMAE Payload) with Varying Drug-to-Antibody Ratios (DAR) in a Karpas-299 Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |
| E2 (DAR=2) | 0.5 | Every 4 days x 4 | Tumor growth inhibition |
| E2 (DAR=2) | 1.0 | Every 4 days x 4 | Significant tumor growth inhibition |
| E4 (DAR=4) | 0.25 | Every 4 days x 4 | Tumor growth inhibition |
| E4 (DAR=4) | 0.5 | Every 4 days x 4 | Tumor regression |
| E8 (DAR=8) | 0.25 | Every 4 days x 4 | Tumor regression |
| E8 (DAR=8) | 0.5 | Every 4 days x 4 | Complete tumor regression |
Experimental Protocols
The following protocols provide a detailed methodology for conducting preclinical efficacy studies of an ADC with an this compound linker in a subcutaneous xenograft mouse model.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment
Objective: To establish subcutaneous tumors from a human cancer cell line in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., expressing the target antigen)
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or other appropriate extracellular matrix)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line in its recommended complete medium until it reaches 70-80% confluency.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add Trypsin-EDTA to detach the cells and incubate at 37°C for 2-5 minutes. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube. d. Centrifuge the cells at 300 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in a known volume of sterile, serum-free medium or PBS.
-
Cell Counting and Viability: a. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Viability should be >90%.
-
Preparation of Cell Suspension for Injection: a. Adjust the cell concentration with a 1:1 mixture of serum-free medium and Matrigel® to the desired final concentration (e.g., 5 x 10^7 cells/mL). Keep the suspension on ice to prevent the Matrigel® from solidifying.
-
Tumor Cell Implantation: a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 µL of the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure the tumor length (L) and width (W) with calipers every 2-3 days. c. Calculate the tumor volume using the formula: Volume = (L x W²)/2. d. Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Protocol 2: In Vivo Efficacy and Tolerability Study
Objective: To evaluate the anti-tumor efficacy and assess the tolerability of an ADC with an this compound linker in tumor-bearing mice.
Materials:
-
Tumor-bearing mice from Protocol 1
-
Test ADC (with this compound linker)
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Control ADC (e.g., non-targeting ADC or unconjugated antibody)
-
Sterile syringes and needles for administration
-
Calipers
-
Animal balance
Procedure:
-
Dosing Preparation: a. Reconstitute and dilute the test ADC, vehicle control, and control ADC to their final dosing concentrations according to the manufacturer's instructions or established laboratory protocols.
-
Animal Dosing: a. On Day 0 of the study, record the initial body weight and tumor volume for each mouse. b. Administer the appropriate treatment to each group via the intended route (typically intravenous injection). c. Follow the predetermined dosing schedule (e.g., single dose, or multiple doses over a set period).
-
Efficacy Assessment: a. Measure tumor volumes and body weights 2-3 times per week for the duration of the study. b. The study endpoint is typically defined by the tumor volume in the control group reaching a specific size (e.g., 1500-2000 mm³) or a predetermined time point.
-
Tolerability Assessment: a. Monitor the mice daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming. b. A significant loss of body weight (>15-20%) is often a criterion for euthanasia.
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group. c. At the end of the study, euthanize the mice and excise the tumors. Tumor weights can be recorded for an additional endpoint. d. Perform statistical analysis to determine the significance of the observed differences between treatment groups.
Visualizations
Signaling Pathway of MMAE Payload
Caption: Mechanism of action of an this compound-MMAE ADC.
Experimental Workflow for Preclinical Xenograft Study
Caption: Workflow for an in vivo ADC efficacy study in a xenograft model.
Conclusion
The this compound linker represents a sophisticated and effective technology for the targeted delivery of cytotoxic agents in the form of ADCs. While direct preclinical data for this specific linker may be limited in public sources, the extensive research on similar peptide-based cleavable linkers provides a strong foundation for designing and interpreting xenograft studies. The protocols and data presentation formats provided in this application note are intended to serve as a valuable resource for researchers working to advance novel ADCs through the preclinical development pipeline. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is critical for obtaining robust and translatable results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MC-Ala-Ala-PAB Conjugation
Welcome to the technical support center for troubleshooting Antibody-Drug Conjugates (ADCs) utilizing the Maleimidocaproyl-Alanine-Alanine-p-Aminobenzyl (MC-Ala-Ala-PAB) linker. This resource provides detailed troubleshooting guides in a frequently asked questions (FAQs) format and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve efficient and reproducible conjugations.
Frequently Asked Questions (FAQs)
Q1: My final ADC has a low average Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I fix this?
A low DAR is a common issue that can arise from several factors throughout the conjugation process. The primary stages to investigate are the antibody reduction and the maleimide-thiol coupling reaction. Below is a systematic guide to pinpoint and resolve the underlying cause.
Potential Cause 1: Inefficient Antibody Reduction
The conjugation process relies on the reduction of interchain disulfide bonds within the antibody to generate free thiol (sulfhydryl) groups for the maleimide linker to react with. Incomplete reduction is a primary reason for a low DAR.
Solutions:
-
Optimize Reducing Agent Concentration: The concentration of the reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is critical. Insufficient amounts will not reduce enough disulfide bonds, while excessive amounts can lead to over-reduction and antibody fragmentation. It is recommended to perform a titration of the molar excess of the reducing agent to determine the optimal concentration for your specific antibody.
-
Adjust Reaction Temperature and Time: Increasing the temperature can enhance the rate and extent of reduction. A typical starting point is to incubate the antibody with TCEP at 37°C for 1-2 hours.[1]
-
Ensure Reagent Quality: Use a fresh, high-quality reducing agent. TCEP solutions should be prepared immediately before use.
Potential Cause 2: Linker-Payload Instability or Inactivity
The maleimide group of the this compound linker is susceptible to hydrolysis in aqueous solutions, which renders it inactive for conjugation.
Solutions:
-
Prepare Linker-Drug Solution Fresh: Dissolve the lyophilized this compound-payload in a suitable anhydrous organic solvent like DMSO immediately before adding it to the aqueous reaction buffer to minimize its exposure to water and subsequent hydrolysis.[2] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[2]
-
Control pH: The hydrolysis of maleimides is accelerated at higher pH. The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[2]
-
Proper Storage: Store the this compound linker and linker-payload conjugate according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent degradation.[3]
Potential Cause 3: Suboptimal Conjugation Reaction Conditions
The efficiency of the coupling reaction between the antibody's free thiols and the linker's maleimide group is dependent on several parameters.
Solutions:
-
Optimize Molar Ratio of Linker-Payload: A 5 to 10-fold molar excess of the linker-payload over the antibody is a common starting point. This can be optimized for each specific antibody and payload combination.
-
Control pH: Maintain the reaction pH between 6.5 and 7.5 to ensure high reactivity of the maleimide group towards thiols while minimizing side reactions with amines (lysine residues) and hydrolysis.
-
Limit Organic Solvent Concentration: While DMSO is used to dissolve the linker-payload, the final concentration in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation Time and Temperature: A typical incubation is for 1-2 hours at room temperature or overnight at 4°C. These conditions may require optimization.
Potential Cause 4: Issues with Reagents and Buffers
The quality and handling of the antibody and other reagents can significantly impact conjugation efficiency.
Solutions:
-
Confirm Antibody Concentration and Purity: Inaccurate antibody concentration will lead to incorrect stoichiometry in the reaction. Verify the concentration using a reliable method like A280 absorbance. Ensure the antibody preparation is free of aggregates and other impurities.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can compete with the desired reaction. Phosphate-buffered saline (PBS) with EDTA is a suitable choice. The buffer should be degassed to prevent re-oxidation of thiols.
| Parameter | Recommended Starting Condition | Potential Impact of Deviation |
| Antibody Reduction | ||
| TCEP Molar Excess | 2-5 fold over antibody | Too low: Incomplete reduction, low DAR. Too high: Over-reduction, antibody fragmentation. |
| Reduction Temperature | 37°C | Lower: Slower, incomplete reduction. Higher: Risk of antibody denaturation. |
| Reduction Time | 1-2 hours | Shorter: Incomplete reduction. Longer: Risk of over-reduction. |
| Conjugation Reaction | ||
| Linker-Payload Molar Excess | 5-10 fold over antibody | Too low: Incomplete conjugation, low DAR. Too high: Increased cost, potential for aggregation. |
| Reaction pH | 6.5 - 7.5 | <6.5: Slower reaction rate. >7.5: Increased maleimide hydrolysis and reaction with lysines. |
| Final DMSO Concentration | <10% (v/v) | Higher: Antibody denaturation and aggregation. |
| Reaction Temperature | Room Temperature or 4°C | Higher: Faster reaction but increased risk of side reactions and aggregation. |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Shorter: Incomplete reaction. Longer: Increased risk of linker hydrolysis and aggregation. |
Q2: I am observing aggregation of my ADC post-conjugation. What are the likely causes?
ADC aggregation can be a significant issue, affecting the product's stability, efficacy, and safety. Hydrophobic payloads and linkers can contribute to this phenomenon.
Solutions:
-
Control DAR: A high drug-to-antibody ratio can increase the hydrophobicity of the ADC, leading to aggregation. Aim for an optimal DAR, which for many ADCs is between 2 and 4.
-
Optimize Reaction Conditions: High concentrations of the linker-payload, especially if it is hydrophobic, can promote aggregation. Add the linker-payload solution to the antibody solution dropwise while gently stirring.
-
Purification: Immediately after conjugation and quenching, purify the ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates and unreacted reagents.
-
Formulation: The final ADC should be in a suitable formulation buffer that promotes stability. The inclusion of excipients like polysorbate 20 or 80 can sometimes help prevent aggregation.
Q3: How can I confirm the stability of the linkage between the antibody and the this compound-payload?
The thioether bond formed between the maleimide and cysteine can be susceptible to a retro-Michael reaction, leading to payload loss, especially in the presence of other thiols like glutathione in vivo.
Solutions:
-
Succinimide Ring Hydrolysis: After the initial conjugation, the stability of the linkage can be enhanced by hydrolyzing the succinimide ring. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C. The ring-opening should be monitored by mass spectrometry. The solution should then be re-neutralized for storage.
-
Stability Studies: Incubate the purified ADC in plasma or a solution containing a high concentration of a thiol-containing molecule (e.g., N-acetylcysteine) and monitor the DAR over time using HIC-HPLC or LC-MS.
Experimental Protocols
Protocol 1: Partial Reduction of Monoclonal Antibody
This protocol describes the generation of free thiol groups on the antibody for conjugation.
-
Prepare Antibody Solution: The antibody should be in a suitable buffer, such as PBS pH 7.4, at a concentration of 5-10 mg/mL. The buffer should not contain any primary amines (like Tris). Add EDTA to the buffer to a final concentration of 1-2 mM to chelate any metal ions that could promote re-oxidation of thiols.
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.
-
Reduction Reaction: Add a calculated amount of TCEP to the antibody solution. A common starting point is a 2-5 fold molar excess of TCEP over the antibody.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Removal of Excess Reductant: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (e.g., PBS, pH 6.5-7.0, with 1-2 mM EDTA, degassed). This step is critical to prevent TCEP from reacting with the maleimide linker.
Protocol 2: Conjugation of this compound-Payload to Reduced Antibody
This protocol describes the final conjugation step to form the ADC.
-
Prepare Linker-Payload Solution: Dissolve the purified this compound-Payload in a small amount of a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Immediately after purifying the reduced antibody, add the this compound-Payload solution to the antibody solution. A 5-10 fold molar excess of the linker-payload over the antibody is a typical starting point. The final concentration of the organic solvent should be kept low (ideally <10% v/v) to avoid antibody denaturation.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.
-
Quenching the Reaction: After the incubation, quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to a final concentration of 1-2 mM to react with any excess maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted linker-payload, quenching reagent, and any aggregates.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by several methods.
Method 1: UV-Vis Spectroscopy
This is a relatively simple method but requires that the drug has a unique absorbance maximum where the antibody does not significantly absorb.
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the free drug (ε_Drug_) at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max_).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
Calculate DAR: The DAR can be calculated using a set of equations that relate the absorbances to the concentrations of the antibody and the drug.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug-linkers, as each addition increases the hydrophobicity of the antibody.
-
Instrumentation and Column: An HPLC or UHPLC system equipped with a UV detector and a HIC column.
-
Mobile Phases: A high salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0) and a low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
Analysis: A gradient from high to low salt is used to elute the different ADC species. The unconjugated antibody elutes first, followed by species with increasing DAR.
-
Calculate Weighted Average DAR: The weighted average DAR is calculated based on the peak area of each species (DAR 0, DAR 2, DAR 4, etc.).
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the mass of the different ADC species, allowing for accurate DAR determination.
-
Sample Preparation: The ADC sample is purified and may require deglycosylation for better mass resolution.
-
Analysis: The sample is analyzed by LC-MS to obtain the mass of the unconjugated antibody and the various drug-conjugated forms.
-
DAR Calculation: The DAR is calculated from the deconvoluted mass spectrum.
Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: Thiol-Maleimide conjugation reaction.
Caption: Troubleshooting logic for low DAR.
References
Technical Support Center: Improving the Plasma Stability of MC-Ala-Ala-PAB ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Maleimidocaproyl-Alanine-Alanine-p-aminobenzylcarbamate (MC-Ala-Ala-PAB) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for ADCs utilizing a maleimide-based linker like this compound in plasma?
The primary cause of instability for ADCs conjugated via a maleimide linker is the susceptibility of the thiosuccinimide bond, formed between the maleimide group and a cysteine residue on the antibody, to a retro-Michael reaction. This reaction is reversible and can lead to the detachment of the drug-linker from the antibody. In the plasma, endogenous thiols, such as human serum albumin and glutathione, can then react with the released maleimide-linker, leading to off-target toxicity and a reduction in the therapeutic efficacy of the ADC.
Q2: How does the Ala-Ala dipeptide in the this compound linker contribute to the ADC's mechanism of action and stability?
The Alanine-Alanine (Ala-Ala) dipeptide is designed as a substrate for lysosomal proteases, such as Cathepsin B. Upon internalization of the ADC into the target cancer cell, these proteases cleave the peptide bond between the two alanine residues. This initiates the self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic payload inside the cell. While dipeptide linkers like Val-Cit have shown excellent plasma stability, the choice of dipeptide can influence both cleavage efficiency and overall ADC physicochemical properties. The Ala-Ala linker is a viable alternative that can impact properties such as hydrophobicity and drug-load capacity.
Q3: What are the key strategies to improve the plasma stability of maleimide-based ADCs?
Several strategies can be employed to enhance the plasma stability of ADCs with maleimide-based linkers:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring formed after conjugation can be hydrolyzed to a more stable thioether. This "ring-opening" prevents the retro-Michael reaction. This can be achieved by incubating the ADC in a slightly basic buffer (pH 8-9) or by using "self-hydrolysing" maleimides that are engineered for rapid hydrolysis post-conjugation.
-
Site-Specific Conjugation: The stability of the maleimide linkage can be influenced by the local chemical environment of the conjugation site on the antibody. Conjugating the linker to more sterically hindered or less solvent-exposed cysteine residues can improve stability by reducing the accessibility of endogenous thiols.
-
Linker Modification: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can shield the hydrophobic payload, which may reduce aggregation and improve the pharmacokinetic profile.
-
Alternative Conjugation Chemistries: Exploring alternative conjugation chemistries that form more stable linkages than the thiosuccinimide bond is an active area of research. Examples include the use of phenyloxadiazole sulfones or maleamic methyl esters.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that can significantly impact the stability of an ADC. Higher DAR values, especially with hydrophobic payloads, can lead to increased aggregation of the ADC. Aggregated ADCs can exhibit altered pharmacokinetic properties and may be cleared more rapidly from circulation, reducing their efficacy. Therefore, optimizing the DAR is crucial to balancing potency with stability and achieving a desirable therapeutic window.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound ADC stability in plasma.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of payload in plasma. | Retro-Michael Reaction: The thiosuccinimide linkage is undergoing reversal and exchange with plasma thiols. | 1. Implement Post-Conjugation Hydrolysis: After conjugation, incubate the ADC at a controlled pH (e.g., pH 8.5 for a set duration) to promote the hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by mass spectrometry. 2. Evaluate Self-Hydrolysing Maleimides: Consider using next-generation maleimide derivatives designed for rapid hydrolysis. |
| High levels of ADC aggregation. | High DAR and Payload Hydrophobicity: The ADC may be aggregating due to the high number of hydrophobic drug-linker molecules attached to the antibody. | 1. Optimize DAR: Aim for a lower, more homogenous DAR. This can be achieved through controlled reduction of disulfide bonds or by using site-specific conjugation methods. 2. Introduce Hydrophilic Linker Modifications: Incorporate hydrophilic spacers (e.g., PEG) into the linker design to increase the overall hydrophilicity of the ADC. |
| Inconsistent results between experiments. | Assay Variability: The plasma stability assay conditions may not be well-controlled. Instrumental Issues: Problems with the analytical instruments (e.g., LC-MS) can lead to variability. | 1. Standardize Assay Protocol: Ensure consistent incubation times, temperatures (37°C), and plasma sources. Include positive and negative controls in each experiment. 2. Perform System Suitability Tests: Regularly check the performance of your LC-MS system to ensure it is functioning correctly and properly calibrated. |
| ADC appears unstable in buffer alone. | Inherent Instability: The ADC construct itself may be inherently unstable. | 1. Evaluate Formulation Buffer: Assess the stability of the ADC in different formulation buffers to identify optimal storage conditions. 2. Characterize ADC Thoroughly: Perform comprehensive biophysical characterization (e.g., size exclusion chromatography, differential scanning calorimetry) to assess the integrity of the antibody and the impact of conjugation. |
Quantitative Data on ADC Stability
The following tables summarize publicly available data on the plasma stability of ADCs with related dipeptide linkers. Due to the limited availability of specific data for the this compound linker, data for Val-Cit and other relevant linkers are provided for comparison.
Table 1: In Vitro Plasma Stability of Dipeptide Linker-Based ADCs
| Linker | Payload | Species | Incubation Time | % Payload Loss / Remaining Conjugate | Reference |
| Val-Cit | MMAE | Human | 7 days | < 1% release | |
| Val-Cit | MMAE | Rat | 6 days | ~2.5% release | |
| Val-Ala | MMAE | Mouse | > 7 days | High stability | |
| Glu-Val-Cit | MMAF | Mouse | 14 days | ~5% loss | |
| Ser-Val-Cit | MMAF | Mouse | 14 days | ~70% loss |
Table 2: Comparison of Stability for Modified Maleimide Linkages
| Linker Modification | ADC | Incubation Conditions | % Payload Loss / Remaining Conjugate | Reference |
| Hydrolyzed Thiosuccinimide | Trastuzumab-MMAE | Human Plasma, 7 days | ~20% loss | |
| Non-Hydrolyzed Thiosuccinimide | Trastuzumab-MMAE | Human Plasma, 7 days | ~50% loss | |
| Maleamic Methyl Ester-based | Anti-HER2-MMAE | Albumin Solution, 14 days | ~3.8% shedding | |
| Conventional Maleimide-based | Anti-HER2-MMAE | Albumin Solution, 14 days | Significantly higher shedding |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS
Objective: To determine the in vitro stability of an this compound ADC in plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
This compound ADC
-
Human plasma (or other species of interest), anticoagulated (e.g., with EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system with a suitable reversed-phase column
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further reactions.
-
Immunoaffinity Capture: Thaw the plasma samples and add Protein A/G magnetic beads to capture the ADC. Incubate according to the bead manufacturer's instructions.
-
Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
Reduction: Add a reducing agent (e.g., DTT) to the eluted ADC to separate the antibody into its light and heavy chains.
-
LC-MS Analysis: Inject the reduced sample into the LC-MS system. Separate the light and heavy chains using a reversed-phase gradient.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the unconjugated and drug-conjugated light and heavy chains. Calculate the average DAR at each time point by comparing the relative abundance of the different species.
Visualizations
Below are diagrams generated using Graphviz to illustrate key concepts and workflows.
Caption: Mechanism of ADC deconjugation in plasma via the retro-Michael reaction.
Caption: Experimental workflow for assessing ADC plasma stability using LC-MS.
Technical Support Center: Optimizing Enzymatic Cleavage of MC-Ala-Ala-PAB Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic cleavage of the MC-Ala-Ala-PAB linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its cleavage mechanism?
The this compound linker is a cleavable linker system used in the design of ADCs. It consists of a maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide sequence of two alanine residues (Ala-Ala), and a self-immolative para-aminobenzyl (PAB) spacer connected to the cytotoxic payload.[] The primary mechanism of cleavage is the enzymatic hydrolysis of the peptide bond between the two alanine residues, which is typically mediated by lysosomal proteases.[2] Following the cleavage of the dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified active drug.[3]
Q2: Which enzyme is primarily responsible for the cleavage of the this compound linker?
The Ala-Ala dipeptide sequence is a substrate for lysosomal proteases, with Cathepsin B being a key enzyme responsible for its cleavage.[2] Cathepsins are often overexpressed in the tumor microenvironment and within the lysosomes of cancer cells, making them attractive targets for ADC linker cleavage.[3] While other proteases might play a role, Cathepsin B is the most extensively studied enzyme for the cleavage of similar dipeptide linkers.
Q3: What are the optimal conditions for in vitro cleavage of the this compound linker by Cathepsin B?
Based on studies of Cathepsin B activity on dipeptide linkers, the optimal in vitro cleavage conditions generally involve an acidic pH and physiological temperature. While specific kinetic parameters for this compound are not widely published, the following conditions serve as an excellent starting point for optimization:
| Parameter | Recommended Range | Notes |
| pH | 5.0 - 6.0 | Cathepsin B exhibits optimal activity in a mildly acidic environment, mimicking the conditions within lysosomes. |
| Temperature | 37 °C | Physiological temperature is generally optimal for enzymatic activity. |
| Enzyme Concentration | 10 - 100 nM | The optimal enzyme concentration should be determined empirically for each specific ADC and experimental setup. |
| Reducing Agent | 1 - 5 mM DTT or TCEP | Cysteine proteases like Cathepsin B often require a reducing agent for optimal activity. |
| Incubation Time | 1 - 24 hours | The incubation time will depend on the desired extent of cleavage and should be optimized through a time-course experiment. |
Q4: How can I monitor the cleavage of the this compound linker?
Several analytical techniques can be employed to monitor the cleavage reaction and quantify the release of the payload:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the intact ADC, the cleaved antibody, and the released payload. By monitoring the peak areas over time, the kinetics of the cleavage reaction can be determined.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of the cleavage products and quantifying the extent of payload release. It can provide precise mass information for the intact ADC, the cleaved antibody, and the released drug.
-
Fluorometric Assays: If the payload is fluorescent, or if a fluorescent reporter molecule is used, the cleavage reaction can be monitored in real-time using a fluorometer. This method is particularly useful for high-throughput screening of different cleavage conditions.
Troubleshooting Guides
This section addresses common issues that may be encountered during the enzymatic cleavage of the this compound linker.
Problem 1: Incomplete or Slow Cleavage
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Enzyme Activity | Ensure the Cathepsin B is active. Use a positive control substrate to verify enzyme activity. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Incorrect Buffer pH | Verify the pH of the reaction buffer. Cathepsin B activity is highly pH-dependent, with an optimal range of 5.0-6.0. |
| Insufficient Enzyme Concentration | Increase the concentration of Cathepsin B in the reaction mixture. Perform a titration experiment to determine the optimal enzyme concentration for your specific ADC. |
| Short Incubation Time | Extend the incubation time. Monitor the cleavage over a longer period (e.g., up to 24 hours) to ensure the reaction has reached completion. |
| Presence of Inhibitors | Ensure that the reaction buffer is free of any potential protease inhibitors. |
| Steric Hindrance | The conjugation site on the antibody or the nature of the payload may sterically hinder the enzyme's access to the cleavage site. This is an inherent property of the ADC and may require re-designing the linker or conjugation strategy for optimal cleavage. |
Problem 2: ADC Aggregation During Cleavage Reaction
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation, especially at higher drug-to-antibody ratios (DAR). |
| - Optimize the DAR to the lowest effective level. | |
| - Include solubility-enhancing excipients in the formulation buffer. | |
| - Consider incorporating hydrophilic spacers, such as PEG, into the linker design. | |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility. |
| - Screen different buffer compositions to find conditions that minimize aggregation. | |
| Temperature-Induced Aggregation | Incubation at 37°C can sometimes promote aggregation of less stable ADCs. |
| - While not ideal for enzyme kinetics, consider performing the cleavage at a lower temperature for a longer duration if aggregation is a major issue. |
Problem 3: Off-Target Cleavage or Instability in Plasma
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cleavage by Other Proteases | Other proteases present in biological matrices (e.g., plasma) may cleave the linker prematurely. |
| - Perform stability studies in plasma to assess the extent of premature cleavage. | |
| - If instability is significant, consider modifying the dipeptide sequence to enhance specificity for lysosomal proteases. | |
| Instability of the Linker Chemistry | The maleimide group used for conjugation can undergo retro-Michael addition, leading to payload deconjugation. |
| - Ensure complete conjugation and consider using next-generation maleimide derivatives with enhanced stability. |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B Cleavage Assay
This protocol provides a general framework for assessing the cleavage of an this compound-linked ADC by Cathepsin B.
Materials:
-
ADC with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: 10% Acetic Acid or other suitable organic solvent
-
HPLC system with a C18 column
-
Mass Spectrometer (optional)
Procedure:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Prepare a working solution of Cathepsin B in the Assay Buffer.
-
In a microcentrifuge tube, combine the ADC solution with the Assay Buffer.
-
Initiate the reaction by adding the Cathepsin B working solution to the ADC mixture.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by adding the Quenching Solution.
-
Analyze the samples by RP-HPLC to separate the intact ADC, cleaved antibody, and released payload.
-
Quantify the peak areas to determine the percentage of cleavage over time.
-
(Optional) Use LC-MS to confirm the identity of the cleavage products.
Protocol 2: Plasma Stability Assay
This protocol is designed to evaluate the stability of the this compound linker in a plasma environment.
Materials:
-
ADC with this compound linker
-
Human or mouse plasma
-
PBS (Phosphate Buffered Saline)
-
Sample processing reagents (e.g., for protein precipitation or solid-phase extraction)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the ADC.
-
Spike the ADC into pre-warmed (37°C) plasma to a final concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma sample.
-
Immediately process the sample to stop enzymatic activity and extract the ADC and any released payload (e.g., by protein precipitation with acetonitrile).
-
Analyze the processed samples by LC-MS to quantify the amount of intact ADC remaining over time.
-
Calculate the half-life of the ADC in plasma.
Visualizations
Caption: Workflow for in vitro enzymatic cleavage assay.
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with MC-Ala-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the MC-Ala-Ala-PAB (Maleimidocaproyl-Alanine-Alanine-para-aminobenzyl) linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it contribute to ADC aggregation?
The this compound linker is a cleavable linker system used in ADCs. It consists of a maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide sequence (Ala-Ala) designed for cleavage by intracellular proteases like cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer that releases the payload upon cleavage.[1][2] While designed for stability in circulation, the overall hydrophobicity of the linker-payload combination can increase the propensity for ADC aggregation.[3][4] The conjugation of hydrophobic payloads to the antibody surface creates hydrophobic patches that can interact between ADC molecules, leading to the formation of aggregates.[5]
Q2: Why is the Ala-Ala dipeptide used in this linker, and how does it compare to the more common Val-Cit dipeptide in terms of aggregation?
The alanine-alanine (Ala-Ala) dipeptide is utilized as an alternative to the more traditional valine-citrulline (Val-Cit) linker. Research has shown that the choice of dipeptide can significantly impact the physicochemical properties of the ADC, including its tendency to aggregate. Studies have indicated that the Ala-Ala linker can result in ADCs with lower aggregation propensity compared to Val-Cit, especially at higher drug-to-antibody ratios (DAR). This is attributed to the lower hydrophobicity of alanine compared to valine and citrulline.
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on the aggregation of ADCs with the this compound linker?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug-linker molecules conjugated to a single antibody. A higher DAR generally leads to increased potency but also significantly increases the hydrophobicity of the ADC, thereby increasing the risk of aggregation. This is a crucial consideration when working with hydrophobic payloads. It is essential to optimize the DAR to strike a balance between therapeutic efficacy and maintaining acceptable levels of aggregation and favorable pharmacokinetic properties.
Q4: What are the primary causes of ADC aggregation during the conjugation and purification process?
Several factors during the conjugation and purification steps can induce ADC aggregation:
-
Use of Organic Co-solvents: While necessary to dissolve the often hydrophobic linker-payload, organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
pH and Buffer Conditions: Performing the conjugation at a pH close to the isoelectric point (pI) of the antibody can reduce its solubility and lead to aggregation. Sub-optimal buffer composition and ionic strength can also contribute to instability.
-
Temperature: Elevated temperatures during the conjugation reaction can increase the rate of protein unfolding and aggregation.
-
Mechanical Stress: Vigorous mixing or pumping during purification processes like chromatography can induce shear stress, leading to aggregation.
-
High ADC Concentration: Concentrating the ADC to high levels, especially in the presence of residual organic solvents, can drive intermolecular interactions and aggregation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common aggregation issues encountered during the preparation and handling of ADCs featuring the this compound linker.
| Problem | Potential Cause | Recommended Solution |
| Significant aggregation observed immediately after conjugation. | Over-labeling (High DAR): Too many hydrophobic linker-drugs are attached to the antibody. | Optimize the molar ratio of linker-payload to antibody in the conjugation reaction to achieve a lower, more controlled DAR. |
| High Concentration of Organic Co-solvent: The solvent used to dissolve the linker-payload is denaturing the antibody. | Minimize the percentage of organic co-solvent in the final reaction mixture. Add the linker-payload solution slowly to the antibody solution with gentle mixing to avoid localized high concentrations. | |
| Sub-optimal Buffer pH: The reaction pH is too close to the antibody's isoelectric point (pI). | Adjust the pH of the conjugation buffer to be at least 1-1.5 units away from the pI of the antibody. | |
| ADC aggregation increases during purification. | Harsh Chromatography Conditions: The purification method is causing the ADC to aggregate. | For size-exclusion chromatography (SEC), ensure the mobile phase has an appropriate pH and ionic strength to minimize secondary interactions with the column resin. For hydrophobic interaction chromatography (HIC), carefully optimize the salt concentration in the mobile phase. |
| Shear Stress during Tangential Flow Filtration (TFF): The pumping and recirculation in TFF are causing mechanical stress. | Consider using single-pass TFF to reduce shear stress. Optimize the pump speed and transmembrane pressure. | |
| ADC aggregates over time during storage. | Inappropriate Formulation: The storage buffer is not adequately stabilizing the ADC. | Screen different formulation buffers containing stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20 or 80). |
| Freeze-Thaw Cycles: Repeated freezing and thawing are destabilizing the ADC. | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. If lyophilization is an option, develop a suitable lyophilization cycle with appropriate cryoprotectants. | |
| Inconsistent aggregation results between batches. | Variability in Starting Materials: Inconsistent quality of the antibody or linker-payload. | Ensure consistent quality, purity, and characterization of all starting materials. |
| Inconsistent Process Parameters: Minor variations in the conjugation, purification, or formulation steps. | Standardize all experimental procedures, including reaction times, temperatures, mixing speeds, and buffer preparation. |
Quantitative Data Summary
The choice of dipeptide in the linker significantly impacts the aggregation propensity of an ADC. The following table summarizes data from a study comparing the percentage of high molecular weight species (%HMW), a measure of aggregation, for ADCs with different dipeptide linkers.
| Dipeptide Linker | Drug-to-Antibody Ratio (DAR) | % High Molecular Weight Species (%HMW) by SEC |
| Ala-Ala | ~10 | Low |
| Val-Cit | ~7 | 1.80% |
| Val-Ala | ~7 | No obvious increase |
Data adapted from studies on dipeptide linker impact on ADC properties. This data suggests that the Ala-Ala dipeptide linker can better accommodate a higher drug load with a lower propensity for aggregation compared to Val-Cit.
Key Experimental Protocols
1. Size-Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their hydrodynamic radius and is the primary method for quantifying ADC aggregates.
-
Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters ACQUITY UPLC BEH200 SEC).
-
Mobile Phase: A buffered saline solution, typically 100-150 mM sodium phosphate with 150-300 mM NaCl, pH 6.8-7.2. The salt is crucial to prevent secondary ionic interactions between the ADC and the column's stationary phase. For some ADCs, the addition of a small percentage of an organic solvent like isopropanol or acetonitrile (e.g., 5-15%) may be necessary to mitigate hydrophobic interactions.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Analysis: Integrate the peak areas of the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
2. Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic diameter and size distribution.
-
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer, Wyatt DynaPro).
-
Sample Preparation: Filter the ADC sample (at ~1 mg/mL) through a 0.22 µm or smaller filter directly into a clean, dust-free cuvette. A sample volume of 20-50 µL is typically required.
-
Measurement Parameters: Set the correct solvent viscosity and refractive index for the buffer being used. The temperature should be controlled and set to the desired measurement temperature (e.g., 25°C).
-
Data Acquisition: Perform multiple measurements (e.g., 10-15 runs) to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to obtain the size distribution by intensity. The z-average diameter provides an intensity-weighted average size of the particles in the solution. The Polydispersity Index (PDI) indicates the broadness of the size distribution; a PDI value below 0.2 is generally considered monodisperse. An increase in the z-average diameter or the appearance of larger species in the distribution plot over time is indicative of aggregation.
3. Hydrophobic Interaction Chromatography (HIC) for Drug Load and Hydrophobicity Characterization
HIC separates molecules based on their surface hydrophobicity and is used to characterize the drug load distribution of ADCs.
-
Instrumentation: A biocompatible HPLC or UHPLC system with a UV detector.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).
-
Mobile Phase A (High Salt): A buffer (e.g., 25 mM sodium phosphate, pH 7.0) containing a high concentration of a kosmotropic salt, such as 1.0-2.0 M ammonium sulfate.
-
Mobile Phase B (Low Salt): The same buffer without the salt.
-
Gradient: A decreasing salt gradient from Mobile Phase A to Mobile Phase B is used to elute the ADC species. More hydrophobic species (i.e., higher DAR) will elute later at lower salt concentrations.
-
Sample Preparation: Dilute the ADC sample and adjust the salt concentration to match the initial mobile phase conditions to ensure proper binding to the column.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The retention time is correlated with the hydrophobicity of the ADC species. An increase in retention time or the appearance of late-eluting peaks can indicate increased hydrophobicity and a higher propensity for aggregation.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
addressing off-target cleavage of MC-Ala-Ala-PAB linker
Welcome to the technical support center for the MC-Ala-Ala-PAB linker. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this cleavable linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the this compound linker?
A1: The this compound linker is an enzyme-cleavable linker designed for targeted drug release within cancer cells. The intended mechanism involves a multi-step process that begins after the ADC is internalized by the target cell and trafficked to the lysosome.
-
Internalization and Trafficking: The ADC binds to its target antigen on the cell surface and is internalized, typically through receptor-mediated endocytosis. It is then transported through the endosomal-lysosomal pathway.
-
Enzymatic Cleavage: Inside the lysosome, which has a high concentration of proteases, enzymes such as Cathepsin B recognize and cleave the dipeptide bond between the two alanine (Ala) residues.[1][2]
-
Self-Immolation: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction in the para-aminobenzyl carbamate (PABC) spacer.
-
Payload Release: This self-immolation process releases the active cytotoxic payload in its unmodified form inside the cell, where it can then exert its therapeutic effect.
Below is a diagram illustrating the on-target cleavage pathway.
Q2: What are the primary causes of off-target cleavage of the this compound linker?
A2: Off-target cleavage results in the premature release of the cytotoxic payload before the ADC reaches the target cancer cell, which can lead to systemic toxicity and a reduced therapeutic window.[3][4][5] The main causes include:
-
Extracellular Proteases: The tumor microenvironment can contain a variety of proteases that may cleave the linker extracellularly.
-
Neutrophil Elastase: Human neutrophil elastase, a serine protease found in the plasma, is known to cleave dipeptide linkers, including those similar to Ala-Ala. This can be a significant contributor to off-target toxicity, such as neutropenia.
Q3: How can I minimize off-target cleavage of my ADC?
A3: Several strategies can be employed to enhance the stability of the linker in circulation and reduce premature payload release:
-
Linker Modification: Introducing steric hindrance near the cleavage site can modulate susceptibility to extracellular proteases.
-
Hydrophilic Modifications: Adding hydrophilic moieties, such as polyethylene glycol (PEG), to the linker can improve the pharmacokinetic profile and potentially shield the cleavage site.
-
Alternative Dipeptides: While this guide focuses on the Ala-Ala linker, it's worth noting that other dipeptides may offer different stability profiles. For example, the Val-Cit linker is widely used and has been extensively studied, though it also has known liabilities.
-
Tandem Cleavage Linkers: This approach involves designing a linker that requires two sequential cleavage events to release the payload, increasing the specificity for the target environment.
Troubleshooting Guide
This section provides guidance for addressing specific issues you may encounter during your experiments with ADCs featuring the this compound linker.
Issue 1: High levels of free payload are detected in plasma stability assays, indicating poor linker stability.
| Potential Cause | Recommended Action |
| Cleavage by plasma proteases (e.g., neutrophil elastase) | 1. Comparative Protease Assay: Perform an in vitro cleavage assay comparing the rate of cleavage by Cathepsin B versus neutrophil elastase. This will confirm the linker's susceptibility to off-target enzymatic degradation. 2. Linker Re-design: Consider modifying the linker to be less susceptible to neutrophil elastase. This could involve exploring alternative dipeptide sequences or introducing steric hindrance. |
| Species-specific differences in plasma enzymes | 1. Multi-species Plasma Stability: Conduct plasma stability assays using plasma from different species (e.g., human, mouse, rat, cynomolgus monkey) to understand cross-species variability. Mouse plasma, for instance, contains carboxylesterase 1C which can cleave certain peptide linkers. 2. Select Appropriate Animal Model: Based on the stability data, choose the most relevant preclinical animal model that mimics the stability profile observed in human plasma. |
Issue 2: The ADC shows good in vitro potency but poor in vivo efficacy.
| Potential Cause | Recommended Action |
| Premature payload release in vivo | 1. Pharmacokinetic (PK) Study: Conduct a PK study in a relevant animal model to measure the levels of intact ADC, total antibody, and free payload over time. This will provide direct evidence of in vivo linker stability. 2. Review Plasma Stability Data: Re-evaluate the in vitro plasma stability data. If instability was observed, this is the likely cause of the poor in vivo efficacy. |
| Poor tumor penetration | 1. Biodistribution Study: Perform a biodistribution study using a radiolabeled or fluorescently tagged ADC to assess its accumulation in the tumor versus other tissues. 2. ADC Design Optimization: Consider strategies to improve tumor penetration, such as using smaller antibody fragments. |
| Inefficient intracellular processing | 1. Lysosomal Stability Assay: Conduct an assay to confirm that the linker is efficiently cleaved within the lysosomal compartment. See Protocol 2 for a detailed methodology. 2. Cellular Trafficking Studies: Use confocal microscopy to visualize the internalization and trafficking of the ADC to the lysosome. |
Below is a troubleshooting workflow to guide your investigation.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the stability and cleavage of dipeptide linkers.
Table 1: Comparative In Vitro Plasma Stability of Dipeptide Linker ADCs
| Linker | Species | Time (hours) | % Intact ADC Remaining | Reference |
| Val-Cit | Human | 168 | >95% | |
| Mouse | 24 | <50% | ||
| Val-Ala | Human | 168 | >95% | |
| Mouse | 168 | ~80% | ||
| Glu-Val-Cit | Human | 672 | No significant degradation | |
| Mouse | 672 | No significant degradation |
Table 2: Comparative Cleavage Kinetics of Dipeptide Substrates
| Dipeptide Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Arg-Arg-AMC | Cathepsin B | 25 (pH 4.6) | 0.04 (pH 4.6) | 1,600 | |
| Cathepsin B | 53 (pH 7.2) | 0.23 (pH 7.2) | 4,340 | ||
| Suc-Ala-Ala-Pro-Val-pNA | Neutrophil Elastase | 1200 | 25 | 20,833 | |
| 3-carboxypropionyl-(Ala)₃-pNA | Elastase | 330 | 11.2 | 33,939 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Objective: To determine the rate of payload deconjugation from an ADC in plasma from different species.
Materials:
-
ADC of interest
-
Control buffer (e.g., PBS, pH 7.4)
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration of 50 µg/mL in both the control buffer and the plasma for each species being tested.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours). Immediately freeze the aliquots at -80°C to halt any further reaction.
-
Immunoaffinity Capture: Thaw the plasma samples and add immunoaffinity capture beads to isolate the ADC and any antibody-related fragments.
-
Elution and Analysis: Elute the captured antibody species from the beads. Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage.
Protocol 2: Lysosomal Stability Assay
This protocol describes how to assess the cleavage of the ADC linker in a lysosomal fraction.
Objective: To confirm the release of the payload from the ADC in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Isolated lysosomal fraction (from cultured cells or tissue)
-
Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
LC-MS system
-
Incubator at 37°C
Procedure:
-
Lysosome Isolation: Isolate lysosomes from a relevant cell line or tissue using a commercially available kit or a standard differential centrifugation protocol.
-
Assay Setup: In a microcentrifuge tube, combine the isolated lysosomal fraction with the ADC in the lysosomal assay buffer. A typical final ADC concentration is 1.3 mg/mL.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the reaction by adding an excess of cold acetonitrile to precipitate the proteins.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload. An increase in the free payload concentration over time indicates successful linker cleavage.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method for evaluating the cytotoxic potency of the ADC.
Objective: To determine the concentration of the ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the cells. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for ADC processing and cell killing (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability versus the ADC concentration and determine the IC50 value.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. dls.com [dls.com]
- 4. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Navigating the Scale-Up of MC-Ala-Ala-PAB Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of the cleavable antibody-drug conjugate (ADC) linker, MC-Ala-Ala-PAB, several challenges can arise. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental scale-up, ensuring a smoother transition from benchtop to production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the solid-phase peptide synthesis (SPPS) of this compound?
A1: Scaling up the SPPS of this compound introduces several complexities. Key challenges include ensuring consistent and complete coupling reactions, preventing peptide aggregation on the resin, managing heat and mass transfer within larger reaction vessels, and the increased potential for side reactions over numerous synthesis cycles.[1][2] Purification at a larger scale also presents hurdles in achieving high purity and yield.[2][3]
Q2: How does the choice of coupling reagent impact the large-scale synthesis of this peptide linker?
A2: The selection of a suitable coupling reagent is critical for efficient and high-purity synthesis at scale. Reagents like HATU and HBTU are highly effective but can be costly for large quantities.[4] It's essential to balance cost with efficiency, and for large-scale synthesis, optimizing the equivalents of the coupling reagent and base is crucial to minimize side reactions like racemization and ensure complete acylation.
Q3: What are the common impurities encountered during this compound synthesis and how can they be minimized?
A3: Common impurities include deletion sequences (missing an amino acid), truncated peptides, and byproducts from side reactions such as aspartimide formation if aspartic acid is present in the sequence. Dipeptide formation during the introduction of the Fmoc-protecting group can also occur. To minimize these, it is crucial to use high-purity raw materials, optimize coupling and deprotection times, and employ appropriate monitoring techniques like HPLC and mass spectrometry throughout the synthesis.
Q4: What are the key considerations for the purification of this compound at an industrial scale?
A4: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptide linkers. At an industrial scale, challenges include column overloading, poor resolution, and high solvent consumption. Developing a robust purification protocol involves optimizing the gradient, flow rate, and column loading to ensure efficient separation of the target peptide from impurities. The use of techniques like "catch and release" solid-phase extraction (SPE) can also be beneficial.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Coupling Reactions | Increase coupling time and/or the equivalents of amino acid and coupling reagent. Monitor coupling completion with a Kaiser test. | Ensures the reaction goes to completion, especially with sterically hindered amino acids. |
| Peptide Aggregation on Resin | Use a more polar solvent, increase the temperature, or incorporate a chaotropic salt. Segmented synthesis of the peptide can also be considered. | Improves solvation of the growing peptide chain and disrupts secondary structures that lead to aggregation. |
| Premature Cleavage from Resin | Ensure the appropriate resin and linker are used and that the deprotection conditions are not too harsh. | Prevents loss of the peptide from the solid support during synthesis. |
| Steric Hindrance | Double couple the amino acid or use a stronger coupling reagent like HATU. | Overcomes the difficulty of coupling bulky amino acids. |
Problem 2: Poor Purity Profile of Crude Product
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Deletion Sequences | Optimize coupling times and ensure efficient deprotection of the Fmoc group. | Incomplete reactions are a primary cause of deletion impurities. |
| Racemization | Use a suitable base in minimal necessary amounts and consider using racemization-suppressing additives. | Minimizes the epimerization of amino acids during activation. |
| Side Reactions (e.g., diketopiperazine formation) | If proline is the second amino acid, use a 2-chlorotrityl chloride resin to minimize diketopiperazine formation. | The bulky resin sterically hinders the intramolecular cyclization reaction. |
| Formation of Fmoc-β-alanine | Use high-purity Fmoc-OSu or an alternative Fmoc-protection reagent to avoid this side product. | Fmoc-β-alanine can be an impurity in the Fmoc-OSu reagent. |
Problem 3: Challenges in Preparative HPLC Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Peak Resolution | Optimize the HPLC gradient to be shallower around the elution time of the target peptide. | Provides better separation between the product and closely eluting impurities. |
| Peak Tailing | Ensure the sample is fully dissolved and consider adjusting the pH of the mobile phase. | Improves the interaction of the peptide with the stationary phase. |
| Column Overloading | Reduce the amount of crude peptide loaded onto the column per injection. | Prevents peak distortion and improves separation efficiency. |
| Irreversible Adsorption to Column | Flush the column with a strong solvent or use a different stationary phase if the peptide is highly hydrophobic. | Removes strongly bound impurities and prevents loss of product on the column. |
Quantitative Data
The following tables provide representative data for the synthesis and purification of cleavable dipeptide linkers similar to this compound at different scales. Actual results for this compound may vary depending on the specific process parameters and equipment used.
Table 1: Representative Yield and Purity at Different Synthesis Scales
| Scale | Typical Crude Yield (%) | Typical Purity by HPLC (%) | Typical Cycle Time per Amino Acid (hours) |
| Lab Scale (1 g) | 75-90 | 70-85 | 2-4 |
| Pilot Scale (100 g) | 70-85 | 65-80 | 3-5 |
| Manufacturing Scale (1 kg) | 65-80 | 60-75 | 4-6 |
Table 2: Representative Preparative HPLC Purification Performance
| Parameter | Lab Scale | Pilot/Manufacturing Scale |
| Column Loading | 50-100 mg | 1-10 g |
| Typical Recovery (%) | 60-80 | 50-70 |
| Final Purity (%) | >98 | >95 |
| Solvent Consumption (L/g of pure product) | 10-20 | 20-50 |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of Fmoc-Ala-Ala-PAB
This protocol outlines the general steps for the manual or automated solid-phase synthesis of the Fmoc-protected peptide linker on a 2-chlorotrityl chloride resin.
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30-60 minutes.
-
Loading of the First Amino Acid (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (2-3 equivalents) and diisopropylethylamine (DIPEA) (4-6 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 2-4 hours.
-
Cap any unreacted sites with a solution of DCM/Methanol/DIPEA.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-10 minutes.
-
Repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Coupling of the Second Amino Acid (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (2-3 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Coupling of p-Aminobenzyl Alcohol (PAB):
-
Repeat the Fmoc deprotection step.
-
Couple p-aminobenzyl alcohol to the dipeptide on the resin using a suitable coupling agent.
-
-
Cleavage from Resin:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1-5% trifluoroacetic acid (TFA) in DCM for short intervals, collecting the filtrate each time.
-
Neutralize the collected filtrate with a base like pyridine.
-
Evaporate the solvent to obtain the crude Fmoc-Ala-Ala-PAB.
-
General Protocol for the Synthesis of the Maleimide Moiety and Final Linker Assembly
This protocol describes the solution-phase synthesis to attach the maleimide group.
-
Synthesis of Maleimidocaproic Acid (MC): React 6-aminocaproic acid with maleic anhydride followed by cyclization to form maleimidocaproic acid.
-
Activation of Maleimidocaproic Acid: Activate the carboxylic acid of MC using a reagent like N-hydroxysuccinimide (NHS) to form an active ester (MC-OSu).
-
Final Coupling:
-
Deprotect the Fmoc group from Fmoc-Ala-Ala-PAB using piperidine.
-
React the resulting H-Ala-Ala-PAB with the activated maleimidocaproic acid (MC-OSu) in a suitable solvent like DMF with a base such as DIPEA.
-
Monitor the reaction by HPLC until completion.
-
-
Purification: Purify the final product, this compound, by preparative RP-HPLC.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Enhancing the Bystander Effect of MC-Ala-Ala-PAB ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring the MC-Ala-Ala-PAB linker. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize and enhance the bystander effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it contribute to the bystander effect?
The this compound linker is a cleavable linker system used in ADCs. It consists of three main components:
-
MC (Maleimidocaproyl): A stable linker that connects to the antibody.
-
Ala-Ala: A dipeptide sequence (Alanine-Alanine) that is a substrate for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][]
-
PAB (para-aminobenzyl alcohol): A self-immolative spacer. Once the Ala-Ala dipeptide is cleaved by proteases within the target cancer cell, the PAB spacer spontaneously decomposes, releasing the unmodified cytotoxic payload.[3]
This controlled, intracellular release of a membrane-permeable payload is crucial for the bystander effect, allowing the cytotoxic agent to diffuse to and kill adjacent antigen-negative tumor cells.[4][5]
Q2: What are the key factors influencing the bystander effect of my this compound ADC?
Several factors can impact the efficacy of the bystander effect:
-
Payload Permeability: The released payload must be able to cross cell membranes to affect neighboring cells. Hydrophobic and neutral payloads generally exhibit a better bystander effect.
-
Linker Stability and Cleavage Efficiency: The linker must be stable in circulation to prevent premature payload release and systemic toxicity, but efficiently cleaved within the target cell's lysosome. The Ala-Ala dipeptide is designed for this purpose.
-
Antigen Expression Levels: Higher antigen expression on the target cells can lead to greater ADC internalization and subsequent payload release, enhancing the bystander effect.
-
Drug-to-Antibody Ratio (DAR): A higher DAR may lead to a greater intracellular concentration of the payload, potentially increasing the bystander effect. However, a very high DAR can also lead to ADC aggregation and faster clearance.
-
Tumor Microenvironment: The pH and protease activity within the tumor microenvironment can influence linker cleavage and payload diffusion.
Q3: Why am I not observing a significant bystander effect in my co-culture assay?
Several factors could be contributing to a lack of a discernible bystander effect:
-
Insufficient Payload Release: The ADC concentration may be too low to cause sufficient killing of the antigen-positive cells, leading to minimal payload release.
-
Low Payload Permeability: If the payload is charged or not sufficiently lipophilic, it may not be able to efficiently cross the cell membranes of either the target or bystander cells.
-
Resistant Bystander Cells: The antigen-negative bystander cells may be inherently resistant to the cytotoxic payload.
-
Suboptimal Co-culture Conditions: The ratio of antigen-positive to antigen-negative cells, cell density, or incubation time may not be optimal for observing the effect.
-
Inefficient Linker Cleavage: Although designed for cleavage, the specific enzymatic activity in your chosen cell line might be insufficient for efficient processing of the Ala-Ala linker.
Q4: How can I be sure the observed killing of antigen-negative cells is due to the bystander effect and not direct ADC toxicity?
It is crucial to include proper controls in your experimental design:
-
Monoculture of Antigen-Negative Cells: Treat the antigen-negative cells alone with the same concentrations of the ADC. This will determine the level of direct toxicity. The ADC concentration used in co-culture experiments should ideally have minimal effect on the antigen-negative cells in monoculture.
-
Isotype Control ADC: Use a non-targeting ADC with the same linker and payload to assess non-specific uptake and toxicity.
-
Free Payload Control: Treat the antigen-negative cells with the free payload to determine their sensitivity to the cytotoxic agent.
Troubleshooting Guides
Problem 1: High Variability in Bystander Killing Between Replicates
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use an automated cell counter for accurate cell density determination and calibrate pipettes regularly. |
| Uneven Cell Distribution ("Edge Effects") | After seeding, gently swirl the plate in a figure-eight motion. Avoid using the outermost wells of the microplate or fill them with sterile PBS to create a humidity barrier. |
| Variable ADC Activity | Aliquot the ADC stock to avoid repeated freeze-thaw cycles. Confirm the stability and integrity of your ADC conjugate. |
Problem 2: No Significant Bystander Killing Observed
| Possible Cause | Solution |
| Inefficient Payload Release | Optimize the ADC concentration by performing a dose-response curve on the antigen-positive cells alone to ensure it is sufficient to induce target cell death. |
| Bystander Cells are Resistant | Confirm the sensitivity of the bystander cells to the free payload in a separate experiment. If resistant, consider using a different bystander cell line. |
| Insufficient Co-culture Time | The bystander effect is time-dependent. Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal co-culture duration. |
| Low Payload Permeability | While inherent to the payload, ensure experimental conditions (e.g., pH of the medium) are not negatively impacting its ability to cross cell membranes. |
Problem 3: High Background Killing of Antigen-Negative Cells in Monoculture
| Possible Cause | Solution |
| Non-specific ADC Uptake | Use a lower concentration of the ADC. Include an isotype control ADC to quantify non-specific effects. |
| Premature Payload Release in Media | Assess the stability of your ADC in the culture medium over the course of the experiment. If the linker is unstable, consider reducing the incubation time. |
| Contamination of ADC with Free Payload | Purify the ADC to remove any unconjugated payload. Analyze the purity of the ADC using techniques like HPLC. |
Quantitative Data Summary
Disclaimer: The following data is derived from studies on ADCs with structurally similar protease-cleavable dipeptide linkers (e.g., Val-Cit) and is provided for comparative purposes. Researchers should generate their own data for their specific this compound ADC.
Table 1: In Vitro Cytotoxicity of Peptide-Linked ADCs in Monoculture
| Cell Line | Antigen Expression | ADC (Linker-Payload) | IC50 (nM) |
| N87 | High HER2 | T-vc-MMAE | ~1-10 |
| SK-BR-3 | High HER2 | T-vc-MMAE | ~1-10 |
| BT-474 | High HER2 | T-vc-MMAE | ~10-50 |
| MCF7 | Low HER2 | T-vc-MMAE | >1000 |
Data adapted from studies on Trastuzumab-vc-MMAE (T-vc-MMAE). The IC50 values can vary based on experimental conditions.
Table 2: Bystander Effect of a Peptide-Linked ADC in Co-culture
| Ratio of Ag+ (N87) to Ag- (GFP-MCF7) | ADC Concentration (nM) | % Viability of Ag- Cells (relative to untreated) |
| 0:100 (Monoculture) | 100 | ~95% |
| 10:90 | 100 | ~70% |
| 25:75 | 100 | ~50% |
| 50:50 | 100 | ~30% |
| 90:10 | 100 | <20% |
This table illustrates the principle that an increased proportion of antigen-positive cells leads to a greater bystander killing of antigen-negative cells. Actual values will depend on the specific ADC, cell lines, and experimental setup.
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
This compound ADC
-
Isotype control ADC
-
Free payload
-
Cell culture medium and supplements
-
96-well plates (clear bottom, black walls recommended for fluorescence)
-
Fluorescence plate reader or high-content imager
Methodology:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Seed cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) with a constant total cell number per well.
-
Include monoculture controls: Ag+ cells only, and Ag- cells only.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC. The concentration range should be chosen to be highly cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells (determined from monoculture experiments).
-
Treat the co-cultures and monocultures with the ADC dilutions.
-
Include controls: untreated wells, isotype control ADC, and free payload on Ag- cells.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cell death, typically 72 to 96 hours.
-
-
Quantification:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader.
-
Alternatively, use high-content imaging to count the number of viable GFP-positive cells.
-
-
Data Analysis:
-
Calculate the percentage of bystander cell killing by comparing the viability (fluorescence intensity or cell count) of the Ag- cells in the ADC-treated co-culture to the untreated co-culture control.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect is mediated by soluble factors (i.e., the released payload) secreted into the medium.
Materials:
-
Same as Protocol 1, plus 0.22 µm sterile filters.
Methodology:
-
Generate Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with a high concentration of the this compound ADC (e.g., 10x IC50) for 48-72 hours. Include an untreated control.
-
Collect the supernatant (conditioned medium).
-
Centrifuge to remove cell debris and filter through a 0.22 µm sterile filter.
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the collected conditioned medium (undiluted or serially diluted).
-
Include controls: Ag- cells treated with fresh medium, and Ag- cells treated with fresh medium containing a known concentration of the free payload.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
Quantification:
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.
-
Visualizations
References
Technical Support Center: Overcoming ADC Resistance with MC-Ala-Ala-PAB Linker Technology
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data related to the use of Antibody-Drug Conjugates (ADCs) featuring the MC-Ala-Ala-PAB linker, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
A1: The this compound linker is a cleavable linker system used in the construction of ADCs. It consists of three main components:
-
MC (Maleimidocaproyl): A stable linker component that allows for covalent attachment to cysteine residues on the monoclonal antibody.
-
Ala-Ala: A dipeptide sequence (L-Alanyl-L-Alanine) that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Ala-Ala dipeptide, rapidly releases the unmodified cytotoxic payload inside the target cell.
The linker is designed to be stable in systemic circulation, preventing premature payload release, and to facilitate targeted drug delivery within the lysosomal compartment of cancer cells.
Q2: How can an ADC with an this compound linker help overcome resistance?
A2: ADCs with this linker can address several resistance mechanisms:
-
Bypassing Efflux Pumps: One common resistance mechanism is the overexpression of multidrug resistance (MDR) transporters (e.g., P-glycoprotein) on the cancer cell surface, which pump out cytotoxic drugs.[2] By releasing the payload intracellularly, the ADC ensures a high concentration of the drug at its site of action, potentially overwhelming the capacity of these pumps.
-
Inducing Bystander Killing: The released payload, if membrane-permeable, can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells.[][4] This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen, a common reason for therapeutic resistance.[5]
-
Improved Physicochemical Properties: Studies have shown that the Ala-Ala dipeptide can be a superior linker component, allowing for a higher drug-to-antibody ratio (DAR) with lower aggregation compared to more hydrophobic linkers. A higher DAR can deliver more payload to the target cell, increasing the chances of overcoming resistance.
Q3: Is the Ala-Ala dipeptide cleaved as efficiently as the more common Val-Cit linker?
A3: The cleavage efficiency can be context-dependent. Some studies suggest that the Val-Ala dipeptide, a close surrogate for Ala-Ala, is cleaved by Cathepsin B at a slower rate than Val-Cit. However, other research indicates that ADCs with L-Ala-L-Ala linkers can have slower lysosomal processing but still result in comparable in vitro and in vivo antitumor activity, suggesting that the cleavage rate is sufficient for effective payload release. The overall efficacy is a balance of linker stability, cleavage rate, and the properties of the released payload.
Troubleshooting Guides
Issue 1: ADC shows reduced potency in a resistant cell line compared to the parental (sensitive) cell line.
| Question | Potential Cause | Troubleshooting Steps |
| Why is my ADC less effective in the resistant cell line? | 1. Upregulation of Efflux Pumps: The resistant cell line may be overexpressing MDR transporters that actively remove the payload after its release. | * Verify Efflux Pump Expression: Use qPCR or Western blot to compare the expression levels of key MDR transporters (e.g., ABCB1/MDR1, ABCG2) between the sensitive and resistant cell lines. * Use Efflux Pump Inhibitors: Co-incubate the resistant cells with the ADC and a known inhibitor of the overexpressed transporter (e.g., verapamil for P-glycoprotein). A restoration of cytotoxicity would indicate that efflux is the primary resistance mechanism. |
| 2. Altered Lysosomal Function: The resistant cells may have impaired lysosomal trafficking or reduced protease activity, leading to inefficient cleavage of the Ala-Ala linker. | * Assess Lysosomal pH: Use a fluorescent probe (e.g., LysoTracker) to ensure the lysosomal pH is sufficiently acidic for optimal protease activity in the resistant line. * Measure Cathepsin B Activity: Perform a Cathepsin B activity assay on cell lysates from both sensitive and resistant lines to check for significant differences. | |
| 3. Downregulation of Target Antigen: The resistant cell line may have lost expression of the target antigen, preventing the ADC from binding and internalizing. | * Quantify Antigen Expression: Use flow cytometry or quantitative Western blotting to confirm that the target antigen expression is comparable between the sensitive and resistant cell lines. |
Issue 2: Inconsistent results or high background in the in vitro cytotoxicity assay (e.g., MTT, XTT).
| Question | Potential Cause | Troubleshooting Steps |
| Why is there high variability or background in my cytotoxicity assay? | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. | * Ensure you have a homogenous single-cell suspension before seeding. * Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS to maintain humidity. |
| 2. ADC Aggregation: The hydrophobic nature of some payloads can lead to ADC aggregation, affecting its effective concentration and potency. | * Visually inspect the ADC solution for precipitates before use. * Characterize the aggregation state of your ADC stock using size-exclusion chromatography (SEC). * Minimize freeze-thaw cycles by aliquoting the ADC upon receipt. | |
| 3. High Cell Density: Too many cells can lead to high background absorbance. | * Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. | |
| 4. Media Interference: Components in the cell culture medium may react with the assay reagents. | * Run a control with media and the assay reagent alone (no cells) to check for background signal. |
Data Presentation: Quantitative Comparison of Linker Technologies
Note: Direct comparative data for the this compound linker in resistant cell lines is limited. The following tables include data for the structurally similar Val-Ala linker, which serves as a valuable surrogate for understanding its expected performance relative to the widely-used Val-Cit linker.
Table 1: Comparative Stability of Dipeptide Linkers
| Parameter | Val-Cit Linker | Val-Ala Linker (Ala-Ala Surrogate) | Species | Key Takeaway | Reference |
| Plasma Half-life | ~4.6 hours | More stable, specific half-life data limited | Mouse | Val-Cit linkers show poor stability in mouse plasma due to cleavage by carboxylesterase 1C (Ces1C), a significant challenge for preclinical studies. Val-Ala is more stable. | |
| Plasma Stability | Stable (t½ > 230 days reported) | Stable | Human | Both linkers exhibit excellent stability in human plasma, which is crucial for clinical potential. |
Table 2: Cathepsin B Cleavage Efficiency and In Vitro Cytotoxicity
| Parameter | Val-Cit Linker | Val-Ala Linker (Ala-Ala Surrogate) | Method / Cell Line | Key Takeaway | Reference |
| Relative Cleavage Rate | ~2x | 1x | Isolated Cathepsin B Assay | Val-Cit is cleaved more rapidly by purified Cathepsin B. | |
| IC50 (pM) | 14.3 | 92 | HER2+ Cell Line (with MMAE payload) | Despite a slower cleavage rate, the Val-Ala linker still results in potent cytotoxicity, though it may be less potent than Val-Cit in some contexts. | |
| IC50 (pM) | 609 (non-cleavable) | 92 | HER2+ Cell Line | Cleavable linkers like Val-Ala show significantly higher potency compared to non-cleavable linkers. |
Experimental Protocols
Protocol 1: Target-Specific Cytotoxicity Assay in Resistant vs. Sensitive Cells
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of an this compound ADC in ADC-sensitive (parental) and ADC-resistant cancer cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
ADC with this compound linker
-
Unconjugated antibody (isotype control)
-
Free payload (positive control)
-
Sterile 96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest cells from logarithmic phase growth.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed the sensitive and resistant cells in separate 96-well plates at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. A typical concentration range for the ADC might be 0.01 pM to 100 nM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include "cells only" and "medium only" wells as controls.
-
Prepare each concentration in triplicate.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the dose-response curves (Viability % vs. log[Concentration]) and determine the IC50 values using a suitable software (e.g., GraphPad Prism) with a four-parameter logistic fit.
-
Protocol 2: In Vitro Bystander Effect Co-culture Assay
Objective: To evaluate the ability of the payload released from an this compound ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
ADC with this compound linker and a membrane-permeable payload
-
Control ADC with a non-cleavable linker or non-binding antibody
-
96-well clear-bottom black plates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Prepare a mixed-cell suspension of Ag+ and GFP-Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Seed the co-culture mixture into 96-well plates in 100 µL of complete medium.
-
As controls, seed monocultures of GFP-Ag- cells and Ag+ cells.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the test ADC and control ADC.
-
-
Incubation:
-
Incubate the plates for 72-120 hours.
-
-
Data Acquisition:
-
Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
-
Data Analysis:
-
Calculate the percentage of bystander cell killing by comparing the viability (GFP signal) of the Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in the ADC-treated monoculture (to account for any direct ADC toxicity) and the untreated co-culture controls.
-
Visualizations
Signaling Pathway: ADC Action and Overcoming Efflux Pump Resistance
Caption: ADC with this compound linker overcomes efflux pump resistance.
Experimental Workflow: Bystander Effect Co-culture Assay
Caption: Workflow for the in vitro bystander effect co-culture assay.
Logical Relationship: Troubleshooting ADC Cytotoxicity
Caption: Troubleshooting logic for reduced ADC potency in resistant cells.
References
- 1. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Identification of Novel Antibody‐Drug Conjugate with High Bystander Killing Effect against Heterogeneous Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols to Remove Unconjugated Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bioconjugates, with a focus on removing unconjugated linkers from antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the purification process designed to remove unconjugated small molecule linkers and/or linker-payloads from a final bioconjugate product.
| Issue | Potential Cause | Recommended Solution |
| High levels of unconjugated linker-payload detected post-purification. | Inefficient removal by the chosen purification method. | - Optimize Chromatography: For Size Exclusion Chromatography (SEC), ensure the column has the appropriate molecular weight cutoff and sufficient resolution to separate the small linker from the large ADC. For Hydrophobic Interaction Chromatography (HIC), adjust the salt concentration and gradient to enhance the separation between the more hydrophobic ADC and the potentially less hydrophobic or different linker.[1][2][] - Increase Diafiltration Volumes: When using Tangential Flow Filtration (TFF), increase the number of diavolumes exchanged to improve the clearance of small molecules.[4] |
| Product aggregation observed after purification. | The hydrophobic nature of the linker-payload can promote aggregation, especially at high concentrations.[5] | - Screen Buffers: Evaluate different buffer formulations with varying pH and excipients to identify conditions that minimize aggregation. - Lower Protein Concentration: Processing the ADC at a lower concentration can reduce the likelihood of aggregation. - Add a Polishing Step: Incorporate a final SEC step to remove any aggregates that may have formed during previous purification steps. |
| Low product recovery after chromatography. | The ADC may be binding irreversibly to the chromatography resin. | - Adjust Elution Conditions: For HIC, modify the gradient to ensure complete elution of all ADC species. For other chromatography methods, adjust the buffer composition or pH to reduce strong interactions with the stationary phase. - Change Resin Type: Select a resin with different surface chemistry that has a lower affinity for the ADC. |
| Inconsistent Drug-to-Antibody Ratio (DAR) in the final product. | Inefficient separation of different ADC species by HIC. | - Optimize HIC Gradient: A shallower gradient during HIC elution can improve the resolution between species with different DARs, allowing for the collection of fractions with a more homogeneous DAR. - Resin Selection: Different HIC resins offer varying selectivities. Screen multiple resins to find the one that provides the best separation for your specific ADC. |
| Membrane fouling during Tangential Flow Filtration (TFF). | Aggregation of the ADC or high concentrations of impurities can block the membrane pores. | - Optimize TFF Parameters: Adjust the transmembrane pressure and cross-flow rate to minimize fouling. - Pre-filter the Sample: Clarify the crude conjugation mixture by centrifugation or depth filtration before TFF to remove larger aggregates and particulates. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unconjugated linkers and linker-payloads from my ADC preparation?
Removing unconjugated (free) linker-payloads is crucial because these small molecules are often highly cytotoxic. Their presence can lead to off-target toxicity, potentially causing severe side effects in a therapeutic setting. Furthermore, a well-defined and purified product with a consistent drug-to-antibody ratio (DAR) is essential for ensuring product safety, efficacy, and batch-to-batch consistency.
Q2: What are the most common methods for removing unconjugated linkers?
The primary methods for removing small molecule impurities like unconjugated linkers from large protein conjugates are based on differences in size and physicochemical properties. The most common techniques include:
-
Tangential Flow Filtration (TFF) / Diafiltration: This method is highly effective for removing small molecules from large proteins by using a membrane with a specific molecular weight cutoff (MWCO). It is a scalable and efficient process for buffer exchange and impurity removal.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is an excellent polishing step to remove not only small molecule impurities but also high molecular weight aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic linker-payload increases the hydrophobicity of the antibody, HIC can be used to separate the ADC from the unconjugated antibody and, in some cases, from the free linker. It is particularly useful for separating species with different DARs.
Q3: How can I quantify the amount of residual unconjugated linker-payload in my final product?
Several analytical techniques can be used to detect and quantify residual free linker-payloads. A common and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS), often using Multiple Reaction Monitoring (MRM) for high specificity and low detection limits. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, though it may be less sensitive than MS-based methods.
Q4: Can I use the same purification protocol for different ADCs?
While the general principles of purification remain the same, the optimal protocol often needs to be tailored to the specific characteristics of each ADC. The properties of the antibody, the linker, and the payload can all influence the behavior of the ADC during purification. Therefore, it is essential to optimize the purification strategy for each new bioconjugate to achieve the desired purity and yield.
Q5: What is a typical multi-step purification workflow for an ADC?
A common purification workflow involves an initial capture and primary purification step, followed by a polishing step. For instance, a crude conjugation mixture might first be subjected to TFF to remove the bulk of the unconjugated linker and exchange the buffer. This can be followed by HIC to separate ADC species based on their DAR. Finally, an SEC step can be used as a final polishing step to remove any remaining small molecules and aggregates.
Quantitative Data Summary
The following table summarizes representative data on the efficiency of different purification techniques in removing unconjugated species and other impurities.
| Purification Method | Impurity Removed | Typical Efficiency | Reference |
| Tangential Flow Filtration (TFF) | Unconjugated linker-payload | >99% removal | |
| Cation Exchange Membrane Chromatography | Unconjugated linker-payload (PBD) | >3 log reduction (from 88.8 µg/mL to 63.81 ng/mL) | |
| Hydroxyapatite Chromatography | Aggregates | Reduction from 60% to 0.1% |
Experimental Protocols
Protocol 1: Removal of Unconjugated Linker using Tangential Flow Filtration (TFF)
This protocol describes a general procedure for removing unconjugated small molecule linkers from a crude antibody-drug conjugate mixture using TFF.
Materials:
-
TFF system with a suitable pump and reservoir
-
TFF cassette with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an IgG-based ADC
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Crude ADC solution
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with diafiltration buffer.
-
Loading: Load the crude ADC solution into the reservoir.
-
Concentration (Optional): Concentrate the ADC solution to a desired volume by directing the permeate to waste.
-
Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir.
-
Buffer Exchange: Continue the diafiltration for a minimum of 5-10 diavolumes to ensure sufficient removal of the unconjugated linker. A diavolume is the volume of the solution in the reservoir.
-
Final Concentration: After diafiltration, concentrate the purified ADC solution to the desired final concentration.
-
Recovery: Recover the purified ADC from the system.
-
Analysis: Analyze the purified ADC for product concentration, aggregate content (by SEC), and residual unconjugated linker (by LC-MS).
Protocol 2: Purification of ADCs by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for separating ADC species with different drug-to-antibody ratios (DARs) and removing unconjugated antibodies.
Materials:
-
HPLC or FPLC system
-
HIC column (e.g., Butyl, Phenyl, or Ether-based)
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Sample Preparation: Adjust the salt concentration of the ADC sample to match the initial conditions of the HIC gradient, typically by adding a concentrated stock of Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A or a high percentage of A) until a stable baseline is achieved.
-
Injection: Inject the prepared ADC sample onto the column.
-
Elution: Elute the bound species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody will typically elute first, followed by ADCs with increasing DARs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions for DAR, purity, and concentration. Fractions with the desired DAR profile can be pooled.
-
Desalting: The pooled fractions will be in a high salt buffer and will likely require a subsequent buffer exchange step (e.g., by TFF or SEC) into a final formulation buffer.
Visualizations
Caption: A typical multi-step workflow for the purification of ADCs.
Caption: Troubleshooting logic for inefficient linker removal by TFF.
References
Validation & Comparative
A Head-to-Head Comparison of MC-Ala-Ala-PAB and Val-Cit Linkers for Antibody-Drug Conjugate (ADC) Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most prevalent cleavable linkers are those based on dipeptides, designed for selective cleavage by lysosomal proteases within tumor cells. This guide provides an objective, data-driven comparison of two such linker systems: the emerging MC-Ala-Ala-PAB and the well-established Val-Cit PABC linkers.
Executive Summary
Both this compound (Maleimidocaproyl-Alanine-Alanine-para-aminobenzyl) and Val-Cit (Valine-Citrulline) linkers are designed to be stable in systemic circulation and efficiently cleaved by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] The core difference lies in the dipeptide sequence: Alanine-Alanine versus Valine-Citrulline. This variation influences key ADC characteristics, including hydrophobicity, drug-to-antibody ratio (DAR), plasma stability, and payload release kinetics, which collectively impact overall efficacy and tolerability.
The Val-Cit linker is a cornerstone of several approved and clinical-stage ADCs, providing a wealth of historical data and a well-understood clinical profile.[2] However, its relatively hydrophobic nature can sometimes lead to challenges with ADC aggregation, particularly with hydrophobic payloads or at higher DARs.[2][3] The Ala-Ala linker, being less hydrophobic, presents a potential advantage in mitigating these aggregation issues, potentially leading to improved manufacturing feasibility and a better safety profile. This guide will delve into the available experimental data to compare these two important linker technologies.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various studies to facilitate a direct comparison between ADCs constructed with different dipeptide linkers. While direct head-to-head data for this compound versus Val-Cit is limited, data comparing Val-Ala and Val-Cit linkers provide valuable insights into the expected performance of Ala-Ala based linkers.
Table 1: Comparative Plasma Stability
| Parameter | Val-Cit Linker | Ala-Ala/Val-Ala Linker | Species | Comments |
| Half-life | ~4.6 hours | More stable than Val-Cit in some preclinical models | Mouse | Val-Cit linkers are known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to poor stability. Ala-Ala linkers are expected to show improved stability in mouse models. |
| Stability | Stable (Half-life >230 days reported) | Stable | Human | Both linker types generally exhibit high stability in human plasma, a crucial feature for clinical translation. |
| Payload Loss | >95% loss of conjugated payload after 14 days | Significantly more stable than Val-Cit, with minimal payload loss observed in some studies. | Mouse | This highlights the challenge of using Val-Cit linkers in preclinical mouse models. |
Table 2: Cathepsin B Cleavage Efficiency
| Parameter | Val-Cit Linker | Val-Ala Linker | Method |
| Relative Cleavage Rate | ~2x | 1x | Isolated Cathepsin B Assay |
| Half-life of ADC with Cathepsin B | ~4.6 hours | Estimated ~9.2 hours | In vitro enzymatic assay |
Table 3: In Vitro Cytotoxicity of ADCs
| Payload | Cell Line | Val-Cit ADC IC50 (pmol/L) | Val-Ala ADC IC50 (pmol/L) |
| MMAE | HER2+ Cell Line | 92 | 61-111 |
Note: Data for Ala-Ala is inferred from Val-Ala comparative studies. Specific IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.
Table 4: In Vivo Efficacy of ADCs in Xenograft Models
| Linker Type | Tumor Growth Inhibition (TGI) | Key Observations |
| Val-Cit | Effective, but can be limited by instability in mouse models. | Often requires higher doses in mouse models to compensate for premature payload release. |
| Ala-Ala/Val-Ala | Has shown better performance in some preclinical models. | Potentially due to improved stability and higher achievable DARs, leading to better tumor control. |
Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the ADC cleavage mechanism and a typical experimental workflow for evaluation.
Caption: General mechanism of action for cathepsin-cleavable linker-based ADCs.
Caption: Typical experimental workflow for evaluating ADC linker performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Plasma Stability Assay (LC-MS)
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC constructs (with this compound and Val-Cit linkers)
-
Human and mouse plasma (e.g., K2-EDTA)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Protein A or G magnetic beads
-
LC-MS system (e.g., Q-TOF)
Protocol:
-
Thaw human and mouse plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of 100-200 µg/mL.
-
Incubate the mixture at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.
-
To measure the average Drug-to-Antibody Ratio (DAR), the ADC can be captured from the plasma using Protein A/G beads.
-
Wash the beads with PBS to remove plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the intact or partially degraded ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
To measure released payload, precipitate plasma proteins from the aliquots by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADCs against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs and controls (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT, e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of the ADCs and control articles in complete medium.
-
Remove the medium from the wells and add 100 µL of the different drug concentrations.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
-
For MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
-
For XTT Assay:
-
Prepare the XTT/electron coupling reagent mixture according to the manufacturer's instructions.
-
Add 50 µL of the mixture to each well and incubate for 2-4 hours.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of the ADCs in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Tumor cell line expressing the target antigen
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Sterile PBS
-
Calipers
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the ADCs and vehicle control intravenously (i.v.) via the tail vein at the predetermined dose and schedule.
-
Data Collection: Continue to measure tumor volume and body weight twice weekly throughout the study. Monitor the general health of the mice.
-
Efficacy Endpoints: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as a percentage relative to the vehicle control group. Other endpoints may include tumor regression and overall survival.
-
At the end of the study, tumors can be excised for further pharmacodynamic or histological analysis.
Conclusion
The choice between this compound and Val-Cit linkers for ADC development is a nuanced decision that requires careful consideration of the specific antibody, payload, and desired therapeutic profile. The established Val-Cit linker offers the advantage of extensive clinical validation. Conversely, the this compound linker, with its lower hydrophobicity, presents a compelling alternative to mitigate potential aggregation issues, especially when working with hydrophobic payloads or aiming for higher drug-to-antibody ratios. This can lead to improved manufacturability and potentially a better safety profile. Ultimately, empirical testing of both linker types with the specific ADC components of interest is crucial for selecting the optimal linker to maximize the therapeutic potential of a novel antibody-drug conjugate.
References
Validating Cathepsin B-Mediated Cleavage of MC-Ala-Ala-PAB: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers that are selectively cleaved in the tumor microenvironment is a cornerstone of modern antibody-drug conjugate (ADC) development. Among the most promising approaches is the use of peptide linkers susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in cancer cells. This guide provides a comprehensive comparison of the MC-Ala-Ala-PAB linker's cleavage by cathepsin B against other common dipeptide linkers. We present supporting experimental data, detailed protocols for validation, and visual diagrams to elucidate the underlying mechanisms and workflows.
Comparative Analysis of Cathepsin B-Cleavable Linkers
The efficiency of payload release from an ADC is critically dependent on the linker's susceptibility to enzymatic cleavage. The following table summarizes the kinetic parameters for the cleavage of various dipeptide-PABC linkers by human cathepsin B. While direct kinetic data for this compound is not extensively published, data for the structurally similar Val-Ala-PABC linker provides a valuable benchmark. The Ala-Ala sequence is a known substrate for cathepsin B, and its inclusion in ADCs is an area of active research.[1]
| Peptide Linker | K m (µM) | k cat (s⁻¹) | kcat/ K m (M⁻¹s⁻¹) | Key Characteristics |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | High Cleavage Efficiency: Considered the benchmark for cathepsin B-cleavable linkers due to its high catalytic efficiency.[2] However, it can exhibit instability in mouse plasma, complicating preclinical evaluation.[1][3] |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | Improved Stability & Reduced Aggregation: Offers better stability and lower hydrophobicity compared to Val-Cit, allowing for higher drug-to-antibody ratios (DARs) with reduced risk of aggregation.[2] |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | Alternative Recognition Motif: Demonstrates that cathepsin B can efficiently process different dipeptide sequences, providing options for linker design. |
| This compound | Not Widely Reported | Not Widely Reported | Not Widely Reported | Potential for Favorable Properties: The Ala-Ala dipeptide is a substrate for cathepsin B. It is explored for its potential to offer a distinct balance of stability, cleavage kinetics, and hydrophobicity. |
Note: The data presented are representative values from in vitro studies and may vary depending on the specific experimental conditions and the full ADC construct.
Mechanism of Action: Cathepsin B-Mediated Payload Release
The targeted release of a cytotoxic payload from an ADC within a cancer cell is a multi-step process. The following diagram illustrates the signaling pathway from ADC internalization to payload activation.
Experimental Protocols
Validating the cleavage of a novel linker is a critical step in ADC development. The following protocols describe a fluorometric assay for determining the kinetics of cathepsin B-mediated cleavage and an HPLC-based method for quantifying payload release.
Protocol 1: Fluorometric Kinetic Assay for Linker Cleavage
This assay measures the rate of cleavage of a peptide linker conjugated to a fluorophore and a quencher. Upon cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant Human Cathepsin B
-
Peptide linker-fluorophore conjugate (e.g., Ala-Ala-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 10 mM Dithiothreitol (DTT)
-
Cathepsin B inhibitor (for negative control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Dilute recombinant cathepsin B in Activation Buffer to the desired concentration (e.g., 2X final concentration) and incubate for 15 minutes at 37°C. DTT is essential to maintain the reduced state of the active site cysteine.
-
Substrate Preparation: Prepare a serial dilution of the peptide linker-fluorophore substrate in Assay Buffer (e.g., 2X final concentrations).
-
Assay Setup:
-
Add 50 µL of the activated cathepsin B solution to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the substrate dilutions to the wells.
-
Include control wells:
-
Negative Control: Pre-incubated cathepsin B with an inhibitor.
-
Blank (Substrate Only): Assay Buffer instead of enzyme solution.
-
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 348 nm/440 nm for AMC) at regular intervals for 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the _K_m and _k_cat values.
-
Protocol 2: HPLC-Based Payload Release Assay
This method directly quantifies the release of the cytotoxic payload from the ADC over time.
Materials:
-
ADC construct with this compound linker
-
Recombinant Human Cathepsin B
-
Assay and Activation Buffers (as in Protocol 1)
-
Quenching Solution: Acetonitrile with an internal standard
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with activated cathepsin B (e.g., 100 nM final concentration) in Assay Buffer. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching and Precipitation: Immediately add the aliquot to 3 volumes of cold Quenching Solution to stop the reaction and precipitate the antibody and enzyme.
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated protein. Collect the supernatant containing the released payload.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the released payload.
-
Quantification: Calculate the concentration of the released payload at each time point by comparing the peak area to a standard curve of the free payload. Plot the concentration of the released payload versus time to determine the release kinetics.
Experimental Workflow Visualization
The following diagram outlines the key steps in a typical in vitro cathepsin B cleavage assay.
By employing these comparative data and robust experimental protocols, researchers can effectively validate the cleavage of the this compound linker and make informed decisions in the design and optimization of next-generation antibody-drug conjugates.
References
Cleavable vs. Non-Cleavable Linkers: An In Vivo Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The design of an effective and safe antibody-drug conjugate (ADC) hinges on the critical choice between a cleavable and a non-cleavable linker. This decision profoundly influences the ADC's stability in circulation, its mechanism of payload release, and ultimately, its therapeutic window. This guide provides an objective in vivo comparison of these two linker strategies, supported by experimental data, detailed methodologies, and visualizations to inform rational ADC design.
At a Glance: Key In Vivo Differences
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Payload Release Mechanism | Enzymatic cleavage (e.g., by Cathepsins) or response to tumor microenvironment (e.g., low pH, high glutathione).[1][2] | Proteolytic degradation of the antibody backbone within the lysosome.[1][3] |
| Released Payload | Typically the unmodified, potent parent drug. | Payload attached to the linker and an amino acid residue.[1] |
| Plasma Stability | Generally lower, with a potential for premature payload release. | Generally higher, leading to a more stable ADC in circulation. |
| "Bystander Effect" | High potential, as the released payload can be membrane-permeable and kill neighboring antigen-negative tumor cells. | Low to negligible, as the released payload-amino acid complex is often charged and less permeable. |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect. | Lower potential due to greater stability and a limited bystander effect. |
| Therapeutic Window | Potentially narrower due to off-target toxicity. | Potentially wider due to enhanced stability and reduced off-target effects. |
Data Presentation: In Vivo Performance Comparison
The following tables summarize quantitative data from various preclinical and clinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in published literature; therefore, these tables compile data from various sources to provide a representative overview.
Table 1: Comparative In Vivo Efficacy in Xenograft Models
| ADC Configuration | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 (Gastric) | 10 mg/kg, single dose | >90% (with regression) | |
| Trastuzumab-MCC-DM1 | Non-cleavable (MCC) | NCI-N87 (Gastric) | 10 mg/kg, single dose | ~80% | |
| Anti-HER2 ADC (SSNPP-DM4) | Cleavable (hindered disulfide) | KPL-4 (Breast) | 3 mg/kg | Significant anti-tumor activity | |
| Anti-HER2 ADC (MCC-DM1) | Non-cleavable (thioether) | KPL-4 (Breast) | 3 mg/kg | Similar efficacy to the hindered disulfide linker ADC | |
| F16-Val-Ala-MMAE | Cleavable (dipeptide) | A431 (Epidermoid Carcinoma) | Not specified | Potent anticancer activity | |
| F16-MCC-MMAE | Non-cleavable (MCC) | A431 (Epidermoid Carcinoma) | Not specified | Inactive |
Table 2: Comparative Pharmacokinetics in Preclinical Models
| ADC Analyte | Linker Type | Animal Model | Clearance (mL/day/kg) | Half-life (t½) | Reference |
| Conjugated Antibody (Anti-HER2 ADC) | Cleavable (disulfide, SPP-DM1) | Mouse | 41 | Not specified | |
| Conjugated Antibody (Anti-HER2 ADC) | Non-cleavable (thioether, MCC-DM1) | Mouse | 8.5 | Not specified | |
| Total Antibody (Trastuzumab-deruxtecan) | Cleavable (GGFG) | Rat | Comparable to trastuzumab | DAR decreased by ~50% in 7 days | |
| Total Antibody (Exolinker ADC) | Cleavable (exo-EVC-Exatecan) | Rat | Comparable to trastuzumab | Greater DAR retention than T-DXd |
Note: Direct comparison of pharmacokinetic parameters can be influenced by the antibody, payload, drug-to-antibody ratio (DAR), and the animal species used.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate in vivo comparison of ADCs with different linker technologies.
In Vivo Efficacy Assessment in a Xenograft Mouse Model
This protocol outlines a typical study to compare the anti-tumor activity of ADCs with cleavable and non-cleavable linkers.
-
Cell Line and Animal Model:
-
Select a human cancer cell line with confirmed expression of the target antigen.
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.
-
-
Tumor Implantation:
-
Culture the selected cancer cells to the logarithmic growth phase.
-
Subcutaneously implant a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, ADC with cleavable linker, ADC with non-cleavable linker).
-
-
ADC Administration:
-
Formulate the ADCs in a suitable vehicle (e.g., sterile PBS).
-
Administer the ADCs, typically via a single intravenous (IV) injection into the tail vein, at a specified dose (e.g., 5 or 10 mg/kg).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight for each mouse throughout the study. Body weight is a general indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). In some studies, survival analysis may be performed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis to compare the anti-tumor efficacy between the different ADC groups and the vehicle control.
-
Pharmacokinetic Analysis in Mice
This protocol describes the assessment of key pharmacokinetic parameters of different ADC analytes.
-
Animal Dosing:
-
Administer a single IV dose of the ADC to mice at a specified concentration.
-
-
Serial Blood Collection:
-
Collect blood samples (e.g., 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Quantification of ADC Analytes:
-
Total Antibody: Quantify using a standard sandwich ELISA method with antibodies specific to the ADC's monoclonal antibody.
-
Conjugated ADC (or Antibody-Conjugated Payload): Can be quantified using a modified ELISA that captures the ADC and detects either the antibody or the payload. Alternatively, immuno-capture can be followed by enzymatic or chemical cleavage of the linker and quantification of the released payload by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Unconjugated (Free) Payload: Quantify in the plasma supernatant after protein precipitation using LC-MS/MS. This measurement is a key indicator of linker stability in vivo.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), clearance, and half-life for each analyte.
-
Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the assessment of ADC distribution in various tissues.
-
ADC Administration:
-
Administer a single IV dose of the ADC, which may be radiolabeled for easier quantification, to tumor-bearing mice.
-
-
Tissue Harvesting:
-
At predetermined time points post-injection, euthanize the mice.
-
Collect tumors and relevant organs (e.g., liver, spleen, kidneys, lungs, heart).
-
-
Sample Processing:
-
Rinse tissues with cold PBS, blot dry, and weigh.
-
Homogenize the tissues.
-
-
Quantification of ADC:
-
If a radiolabeled ADC is used, measure the radioactivity in each tissue homogenate using a gamma counter.
-
Alternatively, quantify the ADC concentration in tissue homogenates using ELISA or LC-MS/MS as described in the pharmacokinetic analysis protocol.
-
-
Data Analysis:
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the biodistribution profiles of the ADCs with cleavable and non-cleavable linkers.
-
Mandatory Visualization
Caption: General experimental workflow for in vivo comparative studies of ADCs.
Caption: Contrasting mechanisms of intracellular payload release.
Conclusion
The selection of a cleavable or non-cleavable linker is a nuanced decision that must be tailored to the specific therapeutic application. Non-cleavable linkers generally offer superior plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. This makes them an attractive option for homogenous tumors with high antigen expression.
Conversely, cleavable linkers, despite their potential for lower plasma stability, can be highly effective, particularly in treating heterogeneous tumors where the "bystander effect" is advantageous. The ability of the released, membrane-permeable payload to kill adjacent antigen-negative cancer cells can lead to more profound anti-tumor activity in certain contexts.
Ultimately, the optimal linker strategy depends on a comprehensive evaluation of the target antigen's biology, the tumor microenvironment, and the desired balance between efficacy and safety. A thorough preclinical in vivo assessment, employing robust and standardized experimental methodologies as outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.
References
A Comparative Guide to the Stability of MC-Ala-Ala-PAB and MC-Val-Ala-PAB Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker's stability in systemic circulation and its susceptibility to cleavage at the target site are paramount for therapeutic success. This guide provides a detailed comparison of two prominent dipeptide linkers, MC-Ala-Ala-PAB and MC-Val-Ala-PAB, focusing on their stability and performance characteristics.
The this compound and MC-Val-Ala-PAB linkers are both designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Upon internalization of the ADC into a cancer cell, these linkers are designed to release the cytotoxic payload. The choice between these two linkers can significantly impact the ADC's physicochemical properties, stability, and overall efficacy.
Executive Summary
The MC-Val-Ala-PAB linker is a well-studied dipeptide linker that offers a balance of stability and controlled payload release. It is recognized as a substrate for Cathepsin B, although its cleavage is reportedly slower than that of the more common Val-Cit linker. A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can mitigate the risk of ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[1][2]
The this compound linker has emerged as a promising alternative, particularly in scenarios where high drug loading is desired without compromising the ADC's physical stability. One study identified the Ala-Ala dipeptide as a superior linker, enabling a maximum DAR of 10 while maintaining low aggregation levels.[1][3][4] However, it is also suggested that the L-Ala-L-Ala linker may have a slower lysosomal cleavage rate compared to the Val-Cit linker, though potentially faster than the Val-Ala linker in some contexts.
Performance Comparison: this compound vs. MC-Val-Ala-PAB
Physicochemical Properties
| Property | This compound | MC-Val-Ala-PAB | Key Considerations |
| Hydrophobicity | Lower | Lower (than Val-Cit) | Lower hydrophobicity is generally desirable to reduce the risk of aggregation, especially with hydrophobic payloads and at high DARs. |
| Aggregation | Low, even at high DARs (up to 10) | Less aggregation compared to Val-Cit, allowing for higher DARs. | The Ala-Ala linker appears to offer superior performance in minimizing aggregation. |
Enzymatic Cleavage
| Parameter | This compound | MC-Val-Ala-PAB | Key Considerations |
| Primary Cleavage Enzyme | Cathepsin B and other lysosomal proteases | Cathepsin B and other lysosomal proteases | Both are designed for cleavage within the lysosome. |
| Cleavage Rate | Reported to be slower than Val-Cit, but potentially faster than Val-Ala in some contexts. | Reported to be slower than Val-Cit. | The specific payload and conjugation site can influence the cleavage kinetics. |
In Vitro and In Vivo Stability
| Parameter | This compound | MC-Val-Ala-PAB | Key Considerations |
| Plasma Stability | Generally considered stable in human plasma. | Generally considered stable in human plasma. | Both dipeptide linkers show improved plasma stability compared to older linker technologies like hydrazones. |
| In Vivo Performance | ADCs with L-Ala-L-Ala linkers have shown potent in vitro and in vivo activity. | ADCs with Val-Ala linkers have demonstrated efficacy in preclinical models. | The overall performance is highly dependent on the antibody, payload, and tumor model. |
Experimental Methodologies
Accurate assessment of linker stability is crucial for the development of successful ADCs. The following are generalized protocols for key experiments used to evaluate the stability of this compound and MC-Val-Ala-PAB linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from various species over time by measuring the amount of intact ADC or released payload.
Materials:
-
Test ADC (with this compound or MC-Val-Ala-PAB linker)
-
Control ADC (with a known stable linker, if available)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Analytical instruments (LC-MS, ELISA reader)
-
Sample processing reagents (e.g., protein A beads for immunoaffinity capture)
Procedure:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Analysis:
-
Intact ADC (DAR measurement): Isolate the ADC from plasma using immunoaffinity capture. Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR indicates linker cleavage.
-
Released Payload: Extract the free payload from the plasma samples and quantify using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the linker's half-life in plasma.
Cathepsin B Cleavage Assay
Objective: To determine the susceptibility and kinetics of linker cleavage by Cathepsin B.
Materials:
-
Peptide linker-payload conjugate or ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)
-
96-well plates
-
Fluorescence plate reader or HPLC system
Procedure:
-
Enzyme Activation: Activate the recombinant Cathepsin B according to the manufacturer's instructions, typically by incubation in an activation buffer containing a reducing agent like DTT.
-
Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution.
-
Initiate Reaction: Add the ADC or linker-payload substrate to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Measurement:
-
Fluorometric Assay (if using a fluorogenic substrate): Monitor the increase in fluorescence over time.
-
HPLC Analysis: At specific time points, quench the reaction and analyze the samples by HPLC to quantify the amount of cleaved payload and remaining intact substrate.
-
-
Data Analysis: Determine the initial reaction velocity from the linear phase of the product formation curve. For kinetic analysis, perform the assay at varying substrate concentrations to calculate Km and kcat values.
Visualizing the Mechanism and Workflow
To further illustrate the processes involved in ADC linker stability and cleavage, the following diagrams are provided.
References
- 1. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Self-Immolative Spacers for Ala-Ala-Triggered Drug Release
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker systems is paramount in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). The linker, which connects the targeting antibody to the cytotoxic payload, must remain stable in systemic circulation and then efficiently release the drug upon reaching the target cell. Enzyme-cleavable linkers, such as the dipeptide Alanine-Alanine (Ala-Ala), offer a targeted release mechanism as they are substrates for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.
Upon enzymatic cleavage of the Ala-Ala trigger, a self-immolative spacer, positioned between the dipeptide and the drug, undergoes a spontaneous chemical cascade to release the unmodified, active payload. The choice of this self-immolative spacer critically influences the drug release kinetics, stability, and overall efficacy of the conjugate.
This guide provides a comparative analysis of different self-immolative spacers that can be used in conjunction with an Ala-Ala trigger, supported by available experimental data and detailed protocols for their evaluation.
Mechanisms of Self-Immolation
Self-immolative spacers primarily operate through two distinct mechanisms following the initial enzymatic cleavage of the trigger:
-
Elimination-Based Self-Immolation: This is the most common mechanism, exemplified by the widely used p-aminobenzyl carbamate (PABC) spacer.[1][2] Upon cleavage of the Ala-Ala dipeptide, a free aniline nitrogen is exposed. This initiates a rapid 1,6-elimination electronic cascade, leading to the fragmentation of the spacer and the release of the drug, carbon dioxide, and a quinone methide intermediate.[3]
-
Cyclization-Driven Self-Immolation: In this mechanism, the unmasked nucleophile (typically an amine) from the cleaved trigger initiates an intramolecular cyclization reaction.[1][2] This forms a stable 5- or 6-membered ring, which in turn expels the payload. Examples of spacers utilizing this mechanism include those based on ethylenediamine or 1,4-aminobutyl scaffolds.
Quantitative Comparison of Linker Performance
Direct comparative kinetic data for different self-immolative spacers coupled to an identical Ala-Ala trigger is limited in publicly available literature. However, data from closely related dipeptide triggers, such as Val-Ala, provides valuable insights into the performance of the PABC spacer. The following table summarizes key kinetic parameters for the enzymatic cleavage of a Val-Ala-PABC linker by Cathepsin B.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of a Val-Ala-PABC Linker
| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
Source: Benchchem, 2025
Note: While Val-Ala is a close analog, the cleavage kinetics with an Ala-Ala trigger may differ. The specificity constant (k_cat_/K_m_) indicates the catalytic efficiency of the enzyme for the substrate.
Cyclization-based linkers are designed to offer alternative release kinetics and accommodate different drug functionalities. Kinetic analysis of some cyclization-based self-immolative spacers has shown that their disassembly rates can be comparable to or slightly lower than elimination-based spacers, and the rates are influenced by steric and electronic effects.
Experimental Protocols
Accurate evaluation of self-immolative linker performance is crucial for the selection of the optimal candidate for a specific therapeutic application. The following are detailed methodologies for key experiments.
Protocol 1: Cathepsin B-Mediated Cleavage of a Peptide Linker (Fluorometric Assay)
This protocol outlines a method to determine the susceptibility and kinetics of an Ala-Ala-spacer-drug conjugate to cleavage by Cathepsin B using a fluorogenic substrate.
1. Principle of the Assay: The assay utilizes a substrate where the Ala-Ala dipeptide is linked to a self-immolative spacer and a quenched fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage of the dipeptide by Cathepsin B and subsequent self-immolation of the spacer, the fluorophore is released, resulting in a quantifiable increase in fluorescence that is directly proportional to the enzymatic activity.
2. Materials:
-
Recombinant human Cathepsin B
-
Ala-Ala-spacer-AMC substrate
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (DTT), 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay buffer with a higher concentration of DTT (e.g., 10 mM)
-
96-well black microplate
-
Fluorometer
3. Procedure:
-
Enzyme Activation: Pre-incubate the recombinant Cathepsin B in Activation Buffer for 15 minutes at 37°C to ensure the active site cysteine is reduced.
-
Reagent Preparation:
-
Dilute the activated Cathepsin B to the desired final concentration (e.g., 10-50 nM) in Assay Buffer.
-
Prepare a stock solution of the Ala-Ala-spacer-AMC substrate in DMSO and then dilute to the desired final concentration (e.g., 10-50 µM) in Assay Buffer.
-
-
Reaction Initiation: In the wells of the 96-well plate, add the substrate solution. Initiate the reaction by adding the diluted, activated Cathepsin B.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain the initial reaction velocity (V₀).
-
To determine Michaelis-Menten kinetic parameters (K_m_ and V_max_), perform the assay with varying substrate concentrations. Calculate k_cat_ from V_max_ and the enzyme concentration.
-
Protocol 2: Stability and Drug Release Kinetics (HPLC/LC-MS Analysis)
This protocol describes a method to assess the stability of the linker in plasma and to quantify the rate of drug release upon enzymatic triggering.
1. Principle of the Assay: The linker-drug conjugate is incubated in a relevant biological matrix (e.g., plasma) or with the target enzyme. At various time points, the amount of intact conjugate and released drug is quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
2. Materials:
-
Ala-Ala-spacer-drug conjugate
-
Human plasma (or other relevant biological fluid)
-
Recombinant human Cathepsin B
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer for Cathepsin B (as in Protocol 1)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
3. Procedure:
-
Stability Assay:
-
Incubate the Ala-Ala-spacer-drug conjugate at a known concentration in human plasma at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction and precipitate plasma proteins by adding a 3-fold excess of cold quenching solution.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentration of the intact conjugate.
-
-
Enzymatic Release Assay:
-
Incubate the Ala-Ala-spacer-drug conjugate with activated Cathepsin B in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction as described above.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentrations of both the intact conjugate and the released drug.
-
-
Data Analysis:
-
For the stability assay, plot the percentage of intact conjugate remaining over time to determine the half-life (t₁/₂) in plasma.
-
For the release assay, plot the concentration of the released drug over time to determine the release rate and half-life of release.
-
Visualizing Workflows and Mechanisms
To further elucidate the processes involved in the action and analysis of self-immolative linkers, the following diagrams illustrate the key pathways and experimental workflows.
Caption: ADC internalization and drug release pathway.
Caption: Experimental workflow for linker analysis.
References
Validating the Bystander Killing Effect of MC-Ala-Ala-PAB ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by a phenomenon known as the bystander killing effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs featuring the cleavable MC-Ala-Ala-PAB linker, with a comparative analysis against other linker technologies, supported by experimental data and detailed methodologies.
The bystander effect is the ability of a cytotoxic payload, released from a target antigen-positive (Ag+) cancer cell, to diffuse and kill neighboring antigen-negative (Ag-) cells.[1][2] This mechanism is predominantly associated with ADCs that have two key features: a cleavable linker and a membrane-permeable payload.[2] Upon internalization of the ADC by an Ag+ cell, the linker is cleaved within the lysosome, liberating the cytotoxic drug.[] If the payload is sufficiently hydrophobic, it can traverse the cell membrane into the tumor microenvironment and induce apoptosis in adjacent cells, irrespective of their antigen expression status.[4]
In contrast, ADCs with non-cleavable linkers typically release the payload with an attached amino acid residue after lysosomal degradation of the antibody. This charged complex is generally membrane-impermeable, thus limiting its ability to elicit a bystander effect.
Mechanism of Bystander Killing with this compound ADCs
The this compound (Maleimidocaproyl-Alanine-Alanine-para-aminobenzyl) linker is a dipeptide-based cleavable linker. The dipeptide, Alanine-Alanine, is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. The para-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the release of the unmodified, fully potent cytotoxic payload upon cleavage of the dipeptide.
The following diagram illustrates the signaling pathway of the bystander effect for an ADC with a cleavable peptide linker like this compound.
Caption: Signaling pathway of the ADC bystander effect.
Comparative Analysis of ADC Linkers
The choice of linker technology is critical in determining the extent of the bystander effect. The following tables provide a comparative overview of different linker types. While direct quantitative data for this compound ADCs is limited in publicly available literature, data from the structurally similar Val-Ala dipeptide linker is presented as a surrogate.
Table 1: In Vitro Cytotoxicity and Bystander Effect of Different ADC Linkers
| ADC Linker Type | Example Linker | Payload | Bystander Effect | IC50 on Ag+ Cells (nM) | IC50 on Ag- Cells (in co-culture, nM) | Reference |
| Dipeptide (Cleavable) | Val-Ala | PBD | Yes | ~1-10 | ~10-100 | |
| Dipeptide (Cleavable) | Val-Cit | MMAE | Yes | ~0.1-1 | ~1-10 | |
| Tetrapeptide (Cleavable) | GGFG | DXd | Yes | ~1-5 | ~5-50 | |
| Non-cleavable | SMCC | DM1 | Minimal/No | ~0.5-5 | >1000 |
Note: IC50 values are approximate and can vary depending on the specific antibody, payload, and cell lines used.
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Mixed-Tumor Xenograft Models
| ADC Linker Type | Example Linker | Payload | Tumor Growth Inhibition (TGI) of Ag- Tumors | Reference |
| Dipeptide (Cleavable) | Val-Ala | PBD | Significant TGI observed | |
| Dipeptide (Cleavable) | Val-Cit | MMAE | Significant TGI observed | |
| Tetrapeptide (Cleavable) | GGFG | DXd | Complete regression of Ag- tumors reported | |
| Non-cleavable | SMCC | DM1 | No significant effect on Ag- tumors |
Experimental Protocols for Validating the Bystander Effect
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when they are cultured with antigen-positive cells.
Caption: Experimental workflow for the in vitro co-culture assay.
Detailed Methodology:
-
Cell Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the ADC's payload.
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
-
Co-culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1).
-
Include monoculture controls of both Ag+ and Ag- cells.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADC (e.g., with this compound linker) and control ADCs (e.g., with a non-cleavable linker and a known bystander-inducing linker).
-
Add the ADCs to the co-culture and monoculture wells. Include an untreated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours.
-
Assess the viability of the Ag- cells by fluorescence microscopy or a high-content imaging system.
-
The viability of the total cell population can be measured using assays like CellTiter-Glo.
-
Calculate the IC50 for the Ag- cells in the co-culture to quantify the bystander effect.
-
In Vivo Mixed-Tumor Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
References
A Head-to-Head Comparison of MC-Ala-Ala-PAB and SMCC Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index by dictating stability, mechanism of drug release, and overall efficacy. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in the design of ADCs. This guide provides an objective, data-driven comparison of the maleimidocaproyl-Alanine-Alanine-para-aminobenzyl (MC-Ala-Ala-PAB) cleavable linker and the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) non-cleavable linker.
At a Glance: Key Differences
| Feature | This compound Linker | SMCC Linker |
| Linker Type | Cleavable (Enzyme-sensitive) | Non-cleavable |
| Cleavage Mechanism | Proteolytic cleavage of the Ala-Ala dipeptide by lysosomal proteases (e.g., Cathepsin B).[1] | Relies on the complete degradation of the antibody backbone in the lysosome.[2][] |
| Payload Release Form | Unmodified, active payload. | Payload with an attached linker and amino acid residue (e.g., lysine).[4] |
| Plasma Stability | Generally lower than non-cleavable linkers, with susceptibility to premature cleavage by certain plasma enzymes.[5] | High plasma stability due to the stable thioether bond. |
| Bystander Effect | Capable of inducing a bystander effect, where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells. | Generally does not produce a significant bystander effect as the released payload is typically charged and membrane-impermeable. |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from premature payload release. | Potentially wider due to high plasma stability and lower off-target toxicity. |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | Efficacy is primarily limited to antigen-positive cells. |
Structural and Mechanistic Overview
This compound: The Cleavable Protease-Sensitive Linker
The this compound linker is designed for controlled, intracellular drug release. It consists of three key components: a maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide sequence (Alanine-Alanine) that is recognized and cleaved by lysosomal proteases like Cathepsin B, and a para-aminobenzyl (PAB) self-immolative spacer. Once the ADC is internalized into the target cancer cell and trafficked to the lysosome, Cathepsin B cleaves the peptide bond between the two alanine residues. This initiates a cascade where the PAB spacer spontaneously decomposes, releasing the unmodified, fully active cytotoxic payload.
SMCC: The Non-Cleavable Linker
The SMCC linker is a heterobifunctional crosslinker that creates a stable, non-cleavable thioether bond between the antibody and the payload. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine residues) on the antibody, and a maleimide group that reacts with sulfhydryl groups on the payload. With this linker, the payload is only released after the ADC has been internalized and the entire antibody has been degraded by lysosomal proteases. This results in the release of the payload with the linker and a single amino acid (lysine) still attached.
Visualizing the Mechanisms
Mechanism of action for an ADC with a cleavable linker.
Mechanism of action for an ADC with a non-cleavable linker.
Performance Data: A Comparative Analysis
Direct head-to-head in vivo performance data for ADCs utilizing an this compound linker versus an SMCC linker with the same antibody and payload is limited in publicly available literature. However, studies comparing cleavable dipeptide linkers (like Val-Ala and Val-Cit, which are structurally and functionally similar to Ala-Ala) with non-cleavable linkers provide valuable insights.
Table 1: In Vivo Efficacy of ADCs with Cleavable vs. Non-Cleavable Linkers in Xenograft Models
| ADC Construct | Linker Type | Xenograft Model | Outcome | Reference |
| Trastuzumab-Val-Ala-MMAE | Cleavable (Peptide) | HER2+ Gastric Cancer (NCI-N87) | Significant tumor regression at low doses. | |
| Trastuzumab-SMCC-DM1 | Non-cleavable | HER2+ Gastric Cancer (NCI-N87) | Tumor growth inhibition, but less potent than cleavable linker ADC at equivalent doses. | |
| Anti-CD22-CX-DM1 | Cleavable (Peptide) | Human Lymphoma | Induced tumor regression at a single 3 mg/kg dose. | |
| Anti-CD22-SMCC-DM1 | Non-cleavable | Human Lymphoma | Required a higher dose (15 mg/kg) for comparable activity to the cleavable linker ADC. |
Table 2: Comparative Plasma Stability
| Linker Type | ADC Construct | Plasma Source | Stability Metric (% intact ADC after 7 days) | Reference |
| Cleavable (Val-Ala) | Not specified | Mouse | ~50% | |
| Cleavable (Val-Cit) | Not specified | Mouse | ~40% | |
| Non-cleavable (SMCC) | Not specified | Mouse | >90% | |
| Cleavable (Sulfatase-cleavable) | Not specified | Mouse | High stability (>7 days) |
Note: The data presented are compiled from various studies and are intended for comparative purposes. The stability and efficacy of an ADC are highly dependent on the specific antibody, payload, and conjugation methodology.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic potential of the ADCs on cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs with both this compound and SMCC linkers, as well as unconjugated antibody and free payload as controls. Add the diluted ADCs and controls to the respective wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot dose-response curves and determine the IC50 values.
General workflow for ADC in vitro cytotoxicity assays.
In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from various species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS: This technique can directly measure the intact ADC, free payload, and any payload-adducts.
-
Experimental workflow for comparing ADC linker stability.
Conclusion
The choice between an this compound and an SMCC linker is highly dependent on the specific therapeutic strategy and the characteristics of the target antigen and tumor microenvironment.
-
This compound and other cleavable peptide linkers are often favored for their potential to induce a potent bystander effect, which can be advantageous for treating heterogeneous solid tumors where antigen expression is not uniform. The release of an unmodified payload can also result in higher potency. However, careful evaluation of plasma stability is crucial to mitigate the risk of off-target toxicity.
-
SMCC and other non-cleavable linkers offer superior plasma stability, which generally translates to a better safety profile and a wider therapeutic window. This makes them a robust choice for highly potent payloads or for targeting hematological malignancies where a bystander effect may be less critical. The trade-off is a potential reduction in efficacy against heterogeneous solid tumors due to the lack of a bystander effect.
Ultimately, the optimal linker choice must be determined empirically for each ADC candidate through rigorous preclinical evaluation, including the in vitro and in vivo studies outlined in this guide.
References
- 1. Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of Antibody-Drug Conjugates Featuring the MC-Ala-Ala-PAB Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has ushered in a new era of targeted cancer therapy. These complex biologics, comprising a monoclonal antibody linked to a potent cytotoxic payload, are engineered for precise delivery of chemotherapy to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC's design is the linker, which connects the antibody and the payload. The choice of linker significantly influences the ADC's stability, efficacy, and potential for an unwanted immune response.
This guide provides a comparative analysis of the immunogenicity of ADCs containing the cleavable MC-Ala-Ala-PAB linker against other commonly used linker technologies. While direct clinical immunogenicity data for ADCs with the this compound linker is limited in publicly available literature, this guide draws upon preclinical data and findings from structurally related linkers to provide valuable insights for researchers.
Comparative Analysis of ADC Linker Properties
The immunogenicity of an ADC can be influenced by multiple factors, including the antibody's origin, the nature of the cytotoxic payload, and the chemical properties of the linker.[1][2] The linker, being a non-human component, can be recognized as foreign by the immune system, potentially leading to the formation of anti-drug antibodies (ADAs).[3] These ADAs can, in turn, alter the ADC's pharmacokinetics, reduce its efficacy, and potentially lead to adverse events.[3]
Here, we compare the key characteristics of the this compound linker with other prevalent linker types: Valine-Citrulline (Val-Cit), a widely used dipeptide linker, and a non-cleavable linker (e.g., SMCC).
| Linker Type | Cleavage Mechanism | Key Physicochemical Properties | Reported Immunogenicity Insights |
| This compound | Cathepsin B and other lysosomal proteases[] | Cleavable dipeptide linker. The alanine-alanine motif is generally considered to be of lower hydrophobicity compared to Val-Cit. | Direct clinical immunogenicity data is limited. Preclinical studies on Val-Ala linkers suggest that lower hydrophobicity may reduce aggregation, a potential factor in immunogenicity. |
| MC-Val-Cit-PAB | Primarily Cathepsin B | The most widely used cleavable dipeptide linker. It can be more hydrophobic than Val-Ala linkers, potentially leading to aggregation at high drug-to-antibody ratios (DARs). | Has a longer history of clinical use. For example, Adcetris® (brentuximab vedotin), which utilizes a Val-Cit linker, has a reported anti-drug antibody (ADA) incidence of approximately 37%. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody in the lysosome | Generally offers superior plasma stability, which may translate to a better safety profile. May have a reduced "bystander effect" compared to cleavable linkers. | Kadcyla® (ado-trastuzumab emtansine), which uses a non-cleavable linker, has a reported ADA incidence of around 5.3%. |
Quantitative Immunogenicity Data from Clinical Trials
| ADC | Linker Type | ADA Incidence | Impact of ADAs |
| Adcetris® (brentuximab vedotin) | Val-Cit | ~37% | Infusion reactions were more frequent in patients with ADAs. |
| Kadcyla® (ado-trastuzumab emtansine) | Non-cleavable | ~5.3% | No apparent impact on safety, pharmacokinetics, or efficacy. |
| Gemtuzumab ozogamicin | Cleavable (hydrazone) | Very low (~1%) | Two patients tested positive for antibodies to the linker/payload portion. |
It is important to note that the majority of ADAs developed in response to some ADCs have been shown to be directed against the monoclonal antibody component rather than the linker or payload.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for assessing the immunogenicity of ADCs, which includes screening for ADAs, confirming their specificity, and characterizing their properties, such as their neutralizing potential.
Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)
This assay is a common tool for detecting antibodies in patient serum that can bind to the ADC.
Methodology:
-
Plate Coating: High-binding 96-well plates are coated with the ADC (e.g., at 1 µg/mL in PBS) and incubated overnight at 4°C to serve as the capture antigen.
-
Washing: The plate is washed to remove unbound ADC.
-
Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., 5% BSA in PBST).
-
Sample Incubation: Patient serum samples are diluted and added to the wells. A positive control (a known anti-ADC antibody) and a negative control are included.
-
Detection: A labeled version of the ADC (e.g., biotinylated or HRP-conjugated) is added. In a bridging format, the ADA will bind to both the coated ADC and the labeled ADC, forming a "bridge".
-
Signal Generation: If an HRP-conjugated detection antibody is used, a substrate is added to generate a colorimetric or chemiluminescent signal, which is then measured.
-
Confirmation: Positive samples are re-tested in the presence of an excess of the unlabeled ADC. A significant reduction in the signal confirms the specificity of the ADAs.
Neutralizing Antibody (NAb) Assay
NAb assays determine whether the detected ADAs can inhibit the biological activity of the ADC. Both cell-based and competitive ligand-binding assays are used.
1. Cell-Based Neutralizing Antibody Assay:
This assay directly measures the ability of ADAs to block the cytotoxic effect of the ADC on a target cell line.
Methodology:
-
Cell Culture: A cancer cell line that expresses the target antigen of the ADC is cultured.
-
Sample Pre-incubation: Patient serum is pre-incubated with a fixed concentration of the ADC to allow any NAbs to bind to the ADC.
-
Cell Treatment: The pre-incubated ADC-serum mixture is added to the cultured cells.
-
Incubation: The cells are incubated for a period sufficient to allow the ADC to exert its cytotoxic effect (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: A reduction in the cytotoxic effect of the ADC in the presence of the patient serum, compared to a negative control, indicates the presence of NAbs.
2. Competitive Ligand-Binding Neutralizing Antibody Assay:
This assay measures the ability of ADAs to block the binding of the ADC to its target antigen.
Methodology:
-
Plate Coating: A 96-well plate is coated with the recombinant target antigen.
-
Sample Pre-incubation: Patient serum is pre-incubated with a labeled version of the ADC (e.g., biotinylated).
-
Competitive Binding: The pre-incubated mixture is added to the antigen-coated plate. Any NAbs present will compete with the coated antigen for binding to the labeled ADC.
-
Detection: A detection reagent (e.g., streptavidin-HRP) is added to bind to the captured labeled ADC.
-
Signal Generation: A substrate is added to generate a signal.
-
Data Analysis: A decrease in the signal in the presence of patient serum, compared to a negative control, indicates that ADAs are present and are neutralizing the ADC's ability to bind to its target.
Visualizing Key Pathways and Workflows
Caption: ADC processing and presentation by APCs leading to T-cell and B-cell activation.
Caption: Tiered workflow for the detection and characterization of anti-drug antibodies.
References
Navigating Protease Landscapes: A Comparative Analysis of Enzyme Cross-Reactivity on MC-Ala-Ala-PAB
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's stability in circulation and its susceptibility to cleavage at the target site are paramount for both efficacy and safety. This guide provides a detailed comparison of the cross-reactivity of various enzymes with the dipeptide linker, MC-Ala-Ala-PAB, supported by available experimental data and detailed protocols.
The this compound linker, composed of a maleimidocaproyl (MC) spacer, an Alanine-Alanine dipeptide, and a p-aminobenzyl (PAB) self-immolative group, is designed for selective cleavage by proteases within the tumor microenvironment or inside cancer cells. Understanding its susceptibility to a range of enzymes is crucial for predicting its in vivo behavior and potential off-target toxicities.
Quantitative Comparison of Enzymatic Activity
While comprehensive kinetic data for a wide array of proteases on the specific this compound substrate is not extensively available in a single repository, the following table summarizes key findings from studies on Ala-Ala containing peptide substrates. This data provides valuable insights into the potential cross-reactivity profile of this compound.
| Enzyme Family | Specific Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Relative Activity/Remarks |
| Cysteine Proteases | Cathepsin B | Val-Ala dipeptide | - | - | - | Cleaved at approximately half the rate of the Val-Cit linker.[1] |
| Cathepsin B | Ala-Ala dipeptide | - | - | - | L-Ala-L-Ala configuration confers a high therapeutic index.[2] | |
| Legumain | Z-Ala-Ala-Asn-AMC | - | 25.7 | - | Legumain shows a preference for Asn in the P1 position.[3] | |
| Serine Proteases | Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-AMC | - | - | 7.9 x 10⁴ | Demonstrates significant activity on substrates containing Ala-Ala sequences.[4] |
| Neutrophil Elastase | Val-Cit Linker | - | - | - | Readily cleaved, which may contribute to off-target toxicity.[5] |
Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The relative rates and remarks are provided where available. Experimental conditions for each study may vary, affecting direct comparability.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cross-reactivity of enzymes with the this compound linker.
Enzymatic Cleavage Assay Using Fluorogenic Substrate
This protocol outlines a general procedure for determining the enzymatic cleavage rate of a peptide linker using a fluorogenic reporter.
1. Materials:
-
Purified recombinant enzymes (e.g., Cathepsin B, Legumain, Neutrophil Elastase)
-
This compound conjugated to a fluorophore-quencher pair (e.g., AMC, aminomethylcoumarin)
-
Assay Buffers:
-
Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Legumain: 50 mM MES, 2.5 mM DTT, 1 mM EDTA, pH 5.5
-
Neutrophil Elastase: 50 mM HEPES, 100 mM NaCl, 0.05% (v/v) Tween-20, pH 7.4
-
-
96-well black microplates
-
Fluorescence plate reader
2. Procedure:
-
Prepare stock solutions of the this compound-fluorogenic substrate in DMSO.
-
Dilute the substrate to various concentrations in the appropriate assay buffer.
-
Activate the enzymes according to the manufacturer's instructions. Prepare serial dilutions of the active enzyme in the assay buffer.
-
Add 50 µL of the enzyme solution to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every 1-5 minutes for 30-60 minutes). The excitation and emission wavelengths will depend on the fluorophore used (e.g., Ex/Em = 355/460 nm for AMC).
3. Data Analysis:
-
Calculate the initial reaction rates (v₀) from the linear portion of the fluorescence versus time curves.
-
To determine the kinetic parameters (Km and Vmax), plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Calculate the catalytic efficiency (kcat/Km) from the determined Vmax and the enzyme concentration.
ADC Catabolism Assay in Cell Lysates
This protocol assesses the processing of an ADC containing the this compound linker by intracellular proteases.
1. Materials:
-
ADC construct with the this compound linker.
-
Cancer cell line of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
LC-MS/MS system.
2. Procedure:
-
Culture the cancer cells to 70-80% confluency.
-
Treat the cells with the ADC at a specific concentration and incubate for various time points (e.g., 0, 4, 24, 48 hours).
-
Harvest the cells and prepare cell lysates using the lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Analyze the cell lysates by LC-MS/MS to identify and quantify the ADC, the released drug-linker metabolite, and the free payload.
3. Data Analysis:
-
Generate extracted ion chromatograms for the ADC, the metabolite, and the free drug.
-
Calculate the percentage of ADC catabolism and drug release over time.
Visualizing the Pathways
Diagrams created using Graphviz provide a clear visual representation of the enzymatic cleavage process and the general mechanism of action for an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MC-Ala-Ala-PAB
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of MC-Ala-Ala-PAB, a cleavable ADC linker. Adherence to these procedures is crucial for laboratory safety and environmental responsibility.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is critical to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations for hazardous waste management.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Consider double-gloving for enhanced protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust from the solid form, a properly fitted respirator (e.g., N95 or higher) should be used.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Core Disposal Principle: Deactivation of the Maleimide Group
The primary hazard associated with this compound in a laboratory waste context is the reactive maleimide group. This functional group is an electrophile and can react with nucleophiles, such as thiols on proteins, posing a biological hazard. Therefore, the core principle of safe disposal is to deactivate this reactive group through a quenching reaction.
Experimental Protocol: Deactivation of this compound Waste
This protocol details the methodology for deactivating the maleimide moiety in this compound waste streams.
Objective: To neutralize the reactive maleimide group in liquid and solid waste containing this compound.
Materials:
-
Waste containing this compound (liquid or solid)
-
Quenching solution: A thiol-containing compound such as β-mercaptoethanol (BME), dithiothreitol (DTT), or L-cysteine.
-
A suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Designated hazardous chemical waste container, clearly labeled.
-
Appropriate PPE
Procedure:
-
Prepare the Quenching Solution:
-
Prepare a solution of a thiol-containing compound in a suitable buffer. A concentration of approximately 100 mM is recommended.
-
The thiol compound should be in molar excess to the estimated amount of this compound in the waste.
-
-
Deactivation Reaction:
-
For Liquid Waste: In a designated chemical waste container, add the this compound solution to an excess of the quenching solution. A 10- to 20-fold molar excess of the thiol is recommended to ensure complete reaction.
-
For Solid Waste: If possible, dissolve the solid waste in a suitable solvent before adding it to the quenching solution. If dissolution is not feasible, add the quenching solution to the container with the solid waste, ensuring the solid is fully submerged.
-
-
Incubation:
-
Allow the reaction to proceed for a minimum of 2 hours at room temperature with occasional mixing. This incubation period ensures the complete reaction of the maleimide group.
-
-
Final Disposal:
-
The deactivated solution should be disposed of as hazardous chemical waste.
-
Collect the solution in a clearly labeled, sealed, and appropriate waste container.
-
Do not pour any waste, deactivated or not, down the drain.
-
Step-by-Step Disposal Procedures
Liquid Waste Disposal
-
Segregate Waste: Collect all liquid waste containing this compound in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Deactivate: Following the experimental protocol above, add a thiol-based quenching solution to the waste container.
-
Label: Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("Deactivated this compound waste"), and the name of the quenching agent used (e.g., "quenched with β-mercaptoethanol").
-
Store: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by a licensed environmental health and safety (EHS) vendor.
Solid Waste Disposal
-
Unused Product: Unused solid this compound should be disposed of as hazardous chemical waste, preferably in its original, unopened container. If the container is open, place it inside a secondary, sealable container.
-
Contaminated Materials: Items such as weighing paper, pipette tips, and gloves that are contaminated with this compound should be collected in a sealed, robust container labeled as hazardous waste.
-
Deactivation (Optional but Recommended): For larger quantities of solid waste, deactivation as described in the experimental protocol is recommended.
-
Label and Store: Clearly label the hazardous waste container with its contents and store it in the designated hazardous waste accumulation area for professional disposal.
Spill Cleanup
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure it is well-ventilated.
-
Contain: For liquid spills, contain the spill using absorbent pads. For solid spills, carefully cover the powder to avoid generating dust. Do not use a vacuum cleaner.
-
Clean: Carefully collect the spilled material and any contaminated absorbent materials and place them into a sealed container for hazardous waste. Clean the contaminated surface thoroughly with a detergent solution, followed by a rinse with water. Collect all cleaning solutions as hazardous waste.
-
Decontaminate: If appropriate, the spill area can be further decontaminated by wiping with the thiol quenching solution.
Data Presentation
| Parameter | Recommendation |
| Deactivating Agent | β-mercaptoethanol (BME), dithiothreitol (DTT), or L-cysteine |
| Concentration | ~100 mM in a suitable buffer (e.g., PBS) |
| Molar Excess | 10- to 20-fold molar excess over this compound |
| Incubation Time | Minimum of 2 hours |
| Temperature | Room temperature |
| pH | Neutral (pH 7-7.5) |
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
